(5-Bromopentyl)trimethylammonium bromide
Description
Structure
2D Structure
Properties
IUPAC Name |
5-bromopentyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19BrN.BrH/c1-10(2,3)8-6-4-5-7-9;/h4-8H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIHNRASRNQTDE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCBr.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455176 | |
| Record name | (5-Bromopentyl)trimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15008-33-0 | |
| Record name | (5-Bromopentyl)trimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Bromopentyl)trimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (5-Bromopentyl)trimethylammonium bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical properties of (5-Bromopentyl)trimethylammonium bromide (BPTAB), a quaternary ammonium salt with diverse applications in scientific research and development. This document delves into the methodologies for determining its key physical characteristics, offering insights into the causality behind experimental choices. It is designed to be a valuable resource for researchers and professionals in organic synthesis, pharmaceutical development, and material science, providing the foundational knowledge required for the effective application and handling of this compound.
Introduction
This compound, a member of the quaternary ammonium salt family, is a versatile chemical compound utilized in a variety of scientific fields. Its structure, featuring a positively charged nitrogen atom bonded to four alkyl groups, imparts unique properties that make it a valuable tool in numerous applications.[1] In biological research, its nature as a quaternary ammonium salt makes it suitable for studying cell membrane interactions and transport mechanisms.[1] For pharmaceutical development, it can function as a surfactant or stabilizer, potentially enhancing the solubility and bioavailability of active pharmaceutical ingredients.[1] Furthermore, its utility extends to material science in the synthesis of ionic liquids and polymers, and it has shown potential in environmental applications for wastewater treatment.[1] A thorough understanding of its physical properties is paramount for its effective and safe use in these and other research endeavors.
Core Physical Properties
A summary of the core physical properties of this compound is presented in the table below. These properties are crucial for its identification, purification, and application in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 15008-33-0 | [2][3] |
| Molecular Formula | C₈H₁₉Br₂N | [2][3] |
| Molecular Weight | 289.05 g/mol | [2][3] |
| Appearance | White to beige powder | [1] |
| Melting Point | 141 - 143 °C | [2] |
| Solubility | Slightly soluble in DMSO and water | |
| Purity | ≥97% (by titration) |
Experimental Determination of Physical Properties
The accurate determination of the physical properties of this compound is essential for its characterization and use in research. This section outlines the standard methodologies for measuring its key physical attributes.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting range is typically narrow. The presence of impurities generally leads to a depression and broadening of the melting range.
Methodology:
A standard capillary melting point apparatus can be utilized for this determination.
-
Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
Causality of Experimental Choices: A slow heating rate near the melting point is crucial for accurate determination, as it allows for efficient heat transfer from the heating block to the sample, ensuring that the recorded temperature is a true reflection of the sample's temperature.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Understanding the solubility of this compound in various solvents is fundamental for its application in solution-based reactions, formulations, and purification processes.
Methodology:
A qualitative and semi-quantitative assessment of solubility can be performed as follows:
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL). The mixture is vortexed or agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).
-
Observation: The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If some solid remains, it is partially soluble or insoluble. For a more quantitative measure, the concentration of the dissolved compound in a saturated solution can be determined using techniques like UV-Vis spectroscopy or HPLC after filtration.
Causality of Experimental Choices: The choice of a range of solvents with different polarities provides a comprehensive solubility profile. Vigorous agitation ensures that the system reaches equilibrium, or comes close to it, within the experimental timeframe.
Caption: Workflow for Solubility Assessment.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the trimethylammonium protons, which would appear as a singlet, and the protons of the pentyl chain, which would exhibit characteristic multiplets. The chemical shifts would be influenced by the neighboring bromine atom and the quaternary ammonium group.
-
¹³C NMR: The carbon NMR spectrum would display signals for each of the unique carbon atoms in the molecule, including the methyl carbons of the trimethylammonium group and the five carbons of the pentyl chain.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups. The presence of the C-N bond and the quaternary ammonium group would also give rise to specific vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, an electrospray ionization (ESI) mass spectrum would likely show a prominent peak corresponding to the cation, [(C₈H₁₉BrN)⁺], with a mass-to-charge ratio (m/z) of 208.08 (for the major isotopes).
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. If there is a risk of generating dust, a respirator should be used.
-
Handling: The compound should be handled in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound and the experimental methodologies for their determination. A thorough understanding of these properties is essential for researchers and professionals who utilize this versatile compound in their work. The information presented herein serves as a foundational resource to ensure the safe and effective application of this compound in various scientific disciplines.
References
An In-depth Technical Guide to (5-Bromopentyl)trimethylammonium bromide: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of (5-bromopentyl)trimethylammonium bromide, a quaternary ammonium compound with diverse applications in scientific research and development. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, synthesis, analytical characterization, and key applications, with a focus on the underlying scientific principles.
Introduction: The Versatility of a Quaternary Ammonium Salt
This compound is a bifunctional molecule featuring a quaternary ammonium head group and a terminal alkyl bromide. This unique structure imparts both hydrophilic and lipophilic characteristics, making it a valuable tool in a variety of chemical and biological applications. The positively charged quaternary ammonium group provides water solubility and the ability to interact with negatively charged species, while the reactive bromo-pentyl chain allows for further chemical modification and covalent attachment to other molecules.
This guide will explore the fundamental properties of this compound, provide a detailed methodology for its synthesis and characterization, and discuss its current and potential applications in fields ranging from materials science to pharmaceutical development.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 15008-33-0 | [1] |
| Molecular Formula | C₈H₁₉Br₂N | |
| Molecular Weight | 289.05 g/mol | [1] |
| Melting Point | 141-143 °C | |
| Appearance | White to off-white powder | |
| SMILES String | C--INVALID-LINK--(C)CCCCCBr.[Br-] | |
| InChI Key | GEIHNRASRNQTDE-UHFFFAOYSA-M |
The structure of this compound, with its distinct cationic head and reactive tail, is central to its utility. This duality allows it to act as a bridge between different phases or as a functionalizable linker in more complex molecular architectures.
Synthesis of this compound: A Practical Approach
The synthesis of this compound is typically achieved via the Menschutkin reaction , a classic method for the quaternization of a tertiary amine with an alkyl halide. In this case, 1,5-dibromopentane reacts with trimethylamine.
Reaction Principle
The Menschutkin reaction is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon of one of the C-Br bonds in 1,5-dibromopentane. The reaction is typically carried out in a polar aprotic solvent to facilitate the formation of the charged product. An excess of trimethylamine can be used to drive the reaction to completion and minimize the formation of byproducts.
Experimental Protocol
The following is a generalized, yet detailed, protocol for the synthesis of this compound.
Materials:
-
1,5-dibromopentane
-
Trimethylamine (as a solution in a suitable solvent like ethanol or THF, or as a gas)
-
Anhydrous acetonitrile or another suitable polar aprotic solvent
-
Diethyl ether (for precipitation)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1,5-dibromopentane in anhydrous acetonitrile.
-
Addition of Trimethylamine: Cool the solution in an ice bath. Slowly add a solution of trimethylamine (typically a 2-3 molar excess) to the stirred solution of 1,5-dibromopentane. If using trimethylamine gas, it can be bubbled through the solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: The crude product is then precipitated by the addition of a non-polar solvent, such as diethyl ether. The resulting white solid is collected by filtration, washed with diethyl ether to remove any unreacted starting materials, and dried under vacuum.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is crucial to confirm the synthesis of the desired product and to assess its purity. The following techniques are essential for the validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound would include:
-
A singlet corresponding to the nine equivalent protons of the three methyl groups on the quaternary nitrogen.
-
Multiplets for the methylene protons of the pentyl chain. The chemical shifts of these protons will be influenced by the adjacent electron-withdrawing bromine atom and the positively charged nitrogen atom.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. This includes the carbons of the methyl groups, and the five carbons of the pentyl chain, each with a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum can be used to identify the presence of specific functional groups. For this compound, characteristic C-H stretching and bending vibrations from the alkyl chain and methyl groups would be expected. The presence of the C-N and C-Br bonds can also be confirmed by their characteristic absorptions in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of the compound. For this compound, the cationic part of the molecule, [Br(CH₂)₅N(CH₃)₃]⁺, would be detected. High-resolution mass spectrometry can be used to confirm the elemental composition.
Applications in Research and Development
The unique bifunctional nature of this compound has led to its use in a variety of research and industrial applications.
Phase Transfer Catalysis
As a quaternary ammonium salt, it can act as a phase transfer catalyst, facilitating the reaction between reactants in immiscible phases (e.g., an aqueous phase and an organic phase). The cationic headgroup can pair with an anionic reactant in the aqueous phase and transport it into the organic phase where it can react with an organic-soluble reactant.
Synthesis of Functionalized Materials
The terminal bromide is a versatile functional group for further chemical modifications. It can be used to covalently attach the quaternary ammonium moiety to surfaces or polymer backbones. This has been demonstrated in the fabrication of amphoteric lignin, where the compound is used to introduce cationic charges onto the lignin polymer. This modification can enhance the properties of the material, for instance, by improving its interaction with other charged species or by imparting antimicrobial properties.
Applications in Drug Development
In the pharmaceutical industry, quaternary ammonium compounds are used as excipients, such as surfactants and stabilizers, to improve the solubility and bioavailability of poorly water-soluble drugs.[2] While specific applications of this compound in marketed drug formulations are not widely documented, its properties make it a candidate for such roles.
Potential as a Cholinergic Probe
The trimethylammonium group is a key structural feature of the neurotransmitter acetylcholine. Consequently, molecules containing this moiety are often investigated for their potential to interact with cholinergic receptors. These receptors are crucial in the central and peripheral nervous systems and are implicated in a range of physiological processes and diseases.
While there is currently no direct evidence in the peer-reviewed literature confirming the cholinergic activity of this compound, its structure suggests it could be a starting point for the design of novel cholinergic ligands. The pentyl chain could act as a spacer to position the quaternary ammonium headgroup within the binding pocket of a receptor, and the terminal bromide allows for the attachment of other pharmacophoric groups. Further research is needed to explore this potential.
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. In case of dust formation, use a dust mask.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a versatile chemical tool with a broad range of applications stemming from its unique bifunctional structure. Its utility as a phase transfer catalyst and a building block for functionalized materials is well-established. While its potential in drug development, particularly as a modulator of cholinergic signaling, is intriguing, it remains an area ripe for further investigation. This guide provides the foundational knowledge for researchers and scientists to confidently synthesize, characterize, and apply this compound in their work, paving the way for new discoveries and innovations.
References
An In-depth Technical Guide to the Synthesis of (5-Bromopentyl)trimethylammonium bromide
Introduction
(5-Bromopentyl)trimethylammonium bromide is a quaternary ammonium salt that serves as a versatile intermediate and building block in organic synthesis. Its structure, featuring a terminal bromine atom and a quaternary ammonium group, makes it a valuable reagent in the development of novel surfactants, phase-transfer catalysts, and pharmacologically active compounds.[1] This guide provides a comprehensive overview of the synthesis of this compound, delving into the reaction mechanism, a detailed experimental protocol, and key characterization parameters. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of the target compound is paramount before commencing any synthetic work.
| Property | Value | Reference |
| CAS Number | 15008-33-0 | [2][3] |
| Molecular Formula | C₈H₁₉Br₂N | [1][2][3] |
| Molecular Weight | 289.05 g/mol | [1][2] |
| Appearance | White to beige powder | [1] |
| Melting Point | 141-143 °C | |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. |
Safety Precautions: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
Synthesis Pathway: The Menschutkin Reaction
The synthesis of this compound is achieved through a classic Menschutkin reaction . This fundamental reaction in organic chemistry involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.
In this specific synthesis, the tertiary amine is trimethylamine , and the alkyl halide is 1,5-dibromopentane . The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,5-dibromopentane that is bonded to a bromine atom. The bromide ion serves as the leaving group.
The choice of solvent is crucial for the success of the Menschutkin reaction. Polar aprotic solvents are generally preferred as they can solvate the transition state, thereby increasing the reaction rate. However, for the reaction between 1,5-dibromopentane and trimethylamine, using a protic solvent like ethanol is advantageous. It allows for the use of an aqueous solution of trimethylamine, which is easier and safer to handle than gaseous trimethylamine. The ethanol co-solvent ensures a homogeneous reaction mixture, which can lead to higher conversion rates and simpler purification.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of bis-quaternary ammonium salts from dibromoalkanes and provides a reliable method for the preparation of this compound.
Materials and Reagents:
-
1,5-Dibromopentane (reactant)
-
Trimethylamine (30% aqueous solution) (reactant)
-
Ethanol (solvent)
-
Ethyl acetate (washing solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-dibromopentane.
-
Solvent and Reagent Addition: To the flask, add ethanol to dissolve the 1,5-dibromopentane. While stirring, add a stoichiometric excess (approximately 1.1 to 1.5 equivalents for a mono-quaternization) of a 30% aqueous solution of trimethylamine. The use of ethanol as a co-solvent is crucial to ensure a homogeneous reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature with continuous stirring for 6 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess trimethylamine under reduced pressure using a rotary evaporator. This will yield the crude product as a white solid.
-
Purification: Wash the crude solid with a small amount of cold ethyl acetate to remove any unreacted 1,5-dibromopentane and other organic impurities.
-
Drying: Collect the purified white solid by vacuum filtration and dry it under vacuum to obtain the final product, this compound.
Characterization
Due to the lack of publicly available, peer-reviewed spectral data for this compound, this section provides expected characterization data based on the compound's structure and data from similar molecules. Researchers should perform their own analyses to confirm the identity and purity of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the three methyl groups on the quaternary nitrogen. The methylene protons of the pentyl chain will appear as multiplets. The protons on the carbon adjacent to the quaternary nitrogen will be shifted downfield compared to the other methylene protons. The protons on the carbon adjacent to the bromine atom will also be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum should show a signal for the methyl carbons attached to the nitrogen. The five distinct methylene carbons of the pentyl chain will also be visible, with the carbons attached to the nitrogen and bromine atoms appearing at lower field.
Infrared (IR) Spectroscopy:
The IR spectrum, typically recorded as a KBr pellet, is expected to exhibit characteristic absorption bands:
-
C-H stretching: Aliphatic C-H stretching vibrations will be observed in the region of 2850-3000 cm⁻¹.
-
C-N stretching: The C-N stretching vibration of the quaternary ammonium group may appear in the 900-1000 cm⁻¹ region.
-
C-Br stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Conclusion
The synthesis of this compound via the Menschutkin reaction of 1,5-dibromopentane and trimethylamine is a robust and straightforward procedure. The use of an ethanol/water solvent system provides a practical and efficient method for this quaternization. This in-depth guide provides the necessary theoretical background and a detailed experimental protocol to aid researchers in the successful synthesis and purification of this valuable chemical intermediate. As with any chemical synthesis, proper safety precautions and thorough characterization of the final product are essential.
References
(5-Bromopentyl)trimethylammonium Bromide: A Multifaceted Quaternary Ammonium Salt for Advanced Scientific Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Tool
(5-Bromopentyl)trimethylammonium bromide is a quaternary ammonium compound that has emerged as a pivotal tool across a spectrum of scientific disciplines.[1] Its unique bifunctional nature, possessing both a reactive bromoalkane and a charged quaternary ammonium group, underpins its wide-ranging utility. This guide provides a comprehensive overview of its applications, from facilitating complex organic syntheses to its role in cutting-edge materials science and pharmaceutical development. We will delve into the fundamental principles governing its reactivity and function, present detailed experimental workflows, and offer insights into its practical implementation in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 15008-33-0[1][2] |
| Molecular Formula | C₈H₁₉Br₂N[1] |
| Molecular Weight | 289.05 g/mol [1][2] |
| Appearance | White to beige powder[1] |
| Melting Point | 141-143 °C[1][2][3] |
| Solubility | Slightly soluble in DMSO and water[3] |
Part 1: Core Applications in Chemical Synthesis
The dual functionality of this compound makes it an invaluable reagent in modern organic synthesis. Its utility spans from enhancing reaction rates and yields as a phase transfer catalyst to serving as a key building block in the synthesis of specialized materials like ionic liquids.
Phase Transfer Catalysis: Bridging Chemical Divides
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[4][5] Quaternary ammonium salts like this compound are quintessential phase transfer catalysts.[6]
Mechanism of Action: The positively charged nitrogen atom of the trimethylammonium group forms an ion pair with an anion from the aqueous phase (e.g., a nucleophile). The lipophilic alkyl chain allows this ion pair to be transported into the organic phase, where the anion can react with the organic-soluble substrate. This catalytic cycle continuously transfers the reactive species across the phase boundary, accelerating the reaction.
Diagram 1: Mechanism of Phase Transfer Catalysis
References
(5-Bromopentyl)trimethylammonium Bromide: A Technical Guide to its Mechanism as a Covalent Antagonist of Nicotinic Acetylcholine Receptors
Abstract
(5-Bromopentyl)trimethylammonium bromide is a quaternary ammonium compound featuring a dual-functionality architecture: a trimethylammonium headgroup that serves as a recognition element for the cholinergic binding pocket, and a reactive bromopentyl tail that functions as an alkylating agent. This unique structure establishes the compound as a potent tool in chemical neuroscience, primarily for the irreversible inhibition of nicotinic acetylcholine receptors (nAChRs). This guide elucidates the core mechanism of action, detailing the process of initial reversible binding followed by covalent bond formation with nucleophilic residues within the nAChR binding site. We will explore the structural basis for its selectivity, provide validated experimental protocols for characterizing its effects, and discuss its application in receptor mapping and functional studies.
Introduction: A Bifunctional Molecular Probe
This compound is more than a simple receptor ligand; it is a chemical probe designed for affinity labeling, also known as site-directed alkylation.[1] This technique provides a powerful method for irreversibly inactivating a target receptor, thereby enabling researchers to study receptor function, density, and turnover without the confounding factor of ligand dissociation.
Chemical & Physical Properties
The structure consists of a positively charged trimethylammonium group, which mimics the quaternary amine of the endogenous neurotransmitter acetylcholine, linked via a five-carbon chain to a bromine atom, a good leaving group for nucleophilic substitution reactions.
| Property | Value | Source |
| IUPAC Name | N-(5-bromopentyl)-N,N,N-trimethylazanium;bromide | [2] |
| CAS Number | 15008-33-0 | [2][3] |
| Molecular Formula | C₈H₁₉Br₂N | [4] |
| Molecular Weight | 289.05 g/mol | [2][3] |
| Melting Point | 141-143 °C | [3] |
| SMILES | C--INVALID-LINK--(C)CCCCCBr.[Br-] | [2] |
Pharmacological Classification
Based on its mechanism, this compound is classified as an irreversible antagonist or covalent antagonist of nicotinic acetylcholine receptors.[5][6] Unlike competitive antagonists that reversibly bind and unbind from the receptor, this compound forms a stable covalent bond, leading to prolonged or permanent receptor blockade.[7]
Core Mechanism of Action: A Two-Step Process
The mechanism of action is a sequential, two-step process that leverages both non-covalent and covalent interactions. This dual mechanism is the cornerstone of its utility as a research tool.
Step 1: Reversible Recognition and Binding The initial interaction is governed by the trimethylammonium headgroup. This positively charged moiety is drawn to the agonist binding site of the nAChR, which is located at the interface between subunits (typically two α subunits and their adjacent γ, δ, or ε subunits).[8] The binding pocket is rich in aromatic amino acid residues (like tryptophan and tyrosine), which form a "cation-π box" that stabilizes the quaternary ammonium group through non-covalent cation-π interactions.[8] At this stage, the compound acts as a competitive antagonist, physically occupying the binding site and preventing acetylcholine from binding and activating the receptor.[5]
Step 2: Irreversible Covalent Alkylation Once the molecule is positioned within the binding site, the bromopentyl "tail" is brought into close proximity with nucleophilic amino acid residues (e.g., cysteine, tyrosine, or serine). The bromine atom is then displaced by the nucleophilic side chain in an Sɴ2 reaction, forming a stable covalent bond between the pentyl chain and the receptor protein. This process is known as alkylation.[1][9] This covalent attachment permanently locks the antagonist in place, leading to irreversible receptor inhibition.
Diagram: Mechanism of Covalent Inactivation
The following diagram illustrates the two-step mechanism of action of this compound at the nAChR binding site.
References
- 1. Site-directed alkylation of multiple opioid receptors. II. Pharmacological selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (5-溴戊基)三甲基溴化铵 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (5-溴戊基)三甲基溴化铵 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound [oakwoodchemical.com]
- 5. What are Nicotinic receptors antagonists and how do they work? [synapse.patsnap.com]
- 6. Nicotinic antagonist - Wikipedia [en.wikipedia.org]
- 7. Covalent labeling of functional states of the acetylcholine receptor. Effects of antagonists on the receptor conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and opioid receptor affinity of a series of aralkyl ethers of 6 alpha- and 6 beta-naltrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Application of (5-Bromopentyl)trimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromopentyl)trimethylammonium bromide is a versatile quaternary ammonium compound with significant applications in pharmaceutical development, material science, and biological research. Its dual functionality, comprising a terminal bromine atom and a quaternary ammonium head group, makes it a valuable precursor for the synthesis of functionalized ionic liquids and an effective phase transfer catalyst. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and key applications of this compound, grounded in established scientific principles and regulatory standards. It is intended to equip researchers and professionals with the knowledge necessary to utilize this compound safely and effectively in a laboratory and development setting.
Introduction: A Molecule of Dual Functionality
This compound, with the CAS Number 15008-33-0, is a white to beige crystalline powder.[1] Its molecular structure is key to its utility. The molecule possesses a hydrophilic quaternary ammonium head and a hydrophobic pentyl chain, giving it surfactant properties. More importantly, the terminal bromine atom on the pentyl chain provides a reactive site for nucleophilic substitution, allowing for its incorporation into larger molecular structures. This unique combination of a reactive functional group and a quaternary ammonium salt structure underpins its primary applications.
This guide will delve into the critical aspects of working with this compound, from understanding its physicochemical properties and associated hazards to its practical application in chemical synthesis.
Physicochemical and Toxicological Profile
A thorough understanding of the properties of this compound is fundamental to its safe handling and application.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 15008-33-0 | [1][2] |
| Molecular Formula | C8H19Br2N | [1] |
| Molecular Weight | 289.05 g/mol | [1][2] |
| Appearance | White to beige powder | [1] |
| Melting Point | 141-143 °C | [2] |
| Solubility | Slightly soluble in DMSO and water | [3] |
Toxicological Information and Hazard Assessment
Hazard Identification:
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Signal Word: Warning[2]
Given these hazards, strict adherence to the safety protocols outlined in the following sections is imperative.
Comprehensive Safety and Handling Protocols
The following protocols are designed to minimize risk and ensure a safe working environment when handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator with a P100 filter is required.[2] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
-
Body Protection: A laboratory coat is required. For larger scale operations, a chemically resistant apron or coveralls should be considered.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled.
Step-by-Step Handling Procedures
Workflow for Weighing and Preparing Solutions:
Caption: Workflow for weighing and preparing solutions of this compound.
Protocol:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn and the chemical fume hood is operational.
-
Weighing: Tare a clean, dry weighing vessel inside the fume hood. Carefully dispense the required amount of this compound onto the weighing paper or into the vessel, avoiding the generation of dust.
-
Transfer: Gently transfer the weighed solid into the reaction or storage vessel.
-
Dissolution: Add the desired solvent to the vessel in portions, with stirring, to facilitate dissolution. Be mindful of any potential exothermic reactions, although none are expected with common laboratory solvents.
-
Cleanup: Once the solution is prepared, decontaminate the weighing area and any equipment used.
Storage and Incompatibility
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
Spill and Emergency Procedures
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be cleaned with soap and water.
-
Large Spills: For large spills, evacuate the area and contact the appropriate emergency response team.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated PPE, in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a labeled, sealed, and chemically compatible container.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[4]
Reactivity and Applications in Chemical Synthesis
The synthetic utility of this compound stems from its bifunctional nature.
Chemical Reactivity
-
Stability: The compound is stable under normal laboratory conditions.
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.
-
Reactivity Profile: The terminal bromine is susceptible to nucleophilic substitution reactions, while the quaternary ammonium group is generally stable but can participate in ion exchange reactions.
Application 1: Synthesis of Functionalized Ionic Liquids
This compound is an excellent starting material for the synthesis of ionic liquids with a functionalized cation. The terminal bromine can be replaced by a variety of nucleophiles, introducing new functionalities to the ionic liquid.
Illustrative Protocol: Synthesis of a Cyano-Functionalized Ionic Liquid
This protocol describes the synthesis of (5-cyanopentyl)trimethylammonium bromide, an example of a functionalized ionic liquid.
Reaction Scheme:
This compound + NaCN → (5-cyanopentyl)trimethylammonium bromide + NaBr
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile.
-
Addition of Nucleophile: Add sodium cyanide (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or NMR).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium bromide precipitate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or by washing with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Drying: Dry the purified product under vacuum to obtain the final cyano-functionalized ionic liquid.
Application 2: Phase Transfer Catalysis
As a quaternary ammonium salt with a lipophilic alkyl chain, this compound can function as a phase transfer catalyst. It facilitates the transfer of a water-soluble nucleophile into an organic phase to react with an organic-soluble substrate.
Mechanism of Action:
Caption: Mechanism of phase transfer catalysis using a quaternary ammonium salt.
Illustrative Protocol: Nucleophilic Substitution using Phase Transfer Catalysis
This protocol demonstrates the use of this compound as a phase transfer catalyst in the reaction of 1-chlorooctane with sodium cyanide.
Reaction Scheme:
1-chlorooctane + NaCN --[this compound]--> 1-cyanooctane + NaCl
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 1-chlorooctane (1 equivalent) and a catalytic amount of this compound (e.g., 5 mol%).
-
Aqueous Phase: Add an aqueous solution of sodium cyanide (a slight excess, e.g., 1.2 equivalents).
-
Reaction: Heat the biphasic mixture with vigorous stirring to ensure efficient mixing of the two phases. The reaction temperature will depend on the specific substrate and nucleophile.
-
Monitoring: Monitor the reaction progress by taking aliquots from the organic phase and analyzing them (e.g., by GC or TLC).
-
Workup: Once the reaction is complete, cool the mixture and separate the organic and aqueous layers.
-
Purification: Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate). Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Conclusion
This compound is a valuable and versatile reagent for chemical synthesis, particularly in the fields of ionic liquids and phase transfer catalysis. Its effective and safe use is contingent upon a thorough understanding of its properties and strict adherence to established safety protocols. By following the guidelines presented in this technical guide, researchers and professionals can confidently and safely leverage the unique chemical attributes of this compound to advance their scientific and developmental objectives.
References
A Technical Guide to the Solubility of (5-Bromopentyl)trimethylammonium Bromide for Researchers and Drug Development Professionals
Introduction: Understanding the Critical Role of Solubility for (5-Bromopentyl)trimethylammonium Bromide
This compound is a quaternary ammonium compound with a diverse range of applications, acting as a phase transfer catalyst, a surfactant, and an antimicrobial agent.[1] Its utility in pharmaceutical development is noteworthy, where it can function as a stabilizer or surfactant to enhance the solubility and bioavailability of active pharmaceutical ingredients.[1] For researchers in materials science and cellular biology, this compound is integral to the synthesis of ionic liquids and for studying cell membrane interactions.[1]
The efficacy of this compound in these applications is fundamentally linked to its solubility—the extent to which it dissolves in a given solvent to form a homogeneous solution. A thorough understanding of its solubility characteristics is therefore not merely academic; it is a critical parameter for designing robust experimental protocols, formulating effective products, and ensuring reproducible results.
This guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide empowers researchers by providing detailed, validated methodologies to determine its solubility in various solvents. The protocols described herein are grounded in established principles from authoritative sources such as the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is essential before delving into solubility determination.
| Property | Value | Source |
| Chemical Formula | C₈H₁₉Br₂N | [1][2] |
| Molecular Weight | 289.05 g/mol | [1][2][3] |
| Appearance | White to beige powder | [1] |
| Melting Point | 141-143 °C | [1][2] |
| Qualitative Solubility | Slightly soluble in DMSO and water | [4] |
Theoretical Framework: The Solubility of Quaternary Ammonium Salts
This compound is an ionic salt. Its dissolution in a solvent is a complex process governed by the interplay of several factors, including lattice energy (the energy holding the crystal structure together) and the solvation energy of the constituent ions.[5] The presence of both a charged quaternary ammonium head and a nonpolar alkyl chain gives the molecule amphiphilic characteristics, which further influences its interaction with solvents of varying polarities.
The solubility of such salts is highly dependent on:
-
Solvent Polarity: Polar solvents like water can effectively solvate the trimethylammonium cation and the bromide anion, while the nonpolar pentyl chain may limit overall solubility.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most salts, solubility increases with temperature.[6]
-
pH of the Medium: While this compound is a strong electrolyte and its charge is not pH-dependent, the pH of the aqueous medium can influence the stability and interactions of other components in a formulation.
-
Presence of Other Solutes: The presence of other salts or organic molecules can either increase or decrease the solubility through various effects like co-solvency or the common ion effect.
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step methodologies for the quantitative determination of the solubility of this compound. These protocols are designed to be self-validating and are based on widely accepted scientific principles.
Method 1: Gravimetric Determination using the Shake-Flask Method
This method, adapted from the principles outlined in OECD Guideline 105 and USP General Chapter <1236>, is a gold-standard technique for determining the equilibrium solubility of a compound.[7][8][9][10][11][12] It relies on creating a saturated solution and then quantifying the dissolved solute by weight after solvent evaporation.
Causality Behind Experimental Choices: The shake-flask method is chosen for its accuracy and directness. By allowing the system to reach thermodynamic equilibrium over an extended period, we ensure that the measured solubility is a true representation of the compound's capacity to dissolve in the solvent, rather than a kinetically influenced value.[8][13] The gravimetric finish is robust and does not require a chromophore, making it suitable for a wide range of compounds.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of flasks containing a known volume of the desired solvent (e.g., deionized water, ethanol). The presence of undissolved solid is crucial to ensure saturation.[13]
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[13] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette fitted with a filter to avoid transferring any solid particles.
-
Gravimetric Analysis:
-
Transfer the filtered supernatant to a pre-weighed, dry evaporating dish.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or a vacuum oven at a temperature that does not degrade the compound).
-
Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.
-
Weigh the dish containing the dried solute.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation: The solubility (S) is calculated using the following formula: S ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of supernatant in mL) * 100
Method 2: UV-Visible Spectrophotometry
This method is suitable when the solute has a chromophore that absorbs light in the UV-Visible range. It is a high-throughput method that can be adapted for 96-well plate formats.[14]
Causality Behind Experimental Choices: Spectrophotometry is chosen for its speed and sensitivity, requiring smaller sample volumes than the gravimetric method. The creation of a calibration curve is a critical self-validating step, ensuring that the relationship between absorbance and concentration is linear and accurate within the experimental range.
Step-by-Step Protocol:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Perform serial dilutions to create a series of standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear with an R² value > 0.99.
-
-
Preparation of Saturated Solution: Follow steps 1-3 from the Gravimetric Determination protocol.
-
Sample Collection and Dilution:
-
Withdraw a small, known volume of the filtered supernatant.
-
Dilute the sample with the solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Data Presentation
It is crucial to present solubility data in a clear and structured format. The following table serves as a template for recording experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method Used |
| Deionized Water | 25 | [Insert experimental value] | Gravimetric |
| Deionized Water | 37 | [Insert experimental value] | Gravimetric |
| Ethanol | 25 | [Insert experimental value] | Gravimetric |
| DMSO | 25 | [Insert experimental value] | Spectroscopic |
| User-defined solvent | [Specify] | [Insert experimental value] | [Specify] |
Conclusion: Empowering Research through Methodical Solubility Analysis
While a definitive, universally cited value for the solubility of this compound remains to be broadly published, the lack of data presents an opportunity for rigorous scientific investigation. By employing the detailed, validated protocols within this guide, researchers, scientists, and drug development professionals can confidently and accurately determine the solubility of this versatile compound under conditions relevant to their specific applications. This foundational data is indispensable for advancing research, ensuring the reliability of experimental outcomes, and accelerating the development of innovative products and therapies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (5-溴戊基)三甲基溴化铵 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (5-溴戊基)三甲基溴化铵 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 15008-33-0 [chemicalbook.com]
- 5. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Solubility Measurements | USP-NF [uspnf.com]
- 8. â©1236⪠Solubility Measurements [doi.usp.org]
- 9. filab.fr [filab.fr]
- 10. books.google.cn [books.google.cn]
- 11. oecd.org [oecd.org]
- 12. Water Solubility | Scymaris [scymaris.com]
- 13. quora.com [quora.com]
- 14. enamine.net [enamine.net]
A Technical Guide to the Spectral Analysis of (5-Bromopentyl)trimethylammonium Bromide
Introduction: The Significance of (5-Bromopentyl)trimethylammonium Bromide
This compound is a quaternary ammonium salt containing a terminal bromine atom. This bifunctional nature makes it a versatile building block in organic synthesis, particularly in the development of novel surfactants, phase-transfer catalysts, and pharmaceutical agents. Accurate spectral characterization is paramount to confirm its molecular structure, assess its purity, and understand its chemical behavior in various applications. This guide will delve into the expected ¹H NMR, ¹³C NMR, and IR spectral features, providing a comprehensive understanding of its spectroscopic signature.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound in a suitable solvent (e.g., D₂O or CDCl₃) would exhibit distinct signals corresponding to the different sets of protons in the molecule.
Predicted ¹H NMR Data
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| a | ~3.1 | Singlet | 9H | Protons of the three methyl groups attached to the positively charged nitrogen are deshielded. |
| b | ~3.3 | Triplet | 2H | Methylene protons adjacent to the quaternary ammonium group are significantly deshielded. |
| c | ~1.8 | Multiplet | 2H | Methylene protons beta to the quaternary ammonium group. |
| d | ~1.5 | Multiplet | 2H | Methylene protons gamma to the quaternary ammonium group and beta to the bromine atom. |
| e | ~3.4 | Triplet | 2H | Methylene protons adjacent to the electronegative bromine atom are deshielded. |
Molecular Structure and Proton Environments
Caption: Molecular structure of this compound with proton labels.
Interpretation and Experimental Considerations
The predicted chemical shifts are based on the deshielding effects of the electronegative bromine atom and the positively charged quaternary ammonium group. The protons closest to these functional groups (protons 'a', 'b', and 'e') are expected to appear at a lower field (higher ppm values). The singlet for the nine equivalent protons of the trimethylammonium group is a characteristic feature. The methylene protons ('b' and 'e') are expected to be triplets due to spin-spin coupling with their adjacent methylene groups. The protons of the central methylene groups ('c' and 'd') would likely appear as complex multiplets due to overlapping signals.
-
Solvent Choice: The choice of solvent is critical. For this ionic compound, deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable choices. If solubility allows, deuterated chloroform (CDCl₃) could also be used. The chemical shifts will vary slightly depending on the solvent.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H NMR. For spectra recorded in D₂O, a water-soluble standard like sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is used.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.
Predicted ¹³C NMR Data
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| 1 | ~53 | Methyl carbons attached to the nitrogen are deshielded by the positive charge. |
| 2 | ~66 | Methylene carbon alpha to the quaternary ammonium group. |
| 3 | ~22 | Methylene carbon beta to the quaternary ammonium group. |
| 4 | ~32 | Methylene carbon gamma to the quaternary ammonium group and beta to the bromine atom. |
| 5 | ~33 | Methylene carbon alpha to the bromine atom. |
Molecular Structure and Carbon Environments
Caption: Carbon skeleton of this compound with carbon labels.
Interpretation and Experimental Insights
The chemical shifts in ¹³C NMR are also influenced by the electronic environment. The carbon atoms directly attached to the nitrogen and bromine atoms (C1, C2, and C5) are expected to be the most deshielded. The wide chemical shift range in ¹³C NMR allows for the clear resolution of each unique carbon signal.
-
Decoupling: ¹³C NMR spectra are typically acquired with proton decoupling, which means that each carbon signal appears as a singlet, simplifying the spectrum.
-
Quantitative Analysis: Unlike ¹H NMR, the integration of ¹³C NMR signals is generally not proportional to the number of carbon atoms due to differences in relaxation times and the Nuclear Overhauser Effect (NOE).
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an excellent tool for identifying the presence of specific functional groups.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950-2850 | C-H stretch | Alkyl (CH₂, CH₃) |
| 1470-1450 | C-H bend | Alkyl (CH₂) |
| 1300-1150 | -CH₂- wag | Terminal Alkyl Halide (-CH₂Br)[1] |
| ~970 and ~910 | C-N stretch | Quaternary ammonium salt |
| 690-515 | C-Br stretch | Alkyl bromide[1] |
Key Vibrational Modes
Caption: Expected IR absorption regions for key functional groups.
Interpretation and Methodological Considerations
The IR spectrum will be dominated by absorptions from the alkyl chain. The C-H stretching and bending vibrations are expected to be prominent. The key diagnostic peaks will be the C-Br stretch, which appears in the lower frequency "fingerprint" region, and the characteristic vibrations of the quaternary ammonium group. The C-H wag of the methylene group adjacent to the bromine is also a useful diagnostic band for terminal alkyl halides.[1]
-
Sample Preparation: For a solid sample like this compound, the spectrum is typically obtained using a KBr (potassium bromide) pellet or as a mull in Nujol. The KBr pellet method is often preferred as it avoids interference from the mulling agent.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to each molecule. While difficult to interpret fully, it is highly useful for confirming the identity of a compound by comparison with a reference spectrum.
Experimental Protocols
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, CD₃OD) in a clean, dry NMR tube.
-
Add a small amount of an appropriate internal standard (e.g., TMS for CDCl₃, DSS for D₂O).
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) will be required due to the lower natural abundance of ¹³C.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard.
-
IR Sample Preparation and Data Acquisition (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press.
-
-
Pellet Formation:
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of percent transmittance versus wavenumber (cm⁻¹).
-
Conclusion
The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. This guide, by presenting and interpreting the predicted spectral data, offers a valuable resource for researchers and scientists. The methodologies outlined herein represent standard practices in analytical chemistry, ensuring the acquisition of high-quality, reliable data for the rigorous characterization of this and other important chemical compounds.
References
Methodological & Application
Application Notes & Protocols: (5-Bromopentyl)trimethylammonium bromide as a Versatile Phase Transfer Catalyst
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of (5-Bromopentyl)trimethylammonium bromide as a phase transfer catalyst (PTC). We delve into the mechanistic underpinnings of its catalytic activity, explore its unique bifunctional nature, and provide detailed, field-tested protocols for its use in key organic transformations, including nucleophilic substitutions and catalyst immobilization. This guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deep understanding of the principles at play.
Introduction: The Power of Phase Transfer Catalysis
Phase Transfer Catalysis (PTC) is a powerful methodology in synthetic chemistry that facilitates reactions between reactants located in separate, immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate).[1][2][3] The catalyst, typically a quaternary ammonium or phosphonium salt, acts as a "ferry," transporting a reactive anion from the aqueous or solid phase into the organic phase where the reaction occurs.[2][4] This technique offers numerous advantages over single-phase reaction systems, including:
-
Milder Reaction Conditions: Eliminating the need for expensive, anhydrous, and often hazardous polar aprotic solvents like DMSO or DMF.[3]
-
Increased Reaction Rates: Bringing reactants together that would otherwise have minimal contact at the phase interface.[5][6]
-
Higher Yields and Purity: Reducing side reactions and simplifying product workup.[3][5]
-
Green Chemistry Alignment: Often enabling the use of water as a solvent, thereby reducing reliance on volatile organic compounds.[1][3]
This compound, the subject of this guide, is a quaternary ammonium salt with a distinct structural feature: a terminal alkyl bromide. This makes it not just an efficient PTC but also a versatile bifunctional reagent.
| Property | Value | Source |
| CAS Number | 15008-33-0 | [7] |
| Molecular Formula | C₈H₁₉Br₂N | [7] |
| Linear Formula | Br(CH₂)₅N(CH₃)₃Br | [7] |
| Molecular Weight | 289.05 g/mol | [7] |
| Melting Point | 141-143 °C | [7] |
| Appearance | White to off-white crystalline powder | |
| Primary Functions | Phase Transfer Catalyst, Surfactant, Bifunctional Synthetic Building Block | [8] |
Mechanism of Action: The Catalytic Cycle
The efficacy of this compound as a PTC is rooted in the properties of its quaternary ammonium cation, [Br(CH₂)₅N(CH₃)₃]⁺, which we will designate as Q⁺. The lipophilic alkyl chain allows it to be soluble in the organic phase, while its positive charge enables it to pair with an anion (Nu⁻) from the aqueous phase.
The catalytic cycle can be visualized as follows:
Caption: Phase Transfer Catalysis (PTC) Cycle.
Causality Explained:
-
Anion Exchange: At the aqueous-organic interface, the catalyst cation (Q⁺) exchanges its initial bromide anion for the reactant nucleophile (Nu⁻) from the aqueous phase (e.g., from a salt M⁺Nu⁻). This step is driven by the relative lipophilicity and concentration of the anions.
-
Migration: The newly formed ion pair, [Q⁺Nu⁻], is sufficiently lipophilic to dissolve and migrate into the bulk organic phase.
-
Nucleophilic Substitution: In the organic phase, the nucleophile (Nu⁻) is "naked" and highly reactive because it is poorly solvated and only loosely associated with the bulky Q⁺ cation. It attacks the organic substrate (R-X) in a classic Sₙ2 reaction, forming the desired product (R-Nu) and releasing the leaving group (X⁻).[9][10]
-
Catalyst Regeneration: The catalyst cation (Q⁺) now pairs with the displaced anion (X⁻) and migrates back to the interface to begin the cycle anew.
Application & Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and robust method for preparing symmetrical and unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[9][10] PTC dramatically improves this reaction by allowing the use of solid hydroxides (like NaOH or KOH) in a biphasic system, avoiding the need to pre-form the alkoxide under strictly anhydrous conditions.[7][11]
Protocol 3.1: Synthesis of 4-Propoxybenzonitrile
This protocol details the O-alkylation of 4-hydroxybenzonitrile with 1-bromopropane, a reaction that proceeds poorly without a catalyst.
Caption: Experimental workflow for Williamson Ether Synthesis.
Materials & Equipment:
-
4-Hydroxybenzonitrile
-
1-Bromopropane
-
This compound (Catalyst)
-
Potassium Hydroxide (KOH), pellets
-
Toluene
-
Deionized Water
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel) and chromatography equipment
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzonitrile (5.95 g, 50 mmol), potassium hydroxide (4.2 g, 75 mmol, 1.5 equiv.), toluene (25 mL), and water (5 mL).
-
Catalyst Addition: Add this compound (0.72 g, 2.5 mmol, 5 mol%).
-
Scientist's Note: A catalyst loading of 1-5 mol% is typical for PTC. 5 mol% is chosen here to ensure a robust reaction rate for this application note. The bifunctional nature of this specific catalyst does not interfere with this standard PTC reaction, as the terminal bromide is significantly less reactive than the primary 1-bromopropane under these conditions.
-
-
Substrate Addition: Add 1-bromopropane (6.76 g, 55 mmol, 1.1 equiv.) to the stirring mixture.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (internal temperature of 85-90°C) with vigorous stirring.
-
Causality: Vigorous stirring is crucial in PTC to maximize the interfacial surface area between the aqueous and organic phases, which directly enhances the rate of anion exchange.[12]
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting phenol is consumed (typically 3-5 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Add 20 mL of water and transfer the mixture to a separatory funnel. c. Separate the layers. Extract the aqueous layer with toluene (2 x 15 mL). d. Combine all organic layers and wash with brine (1 x 20 mL). e. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil can be purified by silica gel column chromatography to yield pure 4-propoxybenzonitrile.
| Parameter | Condition | Rationale |
| Nucleophile | 4-Hydroxybenzonitrile | Phenolic starting material for ether synthesis. |
| Electrophile | 1-Bromopropane | Primary alkyl halide, ideal for Sₙ2 reaction to minimize elimination side products.[9][10] |
| Base | Potassium Hydroxide (KOH) | In-situ generation of the phenoxide nucleophile from the phenol. |
| Catalyst | This compound | Ferries the phenoxide anion from the aqueous/solid phase into the organic phase. |
| Solvent System | Toluene / Water | Biphasic system essential for PTC; toluene dissolves the organic substrate and product. |
| Temperature | 85-90 °C (Reflux) | Provides sufficient activation energy for the reaction without excessive solvent loss. |
| Catalyst Load | 5 mol% | A standard loading to ensure efficient catalysis. |
Advanced Applications: Leveraging Bifunctionality
The terminal bromide on the pentyl chain of this compound opens avenues for advanced applications beyond simple catalysis. It can be used to immobilize the catalyst or to act as a secondary reactive site.
Protocol 4.1: Immobilization on a Solid Support
Immobilizing a catalyst on a solid support simplifies its removal from the reaction mixture, allowing for easy product purification and catalyst recycling—a key principle of green chemistry.[13][14] Here, we describe a protocol to covalently tether the catalyst to a hydroxyl-bearing polymer, such as cellulose or Merrifield resin.
Step-by-Step Procedure for Immobilization:
-
Support Preparation: Swell the hydroxyl-functionalized polymer support (e.g., cellulose powder, 10 g) in anhydrous DMF (100 mL) for 1 hour in a three-neck flask under a nitrogen atmosphere.
-
Deprotonation: Cool the slurry to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 g, 30 mmol) portion-wise. Allow the mixture to stir at room temperature for 2 hours.
-
Scientist's Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl groups on the polymer surface to create reactive alkoxide sites. Anhydrous conditions are critical here to prevent quenching the base.
-
-
Tethering Reaction: Add a solution of this compound (5.78 g, 20 mmol) in 20 mL of anhydrous DMF to the polymer slurry.
-
Reaction: Heat the mixture to 60°C and stir for 24 hours under nitrogen.
-
Washing and Isolation: a. Cool the mixture and quench any unreacted NaH by the careful, slow addition of ethanol (10 mL). b. Filter the solid support using a Büchner funnel. c. Wash the functionalized polymer sequentially with DMF (3 x 50 mL), water (3 x 50 mL), methanol (3 x 50 mL), and finally dichloromethane (3 x 50 mL). d. Dry the solid-supported catalyst under high vacuum.
The resulting material is a heterogeneous PTC that can be used in packed-bed reactors or easily filtered from batch reactions, offering significant process advantages.
Safety & Handling
This compound is an irritant. It can cause skin, eye, and respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat. Use a dust mask or work in a well-ventilated fume hood when handling the solid.[7]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
Conclusion
This compound is a highly effective and versatile quaternary ammonium salt. It functions as a classic phase transfer catalyst for a variety of nucleophilic substitution reactions, enabling milder conditions and improved yields. Furthermore, its unique bifunctional structure, containing a terminal alkyl bromide, provides a valuable handle for catalyst immobilization and the design of more complex synthetic strategies. The protocols and principles outlined in this guide serve as a robust starting point for researchers looking to leverage the full potential of this powerful reagent.
References
- 1. alkalisci.com [alkalisci.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. researchpublish.com [researchpublish.com]
- 4. Sigma Aldrich this compound 10 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. Six-membered cyclic sulfamidate imines: functionalization and cyclization reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. This compound 97 15008-33-0 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Versatile Synthesis of Functional Biodegradable Polymers by Combining Ring-Opening Polymerization and Postpolymerizatio… [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: (5-Bromopentyl)trimethylammonium Bromide in Modern Organic Synthesis
Introduction: A Bifunctional Workhorse for Synthesis and Innovation
(5-Bromopentyl)trimethylammonium bromide is a quaternary ammonium compound distinguished by its bifunctional nature.[1] At one end of its five-carbon chain lies a reactive bromoalkane, a versatile handle for nucleophilic substitution. At the other, a sterically accessible and permanently cationic trimethylammonium group imparts unique solubility and catalytic properties. This dual-functionality makes it more than a simple reagent; it is a strategic building block for a diverse range of applications, including phase-transfer catalysis, the synthesis of advanced ionic liquids, and the functionalization of materials.[1] This guide provides an in-depth exploration of its primary applications, grounded in mechanistic principles and supported by detailed, field-proven protocols for the research and development professional.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15008-33-0 | |
| Molecular Formula | C₈H₁₉Br₂N | [2] |
| Molecular Weight | 289.05 g/mol | |
| Appearance | White to beige crystalline powder | [1][2] |
| Melting Point | 141-143 °C | [2] |
| Structure | Br-(CH₂)₅-N⁺(CH₃)₃ Br⁻ | |
| Purity | Typically ≥97% |
Application I: High-Efficiency Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique that enables or accelerates reactions between reactants located in separate, immiscible phases (typically aqueous and organic).[3] this compound serves as an exemplary phase-transfer catalyst, leveraging its cationic head to transport anionic nucleophiles from the aqueous phase into the organic phase, where they can react with an organic-soluble substrate.
Mechanistic Insight: The Catalytic Cycle
The efficacy of a quaternary ammonium salt in PTC is dictated by its ability to form an ion pair with the aqueous-phase anion, and the lipophilicity of this ion pair, which determines its solubility in the organic phase. The trimethylammonium group is sufficiently shielded by its methyl groups to remain dissociated in the aqueous phase, while the pentyl chain provides enough organic character to shuttle the paired anion across the phase boundary.
The process is cyclical:
-
Anion Exchange: The bromide counter-ion of the catalyst (Q⁺X⁻) in the aqueous phase is exchanged for the nucleophilic anion (Y⁻), forming a new, lipophilic ion pair (Q⁺Y⁻).
-
Phase Transfer: The Q⁺Y⁻ ion pair migrates from the aqueous phase into the organic phase.
-
Nucleophilic Reaction: In the organic phase, the "naked" and highly reactive anion (Y⁻) attacks the organic substrate (RX), forming the product (RY) and regenerating the catalyst's original counter-ion (X⁻).
-
Catalyst Regeneration: The catalyst (Q⁺X⁻) returns to the aqueous phase to begin a new cycle.
This mechanism circumvents the need for harsh, anhydrous conditions or expensive polar apathetic solvents, aligning with the principles of green chemistry.[3]
Visualization: The PTC Workflow
Caption: The catalytic cycle of this compound (Q⁺X⁻) in PTC.
Protocol: PTC-Mediated Synthesis of Benzyl Cyanide
This protocol describes the nucleophilic substitution of benzyl chloride with sodium cyanide, a classic example where PTC dramatically improves reaction efficiency and safety.
Materials:
-
Benzyl chloride (1.0 eq)
-
Sodium cyanide (NaCN) (1.5 eq)
-
This compound (0.05 eq, 5 mol%)
-
Toluene
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.5 eq) in deionized water (3 mL per mmol of benzyl chloride).
-
Catalyst Addition: To the vigorously stirred aqueous solution, add this compound (0.05 eq).
-
Substrate Addition: Add a solution of benzyl chloride (1.0 eq) in toluene (3 mL per mmol of benzyl chloride).
-
Reaction: Heat the biphasic mixture to 80 °C and stir vigorously for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS. Causality Note: Vigorous stirring is crucial to maximize the interfacial area, which directly impacts the rate of phase transfer.
-
Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude benzyl cyanide.
-
Purification: The product can be further purified by vacuum distillation if required.
Application II: Synthesis of Advanced Dicationic Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, valued for their low vapor pressure, high thermal stability, and tunable properties.[4] this compound is an ideal starting material for synthesizing asymmetric dicationic ILs, where two cationic centers are connected by a linker.[5] These structures offer enhanced thermal stability and unique solvation properties compared to their monocationic counterparts.[4]
Synthetic Strategy
The synthesis involves a standard quaternization reaction. The terminal bromoalkane of this compound is an electrophile that readily reacts with a nucleophilic nitrogen-containing heterocycle, such as 1-methylimidazole or pyridine, to form a new C-N bond and create a second cationic center.
Visualization: Synthesis of a Dicationic Imidazolium-Ammonium IL
References
(5-Bromopentyl)trimethylammonium Bromide: A Predictive Analysis and Methodological Guide for its Evaluation as a Novel Cationic Surfactant
An Application and Protocol Guide for the Formulation Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of (5-Bromopentyl)trimethylammonium bromide as a surfactant in various formulations. While this compound is commercially available, it is not well-characterized in the scientific literature as a surfactant.[1][2] This guide, therefore, adopts a predictive and methodological approach. We will first establish a theoretical framework by analyzing the known structure-property relationships of its homologous chemical family, the n-alkyltrimethylammonium bromides (C'n'TABs). Subsequently, we will provide detailed protocols for the empirical characterization of its surfactant properties and its evaluation in basic formulations. The objective is to equip the formulation scientist with the necessary theoretical background and practical methodologies to investigate and potentially harness the utility of this novel cationic surfactant.
Part 1: Theoretical Framework & Predictive Analysis
This compound is a quaternary ammonium salt (QAS). Structurally, it consists of a positively charged trimethylammonium head group, which is hydrophilic, and a five-carbon alkyl chain (pentyl group) that is hydrophobic. The presence of a terminal bromine atom on the alkyl chain adds a unique chemical functionality. Like other QAS compounds, its amphiphilic nature suggests potential surface-active properties.[3][4]
The Mechanism of Cationic Surfactancy
Cationic surfactants, such as those in the C'n'TAB family, function by adsorbing at interfaces (e.g., oil-water or air-water) to reduce surface or interfacial tension.[5][6] The positively charged head group orients towards the polar phase (water), while the hydrophobic tail orients towards the non-polar phase (oil, air, or a solid surface).[7] Above a certain concentration, known as the Critical Micelle Concentration (CMC), these molecules self-assemble into spherical or rod-like aggregates called micelles in the bulk solution.[8] This micellization is a key attribute, enabling surfactants to solubilize hydrophobic substances in aqueous environments.[9]
The cationic nature of the head group is particularly significant in biological and pharmaceutical applications. This positive charge can facilitate electrostatic interactions with negatively charged surfaces, such as cell membranes, bacterial cell walls, and certain proteins or polymers. This interaction is the basis for their use as antimicrobial agents and permeation enhancers in drug delivery.[9][10]
Structure-Property Relationships in Alkyltrimethylammonium Bromides
The primary determinant of a C'n'TAB surfactant's properties is the length of its alkyl chain (n). A longer alkyl chain increases the hydrophobicity of the molecule. This has two major consequences:
-
Increased Surface Activity: Longer chains lead to more efficient packing at interfaces, resulting in a greater reduction of surface tension.
-
Lower Critical Micelle Concentration (CMC): A more hydrophobic tail makes it less favorable for the surfactant monomer to remain dissolved in water, thus promoting micelle formation at a lower concentration.[11]
This relationship is well-described by the Stauff-Klevens rule, which empirically states that the logarithm of the CMC is a linear function of the alkyl chain length (log CMC = A - B*n).[11]
Predictive Properties of this compound
Given that the core of the molecule is a pentyltrimethylammonium structure (a C5-TAB), we can predict its behavior relative to its better-known homologues.
-
Expected CMC: Short-chain surfactants typically have high CMC values. Based on the established trend for C'n'TABs, the CMC for a C5 analogue would be expected to be significantly higher than that of common surfactants like dodecyltrimethylammonium bromide (DTAB, C12) or cetyltrimethylammonium bromide (CTAB, C16).[8][12]
Table 1: Critical Micelle Concentration (CMC) of n-Alkyltrimethylammonium Bromide (C'n'TAB) Surfactants in Aqueous Solution at 25°C
| Surfactant Name | Alkyl Chain Length (n) | Abbreviation | CMC (mM) |
| Decyltrimethylammonium bromide | 10 | C10TAB | ~65 |
| Dodecyltrimethylammonium bromide | 12 | C12TAB / DTAB | ~15-20 |
| Tetradecyltrimethylammonium bromide | 14 | C14TAB / TTAB | ~3.5-5 |
| Hexadecyltrimethylammonium bromide | 16 | C16TAB / CTAB | ~0.9-1 |
| Pentyltrimethylammonium bromide (Predicted) | 5 | C5TAB | >500 (Estimated) |
Data compiled from references[8][11][13]. The value for the C5 analogue is an extrapolation and requires experimental verification.
-
Functionality: As a short-chain surfactant, it is likely to be a more effective wetting agent or hydrotrope rather than a powerful emulsifier or solubilizer for highly non-polar substances. The terminal bromine atom provides a site for further chemical modification, which is a unique feature not present in standard C'n'TABs.
Part 2: Application Notes for Formulation Development
Based on its predicted properties as a short-chain cationic surfactant, this compound could be investigated for the following roles in formulations.
Potential as a Solubilizing Agent
Quaternary ammonium compounds are known to enhance the solubility of hydrophobic drugs, either by forming complexes or by encapsulating them within micelles.[9] While the high expected CMC may limit its efficiency, it could be effective for drugs with moderate hydrophobicity.
Role as a Permeation Enhancer
Cationic surfactants can improve the transdermal delivery of active pharmaceutical ingredients (APIs).[14] They are thought to work by transiently disrupting the lipid bilayer of the stratum corneum and interacting with keratin. The short alkyl chain of the C5 analogue might offer a balance between efficacy and reduced skin irritation, a common concern with longer-chain cationic surfactants.[15]
Use as an Antimicrobial Preservative
A hallmark of QAS is their antimicrobial activity, which makes them useful as preservatives in pharmaceutical and cosmetic formulations.[4][5] The mechanism involves the surfactant adsorbing onto and disrupting the negatively charged bacterial cell membrane, leading to leakage of cellular contents and cell death.[6] The efficacy of this compound as an antimicrobial would need to be determined via standard microbiological testing.
Considerations and Limitations
-
Toxicity and Irritation: Cationic surfactants can cause irritation to skin and mucous membranes, particularly at high concentrations.[5][15] This is a critical parameter to evaluate in any formulation intended for biological application.
-
Incompatibility: The positive charge can lead to incompatibility with anionic ingredients (e.g., anionic polymers, surfactants like sodium lauryl sulfate) in a formulation, potentially causing precipitation or loss of activity.
Part 3: Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound as a surfactant.
Protocol for Determining Critical Micelle Concentration (CMC) by Conductivity
Rationale: The conductivity of an ionic surfactant solution changes as a function of its concentration. Below the CMC, the conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the monomers begin to form micelles. While the micelles are charged, their mobility is much lower than that of the individual monomers, and they bind counter-ions. This results in a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot gives a reliable measure of the CMC.[7][8]
Materials:
-
This compound
-
High-purity deionized water (Conductivity < 2 µS/cm)
-
Calibrated conductivity meter with a temperature probe
-
Class A volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a Stock Solution: Accurately prepare a concentrated stock solution of this compound in deionized water (e.g., 800 mM, depending on solubility).
-
Set Up Measurement: Place a known volume of deionized water (e.g., 50 mL) in a thermostatted beaker maintained at a constant temperature (e.g., 25°C). Place a small magnetic stir bar in the beaker and stir gently.
-
Initial Measurement: Immerse the conductivity probe in the water and record the initial conductivity.
-
Titration: Using a micropipette or burette, add small, precise aliquots of the stock solution to the water.
-
Equilibration and Measurement: After each addition, allow the solution to equilibrate for 1-2 minutes, then record the conductivity and the total concentration of the surfactant in the beaker.
-
Data Collection: Continue this process well past the anticipated CMC. You will need sufficient data points to define two distinct linear regions.
-
Data Analysis:
-
Plot the measured conductivity (in µS/cm) on the y-axis against the surfactant concentration (in mM) on the x-axis.
-
Identify the two linear regions in the plot (pre-micellar and post-micellar).
-
Perform a linear regression on the data points in each region to obtain two equations of the form y = mx + c.
-
Calculate the point of intersection of these two lines. The x-coordinate of this intersection point is the CMC.
-
Diagram 1: Experimental Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration (CMC) using the conductivity method.
Protocol for Evaluating Solubilization Capacity
Rationale: This protocol uses a model hydrophobic dye (e.g., Orange OT) to visually and quantitatively assess the solubilizing power of the surfactant. Below the CMC, the aqueous solubility of the dye is very low. Above the CMC, the dye partitions into the hydrophobic core of the micelles, leading to a sharp increase in its apparent solubility, which can be measured spectrophotometrically.
Materials:
-
This compound
-
Orange OT (or another water-insoluble dye like Sudan III)
-
Series of vials or test tubes
-
UV-Vis Spectrophotometer
-
Shaker or vortex mixer
Procedure:
-
Prepare Surfactant Solutions: Prepare a series of aqueous solutions of this compound with concentrations spanning a range below and above its predetermined CMC. Include a blank control with only deionized water.
-
Add Dye: Add an excess amount of Orange OT powder to each vial. Ensure that a solid excess is visible at the bottom of each vial.
-
Equilibration: Seal the vials and shake them at a constant temperature for 24-48 hours to ensure equilibrium is reached between the dissolved dye and the solid excess.
-
Phase Separation: Centrifuge the vials to pellet the undissolved dye.
-
Sample and Dilute: Carefully pipette an aliquot from the clear supernatant of each vial. Dilute the aliquot with a suitable solvent (e.g., ethanol) to a concentration within the linear range of the spectrophotometer.
-
Spectrophotometric Measurement: Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λ_max) for Orange OT (around 500 nm).
-
Data Analysis:
-
Create a calibration curve for Orange OT in the chosen solvent to convert absorbance values to concentration.
-
Plot the concentration of solubilized Orange OT (in µg/mL or mM) on the y-axis against the concentration of the surfactant on the x-axis.
-
The plot should show a significant increase in dye solubility at surfactant concentrations above the CMC. The magnitude of this increase is an indicator of the surfactant's solubilization capacity.
-
Part 4: Data Interpretation and Troubleshooting
Interpreting CMC Data:
-
A sharp, well-defined intersection point in the conductivity plot indicates clear micelle formation.
-
A gradual, curved transition suggests a broad CMC region, which can occur with surfactants that have impurities or form a wide distribution of aggregate sizes.
Troubleshooting Formulation Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Precipitation in Formulation | Incompatibility with an anionic component. Concentration is above the solubility limit (Krafft point). | Review all excipients for anionic character. Test compatibility with individual components. Measure the Krafft temperature; if it's too high, consider warming the formulation or adding a co-solvent. |
| Low Solubilization Efficacy | Surfactant concentration is below the CMC. The hydrophobic core of the micelle is too small or incompatible with the API. | Increase surfactant concentration. Consider using a longer-chain surfactant or a co-surfactant to swell the micelle core. |
| Phase Separation (Emulsion) | Insufficient surfactant concentration. Incorrect Hydrophilic-Lipophilic Balance (HLB) for the oil phase. | Increase surfactant concentration. Blend with another surfactant (non-ionic or another cationic) to adjust the effective HLB. |
| Observed Irritation/Toxicity | The inherent nature of the cationic surfactant. Concentration is too high. | Reduce the concentration to the minimum effective level. Consider formulating with mitigating ingredients like non-ionic surfactants or polymers (e.g., HPMC, PVA). |
Conclusion
This compound presents an intriguing candidate for investigation as a novel, short-chain cationic surfactant. Its structure suggests it will possess a high critical micelle concentration and may be best suited for applications such as wetting, hydrotropy, or as a mild antimicrobial agent and permeation enhancer where high concentrations can be tolerated. The terminal bromine offers a unique handle for covalent modification, opening possibilities for creating functionalized surfactants. The protocols and predictive framework provided in this guide are intended to serve as a robust starting point for any researcher seeking to empirically validate its properties and unlock its potential in advanced formulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromopentyltrimethylammonium Bromide | CymitQuimica [cymitquimica.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Cetrimide | BHM Chemicals [bhm-chemicals.com]
- 5. Surfactants Used in Pharmaceutical Suspensions - Pharmapproach.com [pharmapproach.com]
- 6. Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. How do cationic surfactants improve drug delivery? - Blog [panze-chemical.com]
Application Notes and Protocols for (5-Bromopentyl)trimethylammonium Bromide in Micelle Formation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the utilization of (5-Bromopentyl)trimethylammonium bromide, a cationic surfactant, in the formation and characterization of micelles. This document is structured to provide not only step-by-step protocols but also the underlying scientific principles governing the experimental choices. We delve into the critical aspects of determining the Critical Micelle Concentration (CMC), a fundamental parameter for this surfactant, followed by robust protocols for micelle formation, characterization by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM), and a model application in drug encapsulation. This guide is intended to empower researchers to harness the potential of this compound in various applications, including drug delivery and nanotechnology.
Introduction: The Versatility of this compound
This compound is a quaternary ammonium compound characterized by a five-carbon alkyl chain, a terminal bromide, and a positively charged trimethylammonium headgroup.[1][2] This amphiphilic structure imparts surfactant properties, enabling it to self-assemble in aqueous solutions to form micelles.[3][4] These micelles, possessing a hydrophobic core and a hydrophilic cationic corona, are of significant interest in various fields. The cationic nature of these micelles facilitates interaction with negatively charged cell membranes, making them promising candidates for drug delivery systems. Furthermore, the terminal bromide on the alkyl chain offers a reactive site for further functionalization, allowing for the development of tailored nanocarriers for targeted therapies.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15008-33-0 | [1][2] |
| Molecular Formula | C₈H₁₉Br₂N | [1] |
| Molecular Weight | 289.05 g/mol | [1][2] |
| Appearance | White to beige powder | |
| Melting Point | 141-143 °C | [1] |
Foundational Principles: Understanding Micelle Formation
The formation of micelles is a spontaneous process that occurs when the concentration of a surfactant in a solution reaches a critical level, known as the Critical Micelle Concentration (CMC).[3][4][7] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the hydrophobic tails of the surfactant molecules aggregate to minimize their contact with water, forming a hydrophobic core, while the hydrophilic headgroups remain exposed to the aqueous environment.[7] This self-assembly is an entropically driven process, often referred to as the hydrophobic effect.[7] The CMC is a crucial parameter as it dictates the minimum concentration of the surfactant required to form stable micelles.[8]
Several factors can influence the CMC of a surfactant, including the length of the hydrophobic tail, the nature of the headgroup, temperature, and the presence of electrolytes.[3][4] For alkyltrimethylammonium bromides, the CMC generally decreases as the length of the alkyl chain increases due to stronger hydrophobic interactions.[3][9][10]
Experimental Protocols
Safety and Handling of this compound
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][9] It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] A dust mask is also recommended when handling the powder form.[1]
Table 2: Hazard Identification and Precautionary Measures
| Hazard Statement | Precautionary Statement | Reference |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | [1][9] |
| H319: Causes serious eye irritation | P280: Wear protective gloves/ eye protection/ face protection. | [1][9] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray. | [1][9] |
Protocol for Determining the Critical Micelle Concentration (CMC)
Principle: The surface tension of a surfactant solution decreases with increasing concentration as the surfactant monomers adsorb at the air-water interface. Once the interface is saturated and micelles begin to form, the surface tension remains relatively constant with further increases in concentration. The CMC is the concentration at the inflection point of the surface tension versus log(concentration) plot.[8][13]
Materials:
-
This compound
-
High-purity deionized water
-
Surface tensiometer (Wilhelmy plate or Du Noüy ring method)
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 50 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution covering a wide concentration range, both below and above the anticipated CMC. A logarithmic dilution series is often effective.[13]
-
Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Measurement:
-
Begin with the most dilute solution.
-
Rinse the sample vessel and the Wilhelmy plate/Du Noüy ring thoroughly with deionized water and then with the sample solution.
-
Measure the surface tension, ensuring the reading has stabilized.
-
Repeat the measurement for each concentration, moving from the lowest to the highest.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The plot should exhibit two distinct linear regions. The intersection of the two extrapolated lines corresponds to the CMC.[8]
-
Workflow for CMC Determination
References
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. Polymeric-Micelle-Based Delivery Systems for Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Functionalized micellar systems for cancer targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Peptide-mediated cationic micelles drug-delivery system applied on a VEGFR3-overexpressed tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Surface Functionalization of Materials with (5-Bromopentyl)trimethylammonium Bromide
Introduction: Leveraging Quaternary Ammonium Compounds for Advanced Surface Engineering
The modification of material surfaces to impart specific functionalities is a cornerstone of modern materials science, with profound implications for drug development, biomedical devices, and fundamental biological research. Among the vast arsenal of molecules utilized for surface engineering, quaternary ammonium compounds (QACs) have garnered significant attention. Their inherent positive charge and tunable chemical structures make them ideal candidates for creating surfaces with antimicrobial, antifouling, and drug-delivery capabilities.[1][2]
This guide provides detailed application notes and protocols for the use of a specific QAC, (5-Bromopentyl)trimethylammonium bromide , for the functionalization of common research and industry-relevant surfaces: silica (and glass) and gold. This bifunctional molecule, with its terminal bromo group and quaternary ammonium head, offers a versatile platform for covalent attachment to appropriately prepared surfaces, resulting in a durable and functional surface modification.
This compound is a versatile quaternary ammonium compound. Its chemical structure consists of a five-carbon alkyl chain, with a bromine atom at one end and a trimethylammonium bromide group at the other.[3] This structure makes it useful in organic synthesis and for creating functionalized materials.
| Property | Value |
| Chemical Formula | C8H19Br2N |
| Molecular Weight | 289.05 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 141-143 °C |
| CAS Number | 15008-33-0 |
Table 1: Physicochemical Properties of this compound.[3]
The protocols detailed herein are designed to be robust and adaptable, providing researchers with a solid foundation for their surface modification endeavors. We will delve into the "why" behind each step, ensuring a deep understanding of the underlying chemical principles.
Part 1: Functionalization of Silica and Glass Surfaces
Silica and glass surfaces are ubiquitous in biomedical research, from microscope slides and microfluidic devices to silica-based nanoparticles for drug delivery. The surface of silica is rich in silanol groups (Si-OH), which can be leveraged for covalent modification. The strategy here involves a two-step process: first, the introduction of a nucleophilic group on the silica surface, followed by the reaction with this compound.
Mechanism of Functionalization
The most common approach for introducing a nucleophilic group onto a silica surface is through silanization with an amino-functional silane, such as (3-Aminopropyl)triethoxysilane (APTES). The ethoxy groups of APTES hydrolyze in the presence of trace water to form reactive silanol groups, which then condense with the silanol groups on the silica surface to form stable siloxane bonds (Si-O-Si). This process results in a surface decorated with primary amine groups.
These surface-bound amine groups can then act as nucleophiles, attacking the electrophilic carbon atom of the carbon-bromine bond in this compound. This results in the formation of a new carbon-nitrogen bond and the quaternization of the surface-bound amine, covalently linking the quaternary ammonium moiety to the silica surface.
Caption: Workflow for silica surface functionalization.
Detailed Protocol for Silica Functionalization
Materials:
-
Silica or glass substrates (e.g., microscope slides, silicon wafers with a native oxide layer)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
Anhydrous toluene
-
Ethanol
-
Deionized water
-
Nitrogen gas stream
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Oven or hot plate
Protocol Steps:
-
Surface Cleaning and Activation (Day 1):
-
Rationale: This step is crucial to remove organic contaminants and to generate a high density of surface silanol groups, which are the reactive sites for silanization.
-
Immerse the silica substrates in Piranha solution for 30-60 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with copious amounts of deionized water.
-
Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110 °C for at least 1 hour to remove residual water.
-
-
Silanization with APTES (Day 1):
-
Rationale: This step creates a monolayer of APTES on the silica surface, presenting amino groups for the subsequent reaction.
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed container.
-
Immerse the cleaned and dried substrates in the APTES solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
After incubation, rinse the substrates with anhydrous toluene to remove excess, unbound APTES.
-
Rinse with ethanol and then deionized water.
-
Dry the substrates under a nitrogen stream and cure in an oven at 110 °C for 1 hour to promote covalent bond formation.
-
-
Reaction with this compound (Day 2):
-
Rationale: This is the key step where the quaternary ammonium moiety is covalently attached to the surface.
-
Prepare a solution of this compound in a suitable solvent such as ethanol or a mixture of ethanol and water. A typical concentration is 10-50 mM.
-
Immerse the APTES-functionalized substrates in this solution.
-
Heat the reaction mixture to 60-80 °C and allow it to react for 12-24 hours. The elevated temperature facilitates the nucleophilic substitution reaction.
-
After the reaction, rinse the substrates extensively with ethanol and deionized water to remove any non-covalently bound material.
-
Dry the functionalized substrates under a stream of nitrogen.
-
Part 2: Functionalization of Gold Surfaces
Gold surfaces are widely used in biosensor and nanotechnology applications due to their chemical inertness and the ease with which they can be functionalized using thiol chemistry. The strong affinity of sulfur for gold forms the basis of self-assembled monolayers (SAMs).
Mechanism of Functionalization
The strategy for functionalizing gold with this compound will also be a two-step process. First, a SAM of a thiol containing a reactive group is formed on the gold surface. A suitable candidate is 11-mercaptoundecanoic acid (MUA), which presents a carboxylic acid group at the terminus of the monolayer. This carboxylic acid can then be activated to react with an amine. To achieve this, we can first react the MUA-functionalized surface with a diamine, and then react the newly introduced amine with this compound.
Caption: Workflow for gold surface functionalization.
Detailed Protocol for Gold Functionalization
Materials:
-
Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers)
-
11-mercaptoundecanoic acid (MUA)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Ethylenediamine
-
Ethanol (absolute)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Nitrogen gas stream
Protocol Steps:
-
Surface Cleaning (Day 1):
-
Rationale: A pristine gold surface is essential for the formation of a well-ordered SAM.
-
Clean the gold substrates by sonicating in ethanol and then deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
For more rigorous cleaning, an oxygen plasma or UV-Ozone treatment for 5-10 minutes can be used.
-
-
Formation of MUA Self-Assembled Monolayer (Day 1):
-
Rationale: This step creates a well-defined monolayer with terminal carboxylic acid groups.
-
Prepare a 1-10 mM solution of MUA in absolute ethanol.
-
Immerse the cleaned gold substrates in the MUA solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
After incubation, rinse the substrates thoroughly with ethanol to remove non-chemisorbed MUA.
-
Dry the substrates under a nitrogen stream.
-
-
Activation of Carboxylic Acid Groups and Amine Coupling (Day 2):
-
Rationale: EDC/NHS chemistry is a common and efficient method for forming amide bonds between carboxylic acids and primary amines.
-
Prepare a fresh solution of 100 mM EDC and 50 mM NHS in PBS buffer (pH 7.4).
-
Immerse the MUA-functionalized substrates in the EDC/NHS solution for 30-60 minutes at room temperature to activate the carboxylic acid groups.
-
Rinse the substrates with PBS buffer.
-
Immediately immerse the activated substrates in a solution of ethylenediamine (e.g., 50 mM in PBS) for 2-4 hours at room temperature.
-
Rinse the substrates with PBS and then deionized water.
-
-
Reaction with this compound (Day 2):
-
Rationale: The terminal amine groups on the surface react with the bromoalkane to form the final quaternary ammonium surface.
-
Prepare a 10-50 mM solution of this compound in a suitable solvent like ethanol.
-
Immerse the amine-functionalized gold substrates in this solution.
-
Heat the reaction to 60-80 °C for 12-24 hours.
-
After the reaction, rinse the substrates extensively with ethanol and deionized water.
-
Dry the functionalized substrates under a stream of nitrogen.
-
Part 3: Surface Characterization
Thorough characterization of the modified surfaces is essential to confirm successful functionalization and to understand the properties of the newly created interface.
Contact Angle Goniometry
-
Principle: This technique measures the contact angle of a liquid droplet on a solid surface, which provides information about the surface's hydrophilicity/hydrophobicity.
-
Expected Results:
-
Bare Silica/Gold: Will be relatively hydrophilic.
-
APTES/MUA-modified: The introduction of alkyl chains will increase the hydrophobicity (higher contact angle).
-
Final QAC-functionalized surface: The presence of the charged quaternary ammonium group is expected to increase the surface's hydrophilicity (lower contact angle) compared to the intermediate amine-functionalized surface.
-
X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
-
Expected Results:
-
Silica Functionalization: The appearance of a Nitrogen 1s (N1s) peak after APTES functionalization, which will shift to a higher binding energy upon quaternization, indicative of the positively charged nitrogen. A Bromine 3d (Br3d) peak should also be present, corresponding to the bromide counter-ion.
-
Gold Functionalization: After MUA deposition, Carbon 1s (C1s) and Oxygen 1s (O1s) peaks will be prominent. Following the amine coupling and reaction with this compound, the N1s peak will appear and then shift upon quaternization, and a Br3d peak will be detectable.
-
| Surface Stage | Expected Contact Angle (Water) | Key XPS Elemental Signals |
| Clean Silica | < 20° | Si, O |
| APTES-Silica | 50-70° | Si, O, C, N |
| QAC-Silica | 30-50° | Si, O, C, N (shifted), Br |
| Clean Gold | ~70-90° | Au |
| MUA-Gold | ~20-40° | Au, S, C, O |
| Amine-Gold | ~40-60° | Au, S, C, O, N |
| QAC-Gold | ~30-50° | Au, S, C, O, N (shifted), Br |
Table 2: Expected Characterization Results for Surface Functionalization.
Conclusion and Future Perspectives
The protocols outlined in this guide provide a comprehensive framework for the functionalization of silica and gold surfaces using this compound. The resulting quaternary ammonium compound-modified surfaces have significant potential in a variety of applications, particularly in the development of antimicrobial materials for medical devices and implants. The inherent positive charge of the surface is expected to be effective against a broad spectrum of bacteria through electrostatic disruption of their cell membranes.[4]
Further studies could explore the optimization of reaction conditions to control the surface density of the quaternary ammonium groups, which can influence the material's biological activity. Additionally, the long-term stability of these functionalized surfaces in relevant biological media should be investigated. The versatility of the described chemical approaches opens the door to the creation of a wide range of functional surfaces with tailored properties for advanced biomedical and biotechnological applications.
References
- 1. Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad-Spectrum Supramolecularly Reloadable Antimicrobial Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 97 15008-33-0 [sigmaaldrich.com]
- 4. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
Application Notes and Protocols for Reactions with (5-Bromopentyl)trimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Reagent for Advanced Synthesis
(5-Bromopentyl)trimethylammonium bromide is a versatile quaternary ammonium compound that serves as a valuable building block in modern organic and medicinal chemistry.[1][2] Its unique bifunctional nature, possessing both a reactive primary alkyl bromide and a permanently cationic quaternary ammonium group, makes it particularly useful for a range of specialized applications. The presence of the charged head group imparts increased aqueous solubility to linked molecules, a desirable trait in pharmaceutical development for enhancing bioavailability.[1] Furthermore, the trimethylammonium moiety can play a role in biological interactions, such as at cell membranes.[1]
This reagent is particularly relevant in the burgeoning field of targeted protein degradation, where it can be employed as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy, and the pentyl chain of this compound offers a flexible spacer for optimizing this interaction.[3][5]
This guide provides a detailed experimental protocol for a representative nucleophilic substitution reaction using this compound, focusing on the alkylation of a phenolic nucleophile. The principles and procedures outlined herein can be adapted for other nucleophiles, such as amines or thiols, with minor modifications.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and adherence to safety protocols is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 15008-33-0 | [6] |
| Molecular Formula | C₈H₁₉Br₂N | [6] |
| Molecular Weight | 289.05 g/mol | [6] |
| Appearance | White to beige powder | [1] |
| Melting Point | 141-143 °C | [6] |
| Solubility | Slightly soluble in DMSO and water | [1] |
Safety Information:
This compound is classified as a hazardous substance and must be handled with appropriate care in a chemical fume hood.[7]
| Hazard | Precautionary Statement |
| Causes skin irritation (H315) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Causes serious eye irritation (H319) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation (H335) | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Always consult the latest Safety Data Sheet (SDS) from the supplier before use and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Core Application: Synthesis of an Aryl Ether via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[8][9] In this protocol, we detail the O-alkylation of a generic phenol with this compound. The choice of a polar aprotic solvent like Dimethylformamide (DMF) is crucial as it effectively solvates the cationic species while not interfering with the nucleophilicity of the phenoxide. A mild inorganic base, potassium carbonate, is employed to deprotonate the phenol in situ, generating the nucleophilic phenoxide.
Reaction Workflow Diagram
Caption: Workflow for the Williamson Ether Synthesis with this compound.
Detailed Experimental Protocol
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants and allow for efficient stirring (typically a 0.1 to 0.5 M concentration of the limiting reagent).
-
Reagent Addition: Add this compound (1.1 eq) to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the specific phenol used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours. The protocol for a similar alkylation using 1,5-dibromopentane suggests a reaction time of 12 hours at 60 °C.[3]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3x). The number of extractions may need to be optimized due to the increased water solubility of the product.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography. The polarity of the eluent system will need to be adjusted to account for the charged nature of the product; a gradient of methanol in dichloromethane is often a good starting point.
-
Causality and Experimental Insights
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. Stronger bases like sodium hydride could be used but require stricter anhydrous conditions.
-
Choice of Solvent: DMF is an excellent solvent for SN2 reactions as it is polar and aprotic. It solvates the potassium and trimethylammonium cations well, leaving the phenoxide anion highly nucleophilic.
-
Stoichiometry: A slight excess of the alkylating agent, this compound, is used to ensure complete consumption of the limiting phenol nucleophile. A larger excess of the base is used to drive the deprotonation equilibrium forward.
-
Temperature: The reaction is heated to increase the rate of the SN2 reaction. However, excessively high temperatures should be avoided to minimize potential side reactions, such as elimination if a secondary alkyl halide were used.
Application in PROTAC Synthesis
The protocol described above is directly analogous to the initial step in constructing certain types of PROTACs.[3][5] For instance, if the "phenol" in the protocol is a phenolic group on a warhead molecule that binds to a target protein, this reaction would successfully attach the pentyl-trimethylammonium linker. The terminal bromide of the starting material is replaced by the nucleophile, leaving the quaternary ammonium as part of the final linker structure. This strategy can be adapted for other nucleophilic sites on target-binding ligands, such as the nitrogen atom of an amine or a sulfonamide, as seen in the synthesis of pomalidomide-based PROTACs.[3]
PROTAC Synthesis Workflow
Caption: Conceptual workflow for incorporating the linker into a PROTAC molecule.
Conclusion
This compound is a highly valuable bifunctional reagent for chemical synthesis, particularly in the development of novel therapeutics like PROTACs. Its dual functionality allows for the introduction of a flexible linker with a permanently charged group, which can favorably influence the physicochemical properties of the final molecule. The provided protocol for the Williamson ether synthesis serves as a robust template for the alkylation of various nucleophiles. By understanding the principles behind the reaction conditions and reagent choices, researchers can effectively utilize this compound to advance their synthetic and drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromopentyltrimethylammonium Bromide | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (5-溴戊基)三甲基溴化铵 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (5-溴戊基)三甲基溴化铵 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: (5-Bromopentyl)trimethylammonium Bromide in Nanoparticle Synthesis
Introduction: A Bifunctional Ligand for Advanced Nanoparticle Engineering
In the landscape of nanotechnology, the surface of a nanoparticle is not merely a boundary but a critical interface that dictates its stability, functionality, and interaction with biological or chemical systems. The choice of capping or stabilizing agent is therefore a pivotal decision in nanoparticle design.[1] While traditional agents like sodium citrate provide essential colloidal stability, the demand for more sophisticated, functional nanoparticles has driven the adoption of multifunctional ligands.
(5-Bromopentyl)trimethylammonium bromide, hereafter referred to as BPTAB, emerges as a highly versatile bifunctional ligand for precisely this purpose. Its unique molecular architecture comprises two key moieties:
-
A Quaternary Ammonium Cation: The positively charged trimethylammonium headgroup serves as a robust anchor to the nanoparticle surface, imparting excellent electrostatic stabilization to prevent aggregation.[2]
-
A Terminal Alkyl Bromide: The pentyl chain terminates in a bromine atom, a reactive handle that can readily participate in nucleophilic substitution reactions for covalent post-synthesis modification.
This dual-functionality allows for a powerful two-stage approach: first, the synthesis of highly stable, positively charged nanoparticles, and second, the covalent attachment of a wide array of functional molecules (e.g., peptides, targeting ligands, fluorophores, or polymers like PEG).[3][4] This guide provides an in-depth exploration of BPTAB's mechanism of action and detailed protocols for its use in both nanoparticle synthesis and subsequent functionalization.
Part I: BPTAB as a Stabilizing Agent in Nanoparticle Synthesis
Mechanism of Stabilization
During the reduction of a metal salt (e.g., HAuCl₄) to form nanoparticles, the nascent particles are thermodynamically unstable and prone to aggregation. BPTAB prevents this by rapidly adsorbing onto the particle surface. The positively charged quaternary ammonium headgroups form a dense electrostatic shield around the nanoparticle core.[5] This creates a strong repulsive force between individual particles, ensuring their dispersion and colloidal stability in solution. This mechanism is analogous to that of other quaternary ammonium surfactants like cetyltrimethylammonium bromide (CTAB), which are known to form a stabilizing bilayer on the nanoparticle surface.[5][6] The resulting BPTAB-coated nanoparticles possess a significant positive surface charge, which can be confirmed by measuring the zeta potential.
Diagram 1: Nanoparticle Stabilization by BPTAB
Caption: BPTAB molecules forming a stabilizing shell around a nanoparticle core.
Protocol 1: Synthesis of BPTAB-Stabilized Gold Nanoparticles (AuNPs)
This protocol is a representative method adapted from the Brust-Schiffrin two-phase synthesis, which is highly effective for producing ligand-stabilized nanoparticles.[7][8]
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
This compound (BPTAB)
-
Toluene, ACS grade
-
Sodium borohydride (NaBH₄)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol, absolute
-
Glass vials, magnetic stir bars, and stirrer
-
Separatory funnel
Procedure:
-
Preparation of Aqueous Phase: Dissolve 30 mg of HAuCl₄·3H₂O in 25 mL of DI water in a glass flask. The solution should be a clear, yellow color.
-
Preparation of Organic Phase: In a separate flask, dissolve a 2-fold molar excess of BPTAB relative to HAuCl₄ in 25 mL of toluene. Stir until fully dissolved. Rationale: BPTAB acts as both the phase-transfer agent and the capping ligand. The quaternary ammonium group facilitates the transfer of the AuCl₄⁻ anion from the aqueous phase to the organic phase.
-
Phase Transfer: Combine the aqueous and organic solutions in a separatory funnel. Shake vigorously for 10-15 minutes. The organic phase will turn from colorless to a deep orange/red as the AuCl₄⁻ is transferred. Allow the layers to separate and collect the organic phase.
-
Reduction: Transfer the organic phase to a new flask with a stir bar and begin vigorous stirring. Prepare a fresh solution of NaBH₄ (e.g., 40 mg in 10 mL of DI water). Add the NaBH₄ solution dropwise to the stirring organic phase over 5 minutes. Causality: NaBH₄ is a strong reducing agent that reduces Au(III) to Au(0), initiating nanoparticle nucleation. Vigorous stirring ensures the formation of small, monodisperse particles.
-
Reaction and Stabilization: The solution color will rapidly change to a deep ruby red or purple, indicating the formation of AuNPs. Allow the reaction to stir for at least 4 hours at room temperature to ensure complete reduction and ligand stabilization.
-
Purification:
-
Transfer the reaction mixture back to a separatory funnel and discard the aqueous layer.
-
Wash the organic phase three times with 25 mL of DI water to remove excess reducing agent and other water-soluble byproducts.
-
Transfer the organic AuNP solution to a round-bottom flask and remove the toluene via rotary evaporation.
-
Resuspend the resulting nanoparticle film in a suitable solvent like ethanol.
-
Induce precipitation by adding a non-solvent or by centrifugation at high speed (e.g., >10,000 x g for 30 min). Discard the supernatant, which contains excess, unbound BPTAB.
-
Repeat the resuspension/precipitation cycle 2-3 times to ensure high purity.
-
-
Final Storage: Resuspend the purified BPTAB-AuNPs in the desired solvent (e.g., ethanol or DI water) and store at 4°C.
Expected Characterization Data
| Parameter | Technique | Expected Outcome | Rationale |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 5-20 nm (monomodal distribution) | Indicates the size of the nanoparticle core plus the solvated ligand shell. |
| Surface Charge | Zeta Potential Measurement | > +30 mV | Confirms the presence of the cationic BPTAB ligand shell and indicates high colloidal stability. |
| Optical Properties | UV-Visible Spectroscopy | Surface Plasmon Resonance (SPR) peak at ~520 nm | Characteristic of spherical gold nanoparticles; peak position is size-dependent. |
| Morphology & Core Size | Transmission Electron Microscopy (TEM) | Spherical, monodisperse particles | Provides direct visualization of the inorganic core's size and shape. |
Part II: Post-Synthesis Functionalization via the Bromo-Terminus
Mechanism of Covalent Conjugation
The true power of BPTAB lies in its terminal bromo group, which serves as an electrophilic site for covalent modification. This alkyl bromide is an excellent leaving group for S_N2 (bimolecular nucleophilic substitution) reactions. Molecules containing strong nucleophiles, such as thiols (R-SH), primary/secondary amines (R-NH₂), or carboxylates (R-COO⁻), can be covalently attached to the nanoparticle surface by displacing the bromide ion.[9]
This enables the creation of highly stable, functionalized nanoparticles where the payload or targeting moiety is linked via a robust covalent bond, which is often more stable in complex biological media than non-covalent attachments.[10]
Diagram 2: Workflow for BPTAB-Mediated Nanoparticle Functionalization
Caption: A two-stage workflow for creating covalently modified nanoparticles using BPTAB.
Protocol 2: General Protocol for Functionalization of BPTAB-AuNPs with a Thiolated Molecule
This protocol describes a general method for conjugating a thiol-containing molecule (e.g., a PEG-thiol for stealth properties or a thiolated peptide for targeting) to the surface of BPTAB-AuNPs.
Materials:
-
Purified BPTAB-AuNPs (from Protocol 1)
-
Thiol-containing molecule of interest (e.g., HS-PEG, Cysteine-terminated peptide)
-
Reaction Buffer: e.g., Phosphate-buffered saline (PBS) pH 7.4, or an organic solvent like DMF if required for solubility.
-
Mild, non-nucleophilic base (optional, e.g., sodium bicarbonate)
-
Purification equipment (centrifuge capable of >10,000 x g or dialysis tubing with appropriate MWCO)
Procedure:
-
Preparation: Disperse a known concentration of BPTAB-AuNPs in the chosen reaction buffer. If the buffer is aqueous, ensure the nanoparticles are well-suspended via sonication.
-
Reagent Addition: Dissolve the thiol-containing molecule in the same buffer. Add it to the nanoparticle solution at a significant molar excess (e.g., 100 to 1000-fold excess relative to the estimated number of surface BPTAB sites).
-
Reaction Incubation:
-
Rationale: The thiol group (-SH) is a potent nucleophile that will attack the carbon atom bonded to the bromine, displacing the bromide ion and forming a stable thioether bond (C-S-R).
-
(Optional) If the reaction is slow, adding a small amount of a non-nucleophilic base can deprotonate the thiol to the more nucleophilic thiolate (R-S⁻), accelerating the reaction.
-
Incubate the reaction mixture at room temperature (or slightly elevated, e.g., 37-50°C) with gentle stirring for 12-24 hours. Protect from light if using photosensitive molecules.
-
-
Purification: It is critical to remove all unreacted, free ligands.
-
Centrifugation: Pellet the functionalized AuNPs by centrifugation. The speed and time will depend on nanoparticle size but should be sufficient to pellet the particles while leaving the smaller, unbound molecules in the supernatant. Discard the supernatant.
-
Washing: Resuspend the pellet in fresh buffer and repeat the centrifugation step. Perform at least 3 wash cycles to ensure complete removal of excess reactants.
-
Alternative (Dialysis): For smaller nanoparticles that are difficult to pellet, place the reaction mixture in a dialysis bag and dialyze against a large volume of fresh buffer for 24-48 hours, with several buffer changes.
-
-
Confirmation and Storage:
-
Confirm successful conjugation using appropriate characterization techniques (e.g., FTIR to detect new vibrational modes, change in DLS/Zeta Potential, or fluorescence spectroscopy if a fluorophore was attached).
-
Resuspend the final, purified functionalized nanoparticles in the desired storage buffer and store at 4°C.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Nanoparticle Aggregation During Synthesis | Insufficient BPTAB concentration; Reducing agent added too quickly; Inadequate stirring. | Increase the molar ratio of BPTAB to HAuCl₄; Add NaBH₄ slowly and dropwise; Ensure vigorous, uniform stirring throughout the reduction. |
| Broad Size Distribution (Polydispersity) | Inconsistent nucleation/growth; Temperature fluctuations. | Maintain a constant temperature during synthesis; Ensure rapid and homogenous mixing of the reducing agent. |
| Low Positive Zeta Potential (< +20 mV) | Incomplete purification (residual negative ions); Insufficient BPTAB surface coverage. | Repeat purification steps (washing/centrifugation); Increase BPTAB concentration during synthesis. |
| Low Functionalization Efficiency | Steric hindrance; Poor nucleophile; Inappropriate reaction conditions (pH, solvent). | Use a linker/spacer on the nucleophilic molecule; Increase reaction time/temperature; Adjust pH to favor the deprotonated (more reactive) form of the nucleophile; Ensure all reactants are soluble in the chosen solvent. |
| Aggregation During Functionalization | Change in surface charge neutralization; Cross-linking between particles. | Perform the reaction in a buffer with appropriate ionic strength; Control the stoichiometry to avoid inter-particle reactions. |
References
- 1. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Bromopentyl)trimethylammonium bromide
Welcome to the technical support center for the synthesis of (5-Bromopentyl)trimethylammonium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific quaternization reaction. Our goal is to equip you with the necessary knowledge to anticipate and resolve common experimental challenges, ensuring a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound is primarily achieved through the Menschutkin reaction. This SN2 type reaction involves the nucleophilic attack of the tertiary amine, trimethylamine, on the electrophilic carbon of 1,5-dibromopentane.[1] While seemingly straightforward, the difunctional nature of the alkyl halide starting material introduces complexities that require careful control of reaction conditions to achieve a high yield of the desired mono-quaternary ammonium salt.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction is producing a significant amount of a white precipitate that is poorly soluble. What is it and how can I avoid it?
Answer:
This is a very common issue in this synthesis. The sparingly soluble white precipitate is likely the bis-quaternary ammonium salt, N,N,N,N',N',N'-hexamethylpentane-1,5-diaminium dibromide, also known as pentamethonium bromide.[2] This side product forms when a second molecule of trimethylamine reacts with the remaining bromoalkyl group of the desired product, this compound.
Causality:
The formation of the bis-quaternary salt is a competing reaction. Because the starting material, 1,5-dibromopentane, has two reactive sites, it can react with one or two equivalents of trimethylamine. If the reaction conditions favor a second quaternization, the yield of your desired mono-quaternary product will be significantly reduced.
Troubleshooting Steps:
-
Control Stoichiometry: The most critical factor is the molar ratio of your reactants. To favor the formation of the mono-quaternary salt, you should use a significant excess of 1,5-dibromopentane relative to trimethylamine. A molar ratio of 3:1 to 5:1 (1,5-dibromopentane:trimethylamine) is a good starting point. This ensures that there is a higher probability of a trimethylamine molecule reacting with a fresh molecule of 1,5-dibromopentane rather than the already-reacted this compound.
-
Slow Addition of Trimethylamine: Instead of adding all the trimethylamine at once, a slow, dropwise addition to the solution of 1,5-dibromopentane can help maintain a low concentration of the amine, further disfavoring the formation of the bis-quaternary product.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity towards the mono-quaternized product. However, this will also decrease the overall reaction rate, so a balance must be found. Monitoring the reaction by TLC or NMR is recommended to optimize this.
Visualizing the Reaction Pathway:
Caption: Reaction scheme showing the formation of the desired mono-quaternary and the bis-quaternary side product.
FAQ 2: I'm struggling to purify my product. How can I effectively remove the unreacted 1,5-dibromopentane and the bis-quaternary salt?
Answer:
Purification is a critical and often challenging step in this synthesis due to the presence of both a non-polar starting material and a highly polar side product. A multi-step approach is usually necessary.
Expert Insights:
The significant difference in polarity between the unreacted 1,5-dibromopentane (non-polar) and the quaternary ammonium salts (ionic, highly polar) is the key to their separation. The challenge lies in separating the desired mono-quaternary salt from the bis-quaternary salt, which have similar polarities.
Purification Protocol:
-
Initial Work-up - Removal of Excess 1,5-Dibromopentane:
-
After the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting residue can be washed with a non-polar solvent like diethyl ether or hexane. The unreacted 1,5-dibromopentane is soluble in these solvents, while the quaternary ammonium salts will remain as a solid. Repeat this washing step several times to ensure complete removal.
-
-
Separation of Mono- and Bis-Quaternary Salts by Fractional Crystallization:
-
This is the most effective method for separating the two quaternary ammonium salts. The choice of solvent is crucial.
-
A common approach is to use a polar protic solvent such as ethanol or isopropanol, in which both salts are soluble at elevated temperatures.
-
Dissolve the mixture of salts in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly. The bis-quaternary salt is often less soluble and will crystallize out first. This can be collected by filtration.
-
The mother liquor, now enriched with the desired mono-quaternary salt, can be concentrated and cooled further to induce crystallization of your target compound.
-
The purity of each fraction should be checked by techniques like NMR spectroscopy or melting point analysis.[3]
-
Troubleshooting Purification:
-
Oily Product: If your product oils out instead of crystallizing, it may be due to residual solvent or impurities. Try re-dissolving in a minimal amount of a different hot solvent and adding a less polar co-solvent (e.g., ethyl acetate) dropwise until turbidity is observed. Then, allow it to cool slowly.
-
Poor Separation: If the mono- and bis-quaternary salts co-crystallize, you may need to perform multiple recrystallizations to achieve the desired purity.
Purification Workflow Diagram:
Caption: A step-by-step workflow for the purification of this compound.
FAQ 3: My reaction is very slow or is not going to completion. What can I do to improve the reaction rate and yield?
Answer:
Slow reaction rates in a Menschutkin reaction can be attributed to several factors, primarily related to the solvent, temperature, and the nature of the reactants.
Scientific Rationale:
The Menschutkin reaction involves the formation of a charged transition state from neutral reactants. Therefore, the reaction is generally favored in polar aprotic solvents that can stabilize this transition state without strongly solvating the nucleophile (trimethylamine).[4][5]
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Solvent | Use polar aprotic solvents like acetonitrile, DMF, or acetone. | These solvents effectively stabilize the charged transition state, accelerating the SN2 reaction. Non-polar solvents will significantly slow down the reaction. |
| Temperature | Increase the reaction temperature. | As with most SN2 reactions, an increase in temperature will increase the reaction rate. However, be mindful that higher temperatures can also promote the formation of the bis-quaternary side product. A moderate temperature (e.g., 40-60 °C) is often a good compromise. |
| Concentration | Ensure adequate concentration of reactants. | While an excess of 1,5-dibromopentane is used to control selectivity, the overall concentration of reactants should be sufficient to ensure a reasonable reaction rate. |
| Purity of Reagents | Use high-purity starting materials. | Impurities, especially water, in the 1,5-dibromopentane or the solvent can interfere with the reaction. Ensure your reagents are dry. |
| Agitation | Maintain efficient stirring. | Good mixing ensures that the reactants are in constant contact, which is particularly important if the trimethylamine is not fully soluble. |
Experimental Protocol: Synthesis of this compound
Materials:
-
1,5-Dibromopentane (high purity)
-
Trimethylamine (as a solution in a suitable solvent like ethanol or THF, or as a condensed gas)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 1,5-dibromopentane (e.g., 5 equivalents). Dissolve it in anhydrous acetonitrile.
-
Addition of Trimethylamine: Slowly add a solution of trimethylamine (e.g., 1 equivalent) to the stirred solution of 1,5-dibromopentane at room temperature over a period of 1-2 hours.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 40-50 °C) and monitor the progress by TLC (using a polar eluent system). The reaction is typically complete within 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting residue, add anhydrous diethyl ether and stir vigorously for 30 minutes.
-
Decant the diethyl ether layer. Repeat this washing step two more times to remove all unreacted 1,5-dibromopentane.
-
Dry the remaining solid under vacuum.
-
-
Purification:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
If a precipitate forms (likely the bis-quaternary salt), filter it off.
-
Concentrate the filtrate and cool it again to induce crystallization of the desired this compound.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization: Confirm the identity and purity of the product by NMR spectroscopy and melting point determination (literature mp: 141-143 °C).[3]
References
- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. (5-溴戊基)三甲基溴化铵 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Menshutkin Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with (5-Bromopentyl)trimethylammonium bromide
Welcome to the technical support guide for (5-Bromopentyl)trimethylammonium bromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using this compound in nucleophilic substitution reactions.
FAQ 1: My reaction is showing low to no conversion. What are the primary factors I should investigate?
Low conversion is a frequent challenge, often stemming from a few key reaction parameters. Let's break down the likely culprits.
This compound is a primary alkyl halide.[1][2] This structure strongly favors an S_N2 (Substitution Nucleophilic Bimolecular) reaction mechanism.[3][4] The success of an S_N2 reaction is highly dependent on several factors that must be correctly balanced.[5]
Troubleshooting Steps:
-
Nucleophile Strength: The S_N2 reaction rate is directly proportional to the concentration and strength of the nucleophile.[6]
-
Is your nucleophile strong enough? Anionic nucleophiles (e.g., alkoxides, thiolates, cyanides) are generally more potent than their neutral counterparts (e.g., amines, alcohols).[7] If you are using a weak nucleophile, consider converting it to its conjugate base with a non-nucleophilic base (e.g., sodium hydride) before adding the alkylating agent.
-
Is your nucleophile sterically hindered? Bulky nucleophiles can struggle to approach the electrophilic carbon, slowing the reaction.[2]
-
-
Solvent Choice: The solvent plays a critical role in stabilizing or destabilizing the reactants and transition state.
-
Are you using a polar aprotic solvent? For S_N2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal.[8] These solvents solvate the cation but leave the anionic nucleophile relatively "bare," increasing its reactivity.[7]
-
Avoid polar protic solvents (e.g., water, ethanol, methanol). These solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that significantly reduces its nucleophilicity and slows the reaction rate.[7]
-
-
Temperature: While heating can increase reaction rates, excessive temperatures can favor the competing E2 (Elimination Bimolecular) reaction, especially with sterically hindered or strong bases.[4][9]
-
What is your reaction temperature? For many S_N2 reactions with this substrate, a temperature range of 25-80 °C is a good starting point. Monitor your reaction by TLC or LC-MS to track progress and the formation of byproducts.
-
-
Reagent Purity & Stability:
FAQ 2: I'm observing a significant amount of an elimination byproduct. How can I favor substitution over elimination?
The formation of an alkene byproduct indicates that the E2 elimination pathway is competing with the desired S_N2 substitution.[9][12] This is a common issue, particularly when the nucleophile is also a strong base.
Causality: The alpha-carbon (bonded to the bromine) is the site for substitution, while the beta-hydrogens are abstracted in elimination.[9] The balance between these two pathways is delicate.
Strategies to Promote Substitution:
-
Nucleophile/Base Selection:
-
Use a nucleophile that is a weak base. For example, azide (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻) are excellent nucleophiles but relatively weak bases.
-
If your nucleophile is a strong base (e.g., alkoxides, hydroxides), consider using a bulkier base to deprotonate it, which will be less likely to initiate elimination.
-
-
Temperature Control:
-
Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature will disproportionately slow down the elimination pathway, favoring the S_N2 product.[4]
-
-
Solvent Environment:
-
As mentioned, polar aprotic solvents enhance the nucleophilicity of the attacking species without significantly increasing its basicity, which can help favor substitution.
-
FAQ 3: My product is difficult to purify. What strategies can I use to isolate the desired quaternary ammonium salt?
The permanent positive charge of the trimethylammonium group gives the product unique solubility characteristics that can complicate purification.
Purification Workflow:
-
Initial Workup:
-
If your product is water-soluble, an aqueous workup can be effective for removing nonpolar organic impurities.
-
If the product is organic-soluble, a wash with brine can help remove water-soluble byproducts.
-
-
Chromatography:
-
Reverse-Phase Chromatography (C18): This is often the most effective method for purifying polar, charged compounds. A water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is a common mobile phase.
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be highly effective for isolating the cationic product from neutral or anionic impurities.
-
-
Crystallization/Precipitation:
-
The product is a salt and may be crystalline.[10] Attempting crystallization from a suitable solvent system (e.g., ethanol/ether, methanol/acetone) can be a highly effective purification method. If the product is insoluble in a particular organic solvent, it may precipitate upon addition, leaving impurities in the solution.
-
Section 2: Reaction Optimization & Mechanistic Insights
Understanding the Reagent: this compound
This molecule is bifunctional. It possesses a primary alkyl bromide, which is an excellent electrophile for S_N2 reactions, and a quaternary ammonium salt, a permanently charged cationic group.[3][13] This structure makes it a valuable linker in applications like the synthesis of antibody-drug conjugates (ADCs), where the quaternary ammonium group can enhance solubility or interact with biological targets.[14][15]
Key Mechanistic Considerations (S_N2 Pathway)
The S_N2 reaction is a one-step, concerted process.[5] The nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[2]
Troubleshooting Logic Flow
When a reaction underperforms, a systematic approach is crucial. The following flowchart outlines a decision-making process for troubleshooting.
Section 3: Experimental Protocols & Data
General Protocol for Nucleophilic Substitution
This protocol provides a starting point for the reaction of this compound with a generic nucleophile (Nu⁻).
Materials:
-
This compound (1.0 eq)
-
Nucleophile (1.1 - 1.5 eq)
-
Anhydrous Polar Aprotic Solvent (e.g., DMF, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the nucleophile.
-
Add the anhydrous solvent and stir until the nucleophile is fully dissolved.
-
If the nucleophile is not anionic, add a suitable non-nucleophilic base (e.g., NaH, K₂CO₃) and stir for 30 minutes at room temperature.
-
Add this compound to the solution in one portion.
-
Heat the reaction mixture to the desired temperature (start with 50-60 °C).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Proceed with an appropriate workup and purification strategy as discussed in FAQ 3.
Data Summary: Factors Influencing S_N2 Reactions
The following table summarizes the key variables and their impact on the S_N2 reaction pathway.
| Factor | Favors S_N2 | Disfavors S_N2 (or Favors Competing Reactions) | Rationale |
| Substrate | Methyl > Primary > Secondary | Tertiary | Reduced steric hindrance allows for backside attack.[2] |
| Nucleophile | Strong, unhindered (e.g., I⁻, CN⁻, N₃⁻) | Weak, bulky (e.g., H₂O, t-BuO⁻) | A strong nucleophile is required for the bimolecular rate-determining step.[6] |
| Leaving Group | Good (e.g., I > Br > Cl) | Poor (e.g., F, OH, NH₂) | A stable anion that is a weak base is a better leaving group.[3] |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetone) | Polar Protic (e.g., H₂O, EtOH, MeOH) | Aprotic solvents do not form a strong solvent shell around the nucleophile, increasing its reactivity.[8] |
| Temperature | Lower to Moderate | High | Higher temperatures can provide sufficient energy to overcome the activation barrier for the competing E2 elimination reaction.[4] |
References
- 1. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. quora.com [quora.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ocw.uci.edu [ocw.uci.edu]
- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound CAS#: 15008-33-0 [chemicalbook.com]
- 11. 15008-33-0 this compound AKSci 4414BB [aksci.com]
- 12. youtube.com [youtube.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Development of Novel Quaternary Ammonium Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Phase Transfer Catalysis with Quaternary Ammonium Salts
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center for Phase Transfer Catalysis (PTC). As a powerful methodology that enables reactions between immiscible phases, PTC has become indispensable in the pharmaceutical, agrochemical, and fine chemical industries.[1][2][3] Quaternary ammonium salts, the workhorses of PTC, offer a unique combination of efficiency, cost-effectiveness, and operational simplicity.[4]
However, the apparent simplicity of PTC can sometimes mask a complex interplay of kinetic and thermodynamic factors. When a reaction doesn't proceed as expected, identifying the root cause can be challenging. This guide is structured to provide you, the researcher and process chemist, with a logical, cause-and-effect framework for troubleshooting and optimizing your PTC systems. We will move beyond simple checklists to explore the underlying principles governing catalyst selection, reaction kinetics, and system behavior.
Section 1: Troubleshooting Low Reaction Yield & Conversion
Low conversion of starting material or a poor yield of the desired product is one of the most common issues in PTC. The problem often lies in the efficiency of the catalyst's primary function: extracting the reactant anion from the aqueous or solid phase and presenting it in a reactive state within the organic phase.[5][6]
❓ Question: My reaction has stalled at low conversion, or the final yield is much lower than anticipated. What are the primary factors I should investigate?
Answer: A low yield can stem from an inefficient catalytic cycle or competing side reactions. Here is a breakdown of the most critical variables to assess:
-
Catalyst Structure and Lipophilicity: The structure of the quaternary ammonium ('quat') salt is paramount.[7] An effective catalyst must be sufficiently lipophilic (organophilic) to partition into the organic phase along with the reactant anion, but not so lipophilic that it never returns to the interface to continue the cycle.
-
Too Hydrophilic: Catalysts with short alkyl chains (e.g., Tetramethylammonium Chloride) are often too water-soluble. They remain predominantly in the aqueous phase and fail to transport the reactant anion into the organic phase where the reaction needs to occur.[8][9][10]
-
Too Lipophilic: Very large, bulky catalysts (e.g., tetraoctylammonium bromide) might partition so strongly into the organic phase that their concentration at the interface becomes the limiting factor, slowing the anion exchange rate.[10]
-
The "C#" Rule of Thumb: A useful parameter is the total number of carbon atoms (C#) in the four alkyl chains of the quat. For many applications, a C# in the range of 16 to 32 provides a good balance of lipophilicity and interfacial activity.[11]
-
-
Water Content: The amount of water in the system can dramatically influence reaction outcomes.
-
In Liquid-Liquid PTC: Excessive water can hydrate the anion in the organic phase, shielding it and reducing its nucleophilicity, which slows down the reaction.[8] Using more concentrated aqueous solutions of the reactant salt can be beneficial.[8][9]
-
In Solid-Liquid PTC: A small, catalytic amount of water can be essential. It helps to dissolve a thin layer of the inorganic salt at the crystal's surface, allowing the anion exchange with the catalyst to occur.[8]
-
-
Reactant Concentration: According to Le Châtelier's principle, increasing the concentration of the inorganic salt in the aqueous phase will push the equilibrium towards the formation of the catalyst-anion ion pair (Q⁺X⁻) in the organic phase, often increasing the reaction rate and overall conversion.[8][9]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low reaction yields.
Section 2: Troubleshooting Slow Reaction Rates
When a reaction is clean but impractically slow, the bottleneck lies in the kinetics of the overall process. The observed reaction rate in a PTC system is a composite of two distinct rates: the rate of anion transfer to the organic phase and the intrinsic rate of the chemical reaction within that phase.[9][12]
❓ Question: My reaction is clean but proceeds very slowly. How can I determine the rate-limiting step and accelerate the process?
Answer: To diagnose a slow reaction, you must first determine whether it is "Transfer-Rate Limited" (a T-Reaction) or "Intrinsic-Rate Limited" (an I-Reaction).[13] The optimization strategies for each are different.
-
Agitation/Stirring Speed: This is the most powerful diagnostic tool. The rate of anion transfer is highly dependent on the interfacial surface area between the phases.[12]
-
If Increasing Stir Speed Increases Reaction Rate: The reaction is Transfer-Rate Limited . The bottleneck is the physical process of moving the anion across the phase boundary. Your efforts should focus on improving mass transfer.
-
If Increasing Stir Speed Has No Effect: The reaction is Intrinsic-Rate Limited . The physical transfer is fast, but the chemical reaction in the organic phase is the slow step. Your efforts should focus on increasing the reactivity of the anion.
-
Strategies for Rate-Limited Scenarios
| Scenario | Rate-Limiting Step | Primary Cause & Explanation | Optimization Strategies |
| T-Reaction | Mass Transfer | Insufficient interfacial area or slow anion exchange at the interface. The catalyst cannot shuttle the anion quickly enough to keep up with the potential reaction speed.[13] | 1. Increase Agitation: Use higher RPMs, baffles, or ultrasonic agitation to maximize interfacial area.[9][12]2. Choose an "Accessible" Quat: Catalysts with one long chain and three short ones (e.g., hexadecyltrimethylammonium) can have better interfacial activity.[10]3. Modify Solvent: A slightly more polar organic solvent (e.g., dichloromethane, toluene) can sometimes improve transfer rates.[9] |
| I-Reaction | Intrinsic Chemical Reaction | The transferred anion is not reactive enough in the organic phase. This can be due to a tight ion pair with the catalyst cation or inherent low reactivity of the anion.[13] | 1. Choose an "Anion-Activating" Quat: Bulky, symmetric cations (e.g., Tetrabutylammonium, Tetrabutylphosphonium) increase the distance between the cation and anion, creating a "naked," more reactive anion.[9][10][12]2. Increase Temperature: Raise the reaction temperature to provide more energy to overcome the activation barrier (be mindful of catalyst stability).[7][9]3. Change Solvent: A less polar, aprotic solvent can minimize solvation of the ion pair, increasing anion reactivity.[7] |
Section 3: Catalyst Deactivation, Poisoning, and Side Reactions
The stability and integrity of the quaternary ammonium salt are crucial for sustained catalytic activity. In some cases, the catalyst itself can be consumed by decomposition or side reactions, or its effectiveness can be nullified by "poisoning."
❓ Question: My reaction starts well but then slows down or stops completely. What could be happening to my catalyst?
Answer: This behavior strongly suggests catalyst deactivation. Two primary mechanisms are at play: decomposition and poisoning.
-
Catalyst Decomposition:
-
Thermal Instability: Quaternary ammonium salts have limited thermal stability, typically up to 120-150°C.[9] In the presence of strong bases like NaOH or KOH, they can undergo Hofmann elimination at much lower temperatures (sometimes as low as 50-70°C), destroying the catalyst.[9] Quaternary phosphonium salts are generally more thermally stable and can be a better choice for higher temperature reactions.[5]
-
Reaction with Nucleophiles: Benzyl- or allyl-substituted quats can act as alkylating agents themselves, where the nucleophile attacks the benzyl group instead of the intended substrate. This is a common source of byproducts and catalyst consumption.[14] Unless you are intentionally performing a benzylation, it is often better to use tetra-alkyl catalysts.[14]
-
-
Catalyst Poisoning: This occurs when an anion generated during the reaction binds to the catalyst cation much more strongly than the desired reactant anion.
-
The Iodide/Tosylate Effect: Highly polarizable and lipophilic anions, such as iodide (I⁻) and tosylate (TsO⁻), are notorious catalyst poisons.[11] Once the catalyst pairs with one of these anions (e.g., forming Q⁺I⁻), the equilibrium strongly favors keeping this ion pair in the organic phase. The catalyst is effectively "sequestered" and can no longer transport the reactant anion (e.g., CN⁻), shutting down the catalytic cycle.[11][15][16]
-
Mitigation: If your reaction generates a poisoning anion, consider using a different leaving group. For example, use a bromide instead of an iodide, or a mesylate instead of a tosylate, as these are less lipophilic and less likely to poison the catalyst.[11]
-
Catalyst Deactivation Pathways
Caption: Common pathways leading to the deactivation of quaternary ammonium salt catalysts.
Section 4: Product Purification & Catalyst Removal
A successful reaction is only half the battle; efficient product isolation is critical, especially in pharmaceutical and drug development contexts. A common challenge in PTC is the removal of the catalyst from the organic product phase.[5][17]
❓ Question: How can I effectively separate my product from the quaternary ammonium salt catalyst during workup?
Answer: The strategy for catalyst removal depends on its properties. Fortunately, there are several effective methods:
-
Aqueous Extraction: This is the most common method for relatively hydrophilic catalysts.
-
Tetrabutylammonium (TBA) salts are frequently used not because they are the most reactive, but because they strike a good balance between organic phase activity and sufficient water solubility to be removed by extraction with water or brine.[10]
-
Procedure: After the reaction, perform several washes of the organic phase with water or brine. The catalyst will partition into the aqueous phase, which can then be discarded.[18]
-
-
Use of Highly Lipophilic, Non-Extractable Catalysts: For some processes, it is advantageous to use a highly lipophilic catalyst that remains exclusively in the organic phase.
-
Aliquat 336 (Tricaprylmethylammonium chloride) is so hydrophobic that it is not easily removed by aqueous washing.[19] This can be an advantage in systems where you want to recycle the catalyst with the organic solvent stream, but it makes product isolation more complex, potentially requiring chromatography or distillation.
-
-
Supported or Polymer-Bound Catalysts: To completely avoid downstream separation issues, consider using a catalyst that is immobilized on a solid support (e.g., silica or polystyrene).[5]
-
Advantage: At the end of the reaction, the catalyst is simply removed by filtration. This is an exceptionally "green" approach as it simplifies workup and allows for easy catalyst recycling.[5]
-
Disadvantage: Supported catalysts can sometimes exhibit lower reaction rates due to mass transfer limitations within the support matrix.
-
Experimental Protocols
Protocol 1: Screening for Optimal Agitation Speed (Rate-Limiting Step Diagnosis)
This protocol helps determine if a reaction is limited by mass transfer or intrinsic kinetics.
-
Setup: Assemble the reaction under your standard conditions in a vessel equipped with a reliable overhead stirrer with a tachometer (to measure RPM). Ensure the setup allows for safe, periodic sampling.
-
Baseline Run: Start the reaction at a low, but effective, stirring speed (e.g., 200 RPM). The goal is to ensure the phases are mixing, but not vigorously.
-
Sampling: Take samples from the organic phase at regular intervals (e.g., every 15 minutes for the first hour). Quench each sample immediately and analyze for product formation or starting material consumption via a suitable method (GC, HPLC, NMR).
-
Rate Increase: After the initial period, increase the stirring speed significantly (e.g., to 600 RPM). Continue sampling at the same intervals.
-
Analysis: Plot concentration vs. time for both stirring regimes.
Protocol 2: General Procedure for Catalyst Removal by Aqueous Extraction
This protocol is suitable for catalysts like Tetrabutylammonium Bromide (TBAB).
-
Reaction Completion: Once the reaction is complete, transfer the entire reaction mixture to a separatory funnel.
-
First Wash: Add a volume of deionized water equal to the volume of the organic phase. Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the washing step 2-3 more times. Using a brine solution for the final wash can help to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.
-
Verification: Analyze a sample of the crude product by NMR or LC-MS to confirm the absence of the catalyst. The characteristic peaks of the catalyst's alkyl chains should be absent or significantly diminished.
References
- 1. biomedres.us [biomedres.us]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. fzgxjckxxb.com [fzgxjckxxb.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. biomedres.us [biomedres.us]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 10. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. phasetransfer.com [phasetransfer.com]
- 14. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 15. Kinetics in phase-transfer catalysis: a theoretical study. Part 1. Poisoning effect by catalyst foreign ion - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Phase transfer catalysis : Theory and application | PPTX [slideshare.net]
- 18. EP0695219B1 - Cyclic process for activation, use and recovery of phase-transfer catalysts - Google Patents [patents.google.com]
- 19. phasetransfercatalysis.com [phasetransfercatalysis.com]
stability issues of (5-Bromopentyl)trimethylammonium bromide in solution
Welcome to the technical support center for (5-Bromopentyl)trimethylammonium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile quaternary ammonium compound in solution. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your experiments.
Introduction: The Duality of Reactivity and Instability
This compound is a valuable bifunctional molecule, featuring a stable quaternary ammonium head group and a reactive primary alkyl bromide tail. This structure makes it an excellent phase-transfer catalyst and a useful synthon in organic and medicinal chemistry.[1] However, these same features predispose it to specific degradation pathways in solution, which can lead to inconsistent experimental results if not properly managed. This guide provides in-depth troubleshooting advice and frequently asked questions to address these stability issues head-on.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound solutions.
Q1: I prepared an aqueous stock solution of this compound a week ago, and my reaction yield has dropped significantly. What could be the cause?
A1: The most likely cause is the degradation of the compound in your stock solution, especially if the solution was not stored properly. There are two primary chemical pathways for degradation in aqueous or protic solutions:
-
Nucleophilic Substitution (Hydrolysis): The primary alkyl bromide is susceptible to attack by water (hydrolysis) or other nucleophiles present in your solution. This reaction replaces the bromine atom with a hydroxyl group, forming (5-hydroxypentyl)trimethylammonium bromide. This byproduct is unreactive in reactions where the alkyl bromide is the key functional group.
-
Hofmann Elimination: While less common at neutral pH and ambient temperature, this degradation pathway can be initiated by basic conditions.[2][3] If your solution has a pH above 7, degradation to 4-pentenyltrimethylammonium bromide and trimethylamine can occur.
Recommendation: Always prepare fresh solutions for optimal performance. If a stock solution must be stored, keep it refrigerated in a tightly sealed container and use it within a short timeframe. For critical applications, re-qualify the solution's concentration via titration or another analytical method before use.
Q2: My reaction is conducted in DMSO with a strong base (e.g., potassium tert-butoxide), and I'm observing a complex mixture of byproducts. What is happening?
A2: The combination of a strong base and a polar aprotic solvent like DMSO significantly accelerates degradation.
-
Hofmann Elimination: This is the most probable degradation pathway under these conditions. The strong base will abstract a proton from the carbon adjacent to the quaternary ammonium group, leading to the formation of an alkene.[2][3][4]
-
Solvent-Mediated Degradation: Polar aprotic solvents can enhance the nucleophilicity of bases, potentially leading to other side reactions.
Recommendation: Add the this compound to the reaction mixture late in the sequence, if possible. Also, consider running the reaction at a lower temperature to control the rate of elimination reactions.
Q3: Can I use this compound in high pH aqueous buffers (pH > 9)?
A3: It is strongly discouraged. Quaternary ammonium compounds are known to be unstable at high pH.[5][6] In highly alkaline solutions, the hydroxide ion is a strong enough base to initiate Hofmann elimination. This will lead to a rapid loss of the desired compound. Studies have shown that quaternary amines can be converted to tertiary amines in alkaline solutions.[5]
Recommendation: If your application requires basic conditions, a feasibility study to determine the compound's half-life at your target pH is recommended. Alternatively, consider a different reagent that is more stable in alkaline environments.
Part 2: Troubleshooting Guide
This section provides a problem-solving framework for specific issues encountered during experimentation.
Issue 1: Unexpected Peaks in NMR or LC-MS Analysis
-
Symptom: Your post-reaction analysis shows unexpected signals that do not correspond to your starting material or desired product.
-
Possible Cause & Identification:
-
(5-hydroxypentyl)trimethylammonium bromide (from hydrolysis): Look for a new signal in your ¹H NMR spectrum corresponding to a methylene group adjacent to a hydroxyl group (~3.6 ppm). In mass spectrometry, this will appear at a mass corresponding to the replacement of Br with OH.
-
Alkene products (from Hofmann Elimination): The appearance of vinyl proton signals in the ¹H NMR spectrum (typically between 4.9 and 5.8 ppm) is a strong indicator of elimination.
-
Ether byproduct (if using an alcohol solvent): If your solvent is an alcohol (e.g., methanol, ethanol), you may see byproducts from nucleophilic substitution by the solvent, resulting in a methoxy or ethoxy group replacing the bromine.
-
Logical Troubleshooting Workflow
Below is a workflow to diagnose and resolve stability issues.
Caption: Troubleshooting workflow for stability issues.
Part 3: Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol provides a framework for evaluating the stability of your compound under specific experimental conditions.
Objective: To determine the rate of degradation of this compound in a chosen solvent and pH.
Materials:
-
This compound
-
Chosen solvent (e.g., water, phosphate buffer, DMSO)
-
Internal standard for analysis (e.g., sodium acetate for NMR)
-
Analytical instrument (e.g., NMR spectrometer, LC-MS)
Procedure:
-
Solution Preparation:
-
Prepare a solution of this compound at your target concentration in the chosen solvent.
-
Add a known concentration of an inert internal standard. The internal standard should have signals that do not overlap with the analyte in the chosen analytical method.
-
-
Time Zero Analysis (t=0):
-
Immediately after preparation, take an aliquot of the solution and analyze it using your chosen method (e.g., ¹H NMR or LC-MS).
-
Quantify the initial concentration of this compound relative to the internal standard.
-
-
Incubation:
-
Store the solution under the conditions you wish to test (e.g., room temperature, 4°C, 37°C).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots and analyze them.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the remaining this compound.
-
Plot the concentration versus time to determine the degradation kinetics and the half-life of the compound under your specific conditions.
-
Potential Degradation Pathways
The following diagram illustrates the two main degradation pathways for this compound in solution.
References
Technical Support Center: Purification of (5-Bromopentyl)trimethylammonium Bromide
Welcome to the technical support center for the purification of (5-Bromopentyl)trimethylammonium bromide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this quaternary ammonium salt in high purity after its synthesis. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific experimental issues. Our approach is grounded in scientific principles and practical, field-proven insights to ensure you can confidently navigate the purification process.
Troubleshooting Guide: Common Purification Issues
Issue 1: My crude product is an oil and won't solidify.
This is a common issue when purifying quaternary ammonium salts, often caused by residual solvents or unreacted starting materials that depress the melting point.
Answer:
The primary goal is to induce crystallization or precipitation. Here’s a systematic approach:
Step-by-Step Protocol:
-
Solvent Removal: Ensure all reaction solvents (e.g., acetonitrile, DMF) are thoroughly removed. Use a rotary evaporator followed by drying under high vacuum. Residual solvent is a frequent cause of oiling out.
-
Solvent Trituration:
-
Begin by adding a non-polar solvent in which your product is expected to be insoluble, such as diethyl ether or hexane.[1]
-
Stir the oil vigorously with a spatula or magnetic stir bar. This process, known as trituration, encourages the formation of a solid by washing away soluble impurities.
-
If the oil persists, try cooling the mixture in an ice bath or even a dry ice/acetone bath while continuing to stir.
-
-
Anti-Solvent Precipitation:
-
If trituration fails, dissolve the oil in a minimal amount of a good solvent, such as isopropanol or ethanol.
-
Slowly add a non-polar "anti-solvent" (e.g., diethyl ether, ethyl acetate) dropwise with vigorous stirring until the solution becomes cloudy, indicating the onset of precipitation.[1]
-
Allow the mixture to stand, preferably at a reduced temperature, to maximize the yield of the solid product.
-
Causality: The principle behind anti-solvent precipitation is the controlled reduction of the solute's solubility. By slowly introducing a solvent in which the desired compound is insoluble, you create a supersaturated solution, which then forces the product to precipitate, leaving more soluble impurities behind.
Issue 2: My product streaks badly on a silica gel TLC plate, making it impossible to monitor the reaction or assess purity.
Streaking is a classic sign of strong interaction between a polar, charged compound and the acidic silanol groups on the surface of the silica gel.
Answer:
To overcome this, you need to modify the mobile phase or switch to a different stationary phase.
Troubleshooting TLC Conditions:
| Technique | Modification | Rationale |
| Mobile Phase Modification | Add a small percentage of a polar, protic solvent like methanol (e.g., 10-15% in dichloromethane). | Methanol competes with your compound for binding sites on the silica, reducing streaking. |
| Add a competitive base (e.g., 0.5-2% triethylamine) or acid (e.g., 0.5-2% acetic acid). | These additives can neutralize active sites on the silica gel, leading to better spot shape. | |
| Stationary Phase Change | Use alumina (neutral or basic) plates instead of silica. | Alumina has different surface properties and may exhibit less problematic interactions with quaternary ammonium salts.[2] |
| Utilize reverse-phase (C18) TLC plates. | Here, the separation is based on hydrophobicity, which can be more effective for ionic compounds. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[2] |
Expert Insight: For this compound, a mobile phase of 15% methanol in dichloromethane on a standard silica plate is a good starting point. If streaking persists, the addition of a small amount of acetic acid can often resolve the issue.
Issue 3: Recrystallization attempts fail, either with no crystal formation or the product crashing out as an oil.
This indicates that a suitable solvent system has not yet been identified or that the level of impurity is too high for successful recrystallization.
Answer:
A systematic approach to solvent screening is crucial.
Protocol for Recrystallization Solvent Screening:
-
Initial Solubility Tests:
-
Place a small amount of your crude product into several test tubes.
-
Add a small volume of different solvents (e.g., isopropanol, ethanol, acetone, acetonitrile, water) to each tube.
-
Observe the solubility at room temperature and upon heating.
-
-
Identifying a Suitable Single-Solvent System:
-
A good single solvent for recrystallization will dissolve the compound when hot but not when cold.
-
If you find such a solvent, dissolve the crude product in the minimum amount of the boiling solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.
-
-
Developing a Two-Solvent System:
-
If a single solvent is not effective, select a "solvent" in which your compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. A common pair is isopropanol (solvent) and diethyl ether (anti-solvent).
-
Dissolve the crude material in a minimal amount of the hot "solvent."
-
Add the "anti-solvent" dropwise until the solution becomes persistently turbid.
-
Add a few drops of the "solvent" to redissolve the precipitate and then allow the solution to cool slowly.
-
Workflow for Purification Method Selection:
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of this compound?
A: The most common impurities arise from the starting materials of the Menschutkin reaction[1]. These include:
-
Unreacted 1,5-dibromopentane: A non-polar impurity that is typically easy to remove with a non-polar wash (e.g., hexane or diethyl ether).
-
Unreacted trimethylamine: A volatile and water-soluble starting material. It is usually removed during the workup and drying steps.
-
Over-alkylation products: It is possible for the product to react with another molecule of 1,5-dibromopentane, leading to a larger, doubly-charged quaternary ammonium salt. This is generally a minor byproduct.
Q2: Can I use column chromatography to purify this compound?
A: Yes, but with specific considerations. Due to its high polarity and charge, standard silica gel chromatography can be challenging.
-
Normal Phase Chromatography: If using silica gel, a very polar mobile phase is required, such as a gradient of methanol in dichloromethane. As mentioned for TLC, adding a small amount of acid or base can improve the separation.[2] Alumina can also be an effective stationary phase.[2]
-
Reverse Phase Chromatography (C18): This is often a more reliable method for purifying ionic compounds.[2] A typical mobile phase would be a gradient of acetonitrile in water, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar and ionic compounds.[3] It uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer.[3]
Q3: Is a liquid-liquid extraction a viable purification step?
A: Yes, particularly for removing non-polar organic impurities. This compound is highly soluble in water.[4]
Protocol for Extractive Workup:
-
Dissolve the crude reaction mixture in water.
-
Transfer the aqueous solution to a separatory funnel.
-
Wash the aqueous layer several times with a non-polar organic solvent like dichloromethane or ethyl acetate to remove unreacted 1,5-dibromopentane and other organic-soluble impurities.
-
The desired product will remain in the aqueous layer.
-
The water can then be removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Q4: My purified product is still slightly colored. How can I decolorize it?
A: A slight coloration is often due to trace impurities.
-
Activated Charcoal: Dissolve the product in a suitable solvent (e.g., hot isopropanol or water), add a small amount of activated charcoal, and heat the mixture for a short period. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Filter the hot solution through a pad of Celite® to remove the charcoal.
-
Recrystallization: Allow the filtrate to cool and crystallize as usual. The resulting crystals should be colorless.
Q5: How can I confirm the purity of my final product?
A: A combination of techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying any remaining impurities.
-
Melting Point: A sharp melting point that is consistent with the literature value (141-143 °C) is a good indicator of purity.[4][5] A broad or depressed melting point suggests the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the cation.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and Br, which can be compared to the theoretical values.
By following these troubleshooting guides and understanding the principles behind the purification techniques, you will be well-equipped to obtain high-purity this compound for your research and development needs.
References
- 1. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. How to separate ionic liquids: use of hydrophilic interaction liquid chromatography and mixed mode phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 15008-33-0 [m.chemicalbook.com]
- 5. (5-溴戊基)三甲基溴化铵 97% | Sigma-Aldrich [sigmaaldrich.com]
side reactions of (5-Bromopentyl)trimethylammonium bromide and how to avoid them
Welcome to the technical support center for (5-Bromopentyl)trimethylammonium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions encountered during its use and to provide robust strategies for their mitigation. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the success of your experiments.
Introduction to the Reactivity of this compound
This compound is a bifunctional molecule featuring a primary alkyl bromide at one end and a quaternary ammonium salt at the other. This structure makes it a versatile reagent, often employed in applications such as phase transfer catalysis, and as a linker in the synthesis of more complex molecules.[1] However, its utility is accompanied by a propensity for side reactions, primarily nucleophilic substitution and elimination, which can compete with the desired transformation and complicate product purification. Understanding the interplay of these reaction pathways is critical for achieving high yields and purity.
Troubleshooting Guide: Common Side Reactions and Their Avoidance
This section addresses the most frequently encountered side reactions when using this compound and provides detailed protocols for their prevention.
Issue 1: Unwanted Elimination Reactions (Hofmann Elimination)
Symptoms:
-
Formation of low-boiling point byproducts with alkene characteristics (e.g., positive Baeyer's or bromine test).
-
Reduced yield of the desired substitution product.
-
Presence of trimethylamine in the reaction mixture, detectable by its characteristic fishy odor.
Root Cause Analysis: The quaternary ammonium group can undergo an E2 elimination reaction, known as the Hofmann elimination, in the presence of a strong base.[2][3] This reaction is promoted by heat and results in the formation of 5-bromo-1-pentene and trimethylamine. The bulky trimethylammonium group acts as a good leaving group, and a strong base will preferentially abstract a proton from the sterically most accessible β-carbon.[4][5]
Mitigation Strategies:
1. Choice of Base: The strength and steric bulk of the base are the most critical factors.[6]
-
To favor substitution: Use a weak, non-hindered base or a strong nucleophile that is a weak base. Examples include sodium azide (NaN3), sodium cyanide (NaCN), or carboxylate salts.
-
To avoid elimination: Strictly avoid strong, bulky bases like potassium tert-butoxide (t-BuOK), and minimize the use of strong, less hindered bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt), especially at elevated temperatures.[7]
2. Temperature Control: Elimination reactions generally have a higher activation energy than substitution reactions.
-
Protocol: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate for the desired substitution. Room temperature or even sub-ambient temperatures should be considered. Avoid heating the reaction mixture unless absolutely necessary.
3. Solvent Selection: The solvent can influence the competition between substitution and elimination.
-
To favor SN2: Use polar aprotic solvents such as DMSO, DMF, or acetonitrile. These solvents solvate the cation but not the nucleophile, increasing its reactivity for substitution.
-
To suppress E2: Avoid using alcoholic solvents with strong bases (e.g., NaOEt in EtOH), as this combination strongly favors elimination.
| Condition | Favors Substitution (SN2) | Favors Elimination (E2) |
| Base | Weakly basic, good nucleophiles (e.g., I⁻, Br⁻, N₃⁻, CN⁻)[6] | Strong, sterically hindered bases (e.g., t-BuOK)[6] |
| Temperature | Lower temperatures | Higher temperatures |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetonitrile)[6] | Protic solvents with strong bases (e.g., EtOH with EtO⁻) |
Experimental Protocol: Minimizing Elimination in a Substitution Reaction
This protocol describes a typical nucleophilic substitution on the bromopentyl moiety, designed to minimize the Hofmann elimination side reaction.
-
Reagent Preparation: Dissolve this compound and a slight excess (1.1 equivalents) of the nucleophile (e.g., sodium azide) in anhydrous DMF.
-
Reaction Setup: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Temperature Control: Maintain the reaction temperature at 25 °C (room temperature) using a water bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material without significant byproduct formation.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine to remove residual DMF.
-
Purification: Purify the product by column chromatography or recrystallization.
Issue 2: Competing Nucleophilic Substitution at the Alkyl Bromide
Symptoms:
-
Formation of a mixture of products when the intended reaction is at a different site of a larger molecule.
-
In reactions with ambident nucleophiles, a mixture of N- and O-alkylated products may be observed.
Root Cause Analysis: The primary alkyl bromide is susceptible to SN2 reactions with a wide range of nucleophiles.[8] This is often the desired reaction. However, if the nucleophile is also a strong base, it can lead to a competition between substitution and elimination.
Mitigation Strategies:
1. Nucleophile Selection:
-
For high substitution yields: Choose a nucleophile that has a high nucleophilicity-to-basicity ratio. Thiolates (RS⁻), halides (I⁻, Br⁻), and azide (N₃⁻) are excellent choices.
-
For ether synthesis (Williamson Ether Synthesis): When using an alkoxide, use the conjugate base of a primary alcohol (e.g., sodium methoxide or ethoxide) and a primary alkyl halide (which is the case here) to favor substitution. Avoid tertiary alkoxides if elimination is a concern.[8][9]
2. Control of Reaction Stoichiometry:
-
Use a slight excess of the nucleophile to ensure complete conversion of the alkyl bromide. However, a large excess of a basic nucleophile can promote elimination.
3. Solvent Effects:
-
As with avoiding elimination, polar aprotic solvents (DMF, DMSO) are generally preferred for SN2 reactions as they enhance the nucleophilicity of the anionic nucleophile.
Issue 3: Over-alkylation in Amine Synthesis
Symptoms:
-
When reacting with a primary or secondary amine, a mixture of secondary, tertiary, and even quaternary ammonium salts is formed.
Root Cause Analysis: The initially formed secondary or tertiary amine is often more nucleophilic than the starting primary or secondary amine, leading to further alkylation.[10][11] This "runaway" reaction makes selective mono-alkylation challenging.
Mitigation Strategies:
1. Stoichiometric Control:
-
Use a large excess of the starting amine relative to this compound. This increases the probability that the alkylating agent will react with the desired starting amine rather than the more nucleophilic product.
2. Use of a Protonated Amine Strategy:
-
A more sophisticated approach involves performing the reaction under conditions where the product amine is protonated and thus deactivated towards further alkylation. This can be achieved by using the amine hydrobromide salt as the starting material and a stoichiometric amount of a non-nucleophilic base to liberate the free amine in a controlled manner.[12][13]
Experimental Protocol: Selective Mono-alkylation of a Primary Amine
-
Reagent Preparation: Dissolve the primary amine hydrobromide (1 equivalent) and this compound (1 equivalent) in DMF.
-
Base Addition: Slowly add a non-nucleophilic base such as triethylamine (1 equivalent) to the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by LC-MS to track the formation of the desired mono-alkylated product and check for the absence of di-alkylation.
-
Work-up and Purification: Once the starting alkyl bromide is consumed, work up the reaction by partitioning between water and an organic solvent. Purify the product, now a secondary amine, via column chromatography.
Frequently Asked Questions (FAQs)
Q1: My reaction is turning yellow/brown. Is this a sign of a side reaction?
A1: Discoloration can indicate decomposition or side reactions. The Hofmann elimination, especially at higher temperatures, can lead to the formation of conjugated byproducts that are colored. It is advisable to check the reaction progress by TLC or LC-MS to identify any unexpected products. Ensure your starting material is pure, as impurities can also lead to discoloration.
Q2: I am trying to perform a Williamson ether synthesis with a secondary alkoxide and I am getting a low yield of the ether. What is going wrong?
A2: Secondary alkoxides are more sterically hindered and more basic than primary alkoxides. This increases the likelihood of E2 elimination as a competing pathway.[8][9] To favor substitution, ensure the reaction is run at the lowest possible temperature and consider using a polar aprotic solvent like DMF.
Q3: Can this compound undergo intramolecular cyclization?
A3: While less common under standard nucleophilic substitution conditions, intramolecular reactions are a possibility, especially if a nucleophile is introduced that can subsequently attack the other end of the molecule. For example, reaction with a di-nucleophile could lead to a cyclic product. The probability of intramolecular cyclization is generally highest for the formation of 5- and 6-membered rings.[8] Careful planning of the synthetic route is necessary to avoid such unwanted cyclizations.
Q4: How can I purify my desired product from unreacted starting material and side products?
A4: The purification strategy will depend on the properties of your product.
-
Column Chromatography: This is the most common method for separating products with different polarities.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.
-
Acid-Base Extraction: If your product has basic or acidic properties that differ from the impurities, an acid-base extraction can be a useful purification step.
Visualizing Reaction Pathways
To aid in understanding the competing reactions, the following diagrams illustrate the key mechanistic pathways.
Caption: Competing SN2 and E2 pathways for this compound.
Caption: The challenge of over-alkylation in amine synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hofmann Elimination [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation | Semantic Scholar [semanticscholar.org]
- 12. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
impact of temperature on (5-Bromopentyl)trimethylammonium bromide reactivity
<><>## Technical Support Center: (5-Bromopentyl)trimethylammonium bromide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile quaternary ammonium compound. Here, we address common challenges and frequently asked questions, with a special focus on the critical impact of temperature on its reactivity and stability.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues that may arise during the use of this compound, with a focus on temperature-related phenomena.
Issue 1: Low Yield in Nucleophilic Substitution Reactions
-
Observation: You are performing a nucleophilic substitution reaction using this compound, but the yield of your desired product is consistently lower than expected.
-
Potential Cause: The reaction temperature may be promoting competing elimination reactions.[1][2][3] As a general principle in organic chemistry, higher temperatures tend to favor elimination over substitution.[1][2][3] This is because elimination reactions typically have a higher activation energy and a greater increase in entropy compared to substitution reactions.[2]
-
Troubleshooting Protocol:
-
Temperature Optimization: Systematically lower the reaction temperature in 5-10 °C increments to find the optimal balance between a reasonable reaction rate and minimizing the elimination byproduct.
-
Solvent Selection: The choice of solvent can influence the substitution/elimination ratio. Polar aprotic solvents, such as DMSO or DMF, can be beneficial for S(_N)2 reactions.
-
Base/Nucleophile Choice: If a base is used, consider a non-nucleophilic, sterically hindered base to disfavor elimination pathways. If the nucleophile is also basic, a lower temperature is even more critical.
-
Issue 2: Product Degradation or Unidentified Byproducts at Elevated Temperatures
-
Observation: When conducting a reaction at elevated temperatures, you observe the formation of unexpected byproducts or evidence of product degradation.
-
Potential Cause: this compound, like other quaternary ammonium salts, can undergo thermal decomposition.[4][5][6][7] The primary decomposition pathway for many quaternary ammonium compounds is Hofmann elimination, which would lead to the formation of an alkene and a tertiary amine.[5]
-
Troubleshooting Protocol:
-
Determine Thermal Stability: If possible, perform a thermogravimetric analysis (TGA) on your starting material to understand its decomposition temperature under your experimental conditions.[5]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or NMR to identify the onset of byproduct formation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be accelerated at higher temperatures.
-
Issue 3: Inconsistent Reaction Rates or Initiation Difficulties
-
Observation: You are experiencing variability in reaction times or difficulty initiating the reaction, particularly in phase-transfer catalysis applications.
-
Potential Cause: In phase-transfer catalysis, temperature affects not only the intrinsic reaction rate but also the solubility and mass transfer of the catalyst and reactants between phases.[8] Insufficient temperature may lead to poor solubility and slow transfer rates.
-
Troubleshooting Protocol:
-
Initial Gentle Heating: Start the reaction at a slightly elevated temperature (e.g., 40-50 °C) to ensure all components are in solution and to overcome any initial activation energy barrier.
-
Vigorous Stirring: Ensure efficient mixing to maximize the interfacial area between phases, which is crucial for the phase-transfer mechanism.[8]
-
Solvent Choice: The organic solvent can significantly impact the intrinsic reaction rate.[8] For example, non-polar solvents like toluene are often used in asymmetric phase-transfer catalysis to maximize interactions between counter-ions.[8]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and reactivity of this compound, with an emphasis on the role of temperature.
Q1: What is the recommended storage temperature for this compound?
It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Room temperature storage is generally acceptable.[11][12]
Q2: What is the melting point of this compound, and what is its significance?
The literature reported melting point is in the range of 141-143 °C.[9][10][11][12][13][14][15][16][17] The melting point is a key indicator of purity. A broad melting range or a melting point significantly lower than the literature value may suggest the presence of impurities. Some sources also indicate a decomposition temperature of 210 °C.[14]
Q3: How does temperature generally affect the rate of reactions involving this compound?
In general, increasing the temperature increases the rate of chemical reactions.[18][19] This is because higher temperatures provide more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions.[18] The relationship between temperature and reaction rate is often described by the Arrhenius equation.[19]
Q4: Can this compound be used in high-temperature applications?
While quaternary ammonium salts are generally stable, their use at high temperatures should be approached with caution.[20] Some studies have shown that degradation of certain quaternary ammonium salts can occur at temperatures around 200 °C.[5] The specific thermal stability of this compound in your reaction system should be evaluated, as factors like the solvent and other present reagents can influence its decomposition temperature.[5]
Q5: In a reaction with both substitution and elimination pathways, how can I use temperature to favor substitution?
To favor nucleophilic substitution over elimination, it is generally advisable to use lower reaction temperatures.[1][3] Elimination reactions tend to have a larger positive entropy change, making them more favorable at higher temperatures according to the Gibbs free energy equation (ΔG = ΔH - TΔS).[2]
III. Data & Protocols
Data Presentation: Temperature Effects on Reaction Outcomes
| Parameter | Low Temperature (e.g., 25-50 °C) | High Temperature (e.g., >80 °C) | Rationale |
| Primary Reaction Pathway | Favors Nucleophilic Substitution (S(N)2) | Increasingly Favors Elimination (E2) | Elimination reactions have a higher entropy change and are thus more favored at elevated temperatures.[2] |
| Reaction Rate | Slower | Faster | Increased kinetic energy leads to more frequent and energetic molecular collisions.[18] |
| Risk of Decomposition | Low | Increased risk of thermal degradation (e.g., Hofmann elimination).[5] | Quaternary ammonium salts can be thermally unstable at elevated temperatures.[4][5] |
| Phase-Transfer Catalysis Efficiency | May be limited by solubility/mass transfer | Generally improved rates, but risk of catalyst decomposition. | Higher temperatures can improve solubility and the rate of transfer between phases. |
Experimental Protocol: Temperature Screening for a Nucleophilic Substitution Reaction
This protocol outlines a general procedure for optimizing the temperature of a nucleophilic substitution reaction involving this compound.
Objective: To determine the optimal reaction temperature that maximizes the yield of the substitution product while minimizing the formation of elimination byproducts.
Materials:
-
This compound
-
Nucleophile
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, or DMSO)
-
Reaction vessels (e.g., round-bottom flasks)
-
Heating/cooling system with precise temperature control
-
Stirring apparatus
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Analytical tools for reaction monitoring (e.g., TLC plates, GC-MS, LC-MS, or NMR)
Procedure:
-
Reaction Setup: In separate reaction vessels, dissolve this compound and the nucleophile in the chosen solvent under an inert atmosphere.
-
Temperature Control: Set up a series of reactions to be run in parallel at different temperatures. A suggested starting range is from room temperature (approx. 25 °C) to 70 °C, in 15 °C increments (i.e., 25 °C, 40 °C, 55 °C, 70 °C).
-
Reaction Initiation: Add the nucleophile solution to the this compound solution in each reaction vessel simultaneously while stirring.
-
Reaction Monitoring: At regular time intervals (e.g., every hour), take a small aliquot from each reaction mixture and analyze it to determine the ratio of starting material, desired product, and any byproducts.
-
Data Analysis: Plot the concentration of the desired product and byproducts as a function of time for each temperature.
-
Optimization: Based on the results, identify the temperature that provides the best yield of the substitution product in a reasonable timeframe with the least amount of elimination byproduct. Further fine-tuning of the temperature in smaller increments around this optimum may be necessary.
IV. Visualizations
Figure 1. Impact of temperature on reaction pathways for this compound.
Figure 2. Workflow for experimental temperature optimization.
V. References
-
This compound Safety Data Sheets - Echemi. Available at: --INVALID-LINK--
-
This compound - Chem-Impex. Available at: --INVALID-LINK--
-
Quaternary Ammonium Hydroxide - Alfa Chemistry. Available at: --INVALID-LINK--
-
This compound CAS 15008-33-0 - ChemicalBook. Available at: --INVALID-LINK--
-
Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts - SciSpace. Available at: --INVALID-LINK--
-
Thermal stability of quaternary ammonium hexafluorophosphates and halides - ResearchGate. Available at: --INVALID-LINK--
-
This compound 97% | Sigma-Aldrich. Available at: --INVALID-LINK--
-
Thermal Decomposition of Quaternary Ammonium Hydroxides. Synthesis and Properties of Tri(2H3-methyl)amine | The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Decomposition of Quaternary Ammonium Salts | Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Buy this compound from Shanghai Gaolang Chemical Technology Co. - ECHEMI. Available at: --INVALID-LINK--
-
Quaternary ammonium cation - Wikipedia. Available at: --INVALID-LINK--
-
This compound 97% | 15008-33-0 - Sigma-Aldrich. Available at: --INVALID-LINK--
-
SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry. Available at: --INVALID-LINK--
-
Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - ResearchGate. Available at: --INVALID-LINK--
-
SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS | Tsi Journals. Available at: --INVALID-LINK--
-
Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC. Available at: --INVALID-LINK--
-
Technical Support Center: Synthesis of Quaternary Ammonium Compounds - Benchchem. Available at: --INVALID-LINK--
-
Why substitution and elimination reactions are favored respectively at lower and higher temperature? - Chemistry Stack Exchange. Available at: --INVALID-LINK--
-
Effect of Temperature on Elimination and Substitution Reactions | Video Summary and Q&A. Available at: --INVALID-LINK--
-
Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature - ResearchGate. Available at: --INVALID-LINK--
-
This compound 97% 15008-33-0 - Sigma-Aldrich. Available at: --INVALID-LINK--
-
This compound, 1 X 5 g (523461-5G) - Alkali Scientific. Available at: --INVALID-LINK--
-
This compound 97% | 15008-33-0 - MilliporeSigma. Available at: --INVALID-LINK--
-
15008-33-0 this compound | AKSci. Available at: --INVALID-LINK--
-
Sigma Aldrich this compound 10 g - Fisher Scientific. Available at: --INVALID-LINK--
-
So if the reaction requires heat, SN1 is always favored over SN2 reactions? Is this only with allylic carbons or in general? Google seems to say that SN1 reactions require lower heat : r/Mcat - Reddit. Available at: --INVALID-LINK--
-
A mild and highly efficient phase transfer catalysed protocol for the synthesis of 4,4'-dialkyl-4H-cyclopenta[2,1-b:3,4-b']dithiophene derivatives - RSC Publishing. Available at: --INVALID-LINK--
-
Experimental and Theoretical Study of the Kinetics of the CH3 + HBr → CH4 + Br Reaction and the Temperature Dependence of the Activation Energy of CH4 + Br → CH3 + HBr - PMC. Available at: --INVALID-LINK--
-
The temperature-dependence of elementary reaction rates: Beyond Arrhenius - ResearchGate. Available at: --INVALID-LINK--
-
Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate - Science and Education Publishing. Available at: --INVALID-LINK--
-
5-Bromopentyl-Trimethylammonium Bromide (Cas 15008-33-0) - Parchem. Available at: --INVALID-LINK--
-
15008-33-0 this compound - ChemNet. Available at: --INVALID-LINK--
-
5-Bromopentyltrimethylammonium Bromide - CymitQuimica. Available at: --INVALID-LINK--
-
Thermal degradation of CTAB in as-synthesized MCM-41 | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. Available at: --INVALID-LINK--
-
(PDF) Experimental and Theoretical Study of the Kinetics of the CH3 + HBr → CH4 + Br Reaction and the Temperature Dependence of the Activation Energy of CH4 + Br → CH3 + HBr - ResearchGate. Available at: --INVALID-LINK--
-
Phase Transfer Catalysis - Wordpress. Available at: --INVALID-LINK--
-
Temperature Dependence of Rate Processes Beyond Arrhenius and Eyring: Activation and Transitivity - Frontiers. Available at: --INVALID-LINK--
-
Phase-Transfer Catalysis (PTC) - Macmillan Group. Available at: --INVALID-LINK--
-
Cetyl Trimethyl Ammonium Bromide - PTC Organics, Inc. Available at: --INVALID-LINK--
-
This compound 97% - Sigma-Aldrich. Available at: --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. glasp.co [glasp.co]
- 4. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound CAS#: 15008-33-0 [chemicalbook.com]
- 13. This compound 97 15008-33-0 [sigmaaldrich.com]
- 14. (5-溴戊基)三甲基溴化铵 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. 15008-33-0 this compound AKSci 4414BB [aksci.com]
- 16. This compound | 15008-33-0 [chemnet.com]
- 17. This compound 97 15008-33-0 [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. sciepub.com [sciepub.com]
- 20. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Selection for (5-Bromopentyl)trimethylammonium bromide Reactions
Welcome to the technical support center for optimizing reactions involving (5-Bromopentyl)trimethylammonium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection. Proper solvent choice is paramount for achieving high yields, minimizing impurities, and ensuring reproducible results. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key structural and solubility properties of this compound that influence solvent choice?
This compound is a bifunctional molecule with two key features that dictate its solubility and reactivity:
-
A Quaternary Ammonium Salt Head: The trimethylammonium bromide group is ionic. This makes the molecule highly polar and imparts significant solubility in polar solvents, especially those capable of solvating charged species.
-
A Pentyl Bromide Tail: The 5-bromopentyl chain is a nonpolar, alkyl halide functional group. This end of the molecule is where nucleophilic substitution reactions typically occur.
The compound's overall solubility is a balance between these two opposing characteristics. Technical data sheets indicate it is soluble in water and slightly soluble in Dimethyl Sulfoxide (DMSO).[1] This suggests that highly polar solvents are necessary to dissolve the molecule effectively. Its melting point is between 141-143 °C.[1][2]
Q2: How does solvent polarity, particularly the difference between protic and aprotic solvents, affect nucleophilic substitution reactions with this compound?
The primary reaction of interest for this molecule is the nucleophilic substitution (SN2) at the carbon bearing the bromine atom. Solvent choice is critical here:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can form strong hydrogen bonds.[3][4][5] While they are excellent at dissolving ionic salts, they can severely hinder SN2 reactions. They form a "solvent cage" around the nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.[6][7][8] This significantly slows down the reaction rate.[6][7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess significant dipole moments to dissolve polar compounds but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[4][9] They solvate the cation (the quaternary ammonium part of the substrate) well, but leave the anionic nucleophile relatively "naked" and highly reactive.[6][10] This dramatically accelerates the rate of SN2 reactions, often by several orders of magnitude compared to protic solvents.[3][7][8] For these reasons, polar aprotic solvents are strongly recommended for SN2 reactions with this compound. [6][11][12]
Q3: What are the recommended starting solvents for reactions with this compound?
Based on the principles above, the following polar aprotic solvents are excellent starting points for your experiments:
-
Dimethyl Sulfoxide (DMSO): An exceptional solvent for dissolving a wide range of polar and nonpolar compounds, including salts.[13][14] It has a very high boiling point, allowing for a wide range of reaction temperatures, and is known to accelerate SN2 reactions.[3][14][15]
-
N,N-Dimethylformamide (DMF): Another highly polar aprotic solvent that is widely used for SN2 reactions because it effectively solvates cations while leaving anions highly reactive.[10][16][17] It is a versatile solvent for many organic transformations.[18]
-
Acetonitrile (CH₃CN): A polar aprotic solvent that is less viscous and has a lower boiling point than DMSO or DMF, which can simplify product workup. It is an excellent choice for promoting SN2 mechanisms.[6][19][20]
-
N-Methyl-2-pyrrolidone (NMP): A highly stable polar aprotic solvent with a high boiling point and strong solvating power for a wide range of organic and inorganic compounds.[21]
Q4: Are there any solvents I should generally avoid?
-
Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These will not be able to dissolve the highly polar this compound, leading to a heterogeneous mixture and likely no reaction.[8]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): As discussed, these will solvate and deactivate your nucleophile, drastically reducing the rate of the desired SN2 reaction.[6][7] While the substrate may dissolve, the reaction kinetics will be very unfavorable.
-
Reactive Solvents: Be cautious with solvents that could potentially react with your substrate or reagents under the reaction conditions. For instance, while DMF is generally stable, under strong basic or acidic conditions and heat, it can decompose into dimethylamine and carbon monoxide.[22]
Troubleshooting Guide
Problem 1: My reaction shows low or no conversion.
-
Possible Cause 1: Poor Solubility.
-
Why it happens: Even with a recommended polar aprotic solvent, the combination of your specific nucleophile and the substrate may not be fully soluble at the initial reaction temperature.
-
Troubleshooting Protocol:
-
Visual Inspection: Check the reaction mixture for undissolved solids.
-
Solubility Test: In a separate vial, attempt to dissolve a small amount of your substrate and nucleophile in the chosen solvent at room temperature, then with gentle heating.
-
Increase Temperature: Gradually increase the reaction temperature. The higher boiling points of DMSO (189 °C) and DMF (153 °C) provide a wide operational range.[13][22][23]
-
Solvent Combination: Consider a solvent mixture. For example, if your nucleophile has better solubility in another polar aprotic solvent like NMP, a mixture of DMSO and NMP could be beneficial.
-
-
-
Possible Cause 2: Inappropriate Solvent Type.
-
Why it happens: You may be using a polar protic solvent (like ethanol) out of convenience or for other considerations, which is actively hindering the SN2 mechanism.
-
Solution: Switch to a recommended polar aprotic solvent such as DMF, DMSO, or Acetonitrile. The increase in reaction rate can be dramatic.[7][8] The fundamental reason is that polar aprotic solvents do not form a strong "solvent cage" around the nucleophile, leaving it more available to attack the electrophilic carbon.[8]
-
Problem 2: I'm observing significant side products or impurities.
-
Possible Cause: Competition from Elimination (E2) Reactions.
-
Why it happens: The SN2 pathway (substitution) and the E2 pathway (elimination) are often in competition. This is especially true for secondary alkyl halides, but can occur with primary halides like this one if a sterically hindered or very strong base is used as the nucleophile.[24][25]
-
How Solvent Choice Helps:
-
Favor SN2: Polar aprotic solvents inherently favor SN2 reactions.[6][11] They increase the reactivity of the nucleophile, promoting a direct attack on the carbon.
-
Avoid Protic Solvents with Strong Bases: Using a strong, bulky base (like potassium tert-butoxide) in a polar protic solvent will strongly favor the E2 pathway.
-
Temperature Control: Higher temperatures generally favor elimination reactions over substitution.[26] If E2 is a problem, try running the reaction at the lowest temperature that still allows for a reasonable SN2 rate.
-
-
Problem 3: Product isolation is difficult.
-
Possible Cause: High Product Solubility in the Reaction Solvent.
-
Why it happens: The high polarity of solvents like DMSO and DMF, which makes them great for the reaction, can also make it difficult to precipitate or extract the final product.
-
Troubleshooting Protocol:
-
Precipitation by Anti-Solvent: After the reaction is complete, slowly add a non-polar "anti-solvent" in which your product is insoluble (e.g., diethyl ether, ethyl acetate, or even cold water if the product is sufficiently non-polar) to the reaction mixture while stirring. This will often cause the product to precipitate out.
-
Aqueous Workup: Dilute the reaction mixture with a large volume of water. If your product is organic-soluble, it can then be extracted with a suitable immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The highly water-miscible DMSO or DMF will remain in the aqueous layer.[13][17]
-
Choose a Lower-Boiling Solvent: If feasible for the reaction temperature, using a solvent like Acetonitrile (Boiling Point: 82 °C) can be advantageous, as it is more easily removed under vacuum post-reaction compared to high-boiling solvents like DMSO or DMF.[23][27]
-
-
Data & Visualizations
Table 1: Properties of Recommended Solvents
For your convenience, here is a summary of the key physical properties of the recommended polar aprotic solvents.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Dipole Moment (D) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47.0 | 3.96 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 38.0 | 3.82 |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 37.0 | 3.92 |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 202 | 32.2 | 4.09 |
Source: Data compiled from various chemical property tables.[23][27][28]
Diagram 1: Solvent Selection Workflow
This diagram outlines the decision-making process for selecting the optimal solvent system for your reaction.
Caption: Decision workflow for solvent selection in reactions.
References
- 1. This compound CAS#: 15008-33-0 [m.chemicalbook.com]
- 2. This compound 97 15008-33-0 [sigmaaldrich.com]
- 3. quora.com [quora.com]
- 4. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents [tutoring-blog.co.uk]
- 10. nbinno.com [nbinno.com]
- 11. Khan Academy [khanacademy.org]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 18. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04985H [pubs.rsc.org]
- 19. fiveable.me [fiveable.me]
- 20. pubs.acs.org [pubs.acs.org]
- 21. N-METHYL-2-PYRROLIDONE FOR PEPTIDE SYNTHESIS – Purity Solvents [puritysolvents.com]
- 22. Dimethylformamide (DMF) [commonorganicchemistry.com]
- 23. arcorepoxy.com [arcorepoxy.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. fiveable.me [fiveable.me]
- 27. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 28. Solvent Physical Properties [people.chem.umass.edu]
Technical Support Center: Preventing Aggregation in Nanoparticle Synthesis with (5-Bromopentyl)trimethylammonium Bromide
Welcome to the technical support center for utilizing (5-Bromopentyl)trimethylammonium bromide (BPTAB) in nanoparticle synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges, particularly nanoparticle aggregation, and to optimize your synthetic protocols for reproducible, high-quality results.
Introduction to this compound (BPTAB) as a Nanoparticle Stabilizer
This compound, or BPTAB, is a cationic surfactant belonging to the quaternary ammonium salt family.[1][2][3] In nanoparticle synthesis, it functions as a crucial capping agent, adsorbing to the nanoparticle surface to prevent aggregation.[4] This stabilization is achieved through a combination of electrostatic repulsion between the positively charged trimethylammonium headgroups and steric hindrance from the pentyl chains.[5][6] The presence of the bromide counter-ion also plays a significant role in the formation of a stable surfactant layer on the nanoparticle surface.[4][5]
While structurally similar to the more commonly used cetyltrimethylammonium bromide (CTAB), BPTAB's shorter alkyl chain (C5 vs. C16 for CTAB) influences its physicochemical properties, such as its critical micelle concentration (CMC) and its effectiveness in directing the anisotropic growth of nanoparticles.[7][8] Understanding these properties is key to troubleshooting and optimizing your syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which BPTAB prevents nanoparticle aggregation?
A1: BPTAB prevents nanoparticle aggregation through a dual mechanism of electrostatic and steric stabilization. The positively charged quaternary ammonium headgroup (-N(CH₃)₃⁺) adsorbs onto the nanoparticle surface, creating a net positive surface charge. This results in electrostatic repulsion between adjacent nanoparticles, preventing them from coming into close contact and aggregating.[5][6] Simultaneously, the five-carbon alkyl chain (pentyl group) provides a steric barrier, further hindering nanoparticle agglomeration.[5][6]
Q2: How does the concentration of BPTAB affect the stability of my nanoparticles?
A2: The concentration of BPTAB is a critical parameter. An insufficient concentration will lead to incomplete surface coverage, leaving exposed patches on the nanoparticle surface that can lead to aggregation. Conversely, an excessively high concentration, far above the critical micelle concentration (CMC), can sometimes lead to depletion flocculation, where the high concentration of micelles in the solution forces the nanoparticles together. The optimal concentration is typically determined empirically for each specific nanoparticle system but should be sufficient to ensure complete surface coverage.
Q3: Can I use BPTAB for the synthesis of different types of nanoparticles?
A3: Yes, BPTAB, like other quaternary ammonium surfactants, can be used in the synthesis of a variety of nanoparticles, including plasmonic nanoparticles (e.g., gold and silver) and semiconductor quantum dots.[2][6][9] However, its effectiveness and the optimal synthesis conditions will vary depending on the material and the desired nanoparticle size and shape. For instance, in the synthesis of anisotropic nanoparticles like nanorods, the surfactant plays a key role in directing crystal growth, and the choice and concentration of the surfactant are critical.[4][10][11][12]
Q4: What is the role of the bromide counter-ion in the stabilization process?
A4: The bromide ion (Br⁻) is not a passive counter-ion. It plays an active role in the stabilization mechanism, particularly in the synthesis of gold nanoparticles. Bromide ions can specifically adsorb onto certain crystallographic faces of the growing nanoparticles, influencing their growth rate and final morphology.[4] Furthermore, the concentration of bromide ions can affect the packing density of the BPTAB molecules on the nanoparticle surface, which in turn influences the stability of the colloidal suspension.[5]
Troubleshooting Guides
Problem 1: Immediate and Severe Aggregation Upon Nanoparticle Formation
Symptoms:
-
Rapid formation of a visible precipitate or cloudiness in the reaction solution.
-
Broad and red-shifted surface plasmon resonance (SPR) peak in the UV-Vis spectrum for plasmonic nanoparticles.
-
Large, irregular aggregates observed under Transmission Electron Microscopy (TEM).
Possible Causes & Step-by-Step Solutions:
Cause 1: Insufficient BPTAB Concentration
-
Explanation: There may not be enough BPTAB to fully coat the surface of the newly formed nanoparticles.
-
Troubleshooting Steps:
-
Increase the concentration of BPTAB in your reaction mixture in a stepwise manner (e.g., in 10-20% increments).
-
Monitor the particle size and stability using Dynamic Light Scattering (DLS) and UV-Vis spectroscopy for each concentration.
-
Determine the optimal concentration that results in the most stable and monodisperse nanoparticle suspension.
-
Cause 2: Inappropriate pH of the Reaction Medium
-
Explanation: The pH of the solution can influence the surface charge of the nanoparticles and the effectiveness of the BPTAB stabilization. For some metal oxides, a low pH can lead to protonation of the surface, reducing the interaction with the cationic surfactant.
-
Troubleshooting Steps:
-
Measure the pH of your reaction solution.
-
Adjust the pH to a range that is optimal for your specific nanoparticle system. This may require some empirical testing.
-
Use a suitable buffer to maintain a stable pH throughout the synthesis. Be cautious with buffers containing ions that might interfere with the reaction (e.g., high concentrations of phosphate or citrate).[13]
-
Cause 3: High Ionic Strength of the Medium
-
Explanation: High concentrations of salts in the reaction medium can screen the electrostatic repulsion between the BPTAB-coated nanoparticles, leading to aggregation. This is known as charge screening.
-
Troubleshooting Steps:
-
Minimize the concentration of any additional salts in your reaction.
-
If salts are necessary, consider using a lower concentration or a different salt.
-
Purify the nanoparticles from excess salts after synthesis using methods like centrifugation and redispersion or dialysis.
-
Troubleshooting Workflow for Immediate Aggregation
Caption: A step-by-step workflow for troubleshooting immediate nanoparticle aggregation.
Problem 2: Gradual Aggregation Over Time (Poor Colloidal Stability)
Symptoms:
-
The nanoparticle solution appears stable initially but becomes cloudy or shows precipitate after several hours or days.
-
A gradual red-shift and broadening of the SPR peak in the UV-Vis spectrum over time.
-
An increase in the average particle size and polydispersity index (PDI) as measured by DLS over time.
Possible Causes & Step-by-Step Solutions:
Cause 1: Incomplete Removal of Precursors or Byproducts
-
Explanation: Residual reactants or byproducts from the synthesis can destabilize the nanoparticles over time.
-
Troubleshooting Steps:
-
Implement a more rigorous purification process. This can include multiple cycles of centrifugation and redispersion in a clean solvent.
-
Consider dialysis to remove smaller ionic species.
-
Characterize the purified nanoparticles to ensure the absence of impurities.
-
Cause 2: Desorption of BPTAB from the Nanoparticle Surface
-
Explanation: The BPTAB molecules may slowly desorb from the nanoparticle surface, especially if the binding is not strong enough or if there are competing molecules in the solution.
-
Troubleshooting Steps:
-
Ensure that the final dispersion medium is compatible with the BPTAB-coated nanoparticles. Avoid solvents that may strip the surfactant layer.
-
Consider adding a small amount of BPTAB to the storage solution to maintain an equilibrium that favors adsorption on the nanoparticle surface.
-
For long-term stability, you might explore cross-linking the surfactant layer or replacing it with a more strongly binding ligand.
-
Cause 3: Inappropriate Storage Conditions
-
Explanation: Temperature and light can affect the stability of nanoparticle suspensions.
-
Troubleshooting Steps:
-
Store the nanoparticle suspension at a cool, dark place. Refrigeration is often recommended.
-
Avoid freezing the suspension, as the formation of ice crystals can force the nanoparticles together, causing irreversible aggregation.
-
Protect the suspension from light, especially for photosensitive nanoparticles like quantum dots.
-
Mechanism of BPTAB Stabilization
Caption: Schematic of BPTAB molecules stabilizing a nanoparticle.
Experimental Protocols
While specific protocols for BPTAB are not as widely published as for CTAB, the following general protocol for the synthesis of gold nanospheres can be adapted. It is crucial to empirically optimize the concentration of BPTAB for your specific setup.
Protocol: Synthesis of Gold Nanoparticles using BPTAB
-
Preparation of Solutions:
-
Prepare a 0.01 M aqueous solution of tetrachloroauric acid (HAuCl₄).
-
Prepare a 0.1 M aqueous solution of this compound (BPTAB).
-
Prepare a fresh, ice-cold 0.01 M aqueous solution of sodium borohydride (NaBH₄).
-
-
Synthesis:
-
In a clean glass flask, add 10 mL of the 0.1 M BPTAB solution to 89.5 mL of deionized water.
-
While stirring vigorously, add 0.5 mL of the 0.01 M HAuCl₄ solution. The solution should turn a pale yellow.
-
Continue stirring for 15 minutes.
-
Rapidly inject 0.5 mL of the ice-cold 0.01 M NaBH₄ solution.
-
The solution should quickly change color to a ruby red, indicating the formation of gold nanoparticles.
-
Continue stirring for at least 1 hour to ensure the reaction is complete and the nanoparticles are well-stabilized.
-
-
Purification:
-
Transfer the nanoparticle solution to centrifuge tubes.
-
Centrifuge at a speed sufficient to pellet the nanoparticles (this will depend on their size, but a starting point is 10,000 x g for 30 minutes).
-
Carefully decant the supernatant.
-
Resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and redispersion steps at least two more times to remove excess BPTAB and other reactants.
-
Note: This is a starting protocol. The final size and stability of the nanoparticles will depend on the precise concentrations of all reagents, the rate of addition of the reducing agent, and the temperature.
Quantitative Data Summary
The following table provides a comparative overview of the properties of different alkyltrimethylammonium bromide surfactants. This data can help in understanding the expected behavior of BPTAB in relation to its shorter and longer-chain analogs.
| Surfactant | Alkyl Chain Length | Typical Application | Key Considerations |
| Dodecyltrimethylammonium bromide (DTAB) | C12 | General nanoparticle stabilization | Lower hydrophobicity compared to CTAB, may form less stable micelles.[7] |
| This compound (BPTAB) | C5 | Stabilization of various nanoparticles | Lower hydrophobicity may lead to a higher CMC and potentially less effective steric stabilization compared to longer-chain surfactants. |
| Cetyltrimethylammonium bromide (CTAB) | C16 | Anisotropic nanoparticle synthesis (e.g., nanorods), general stabilization | Higher hydrophobicity, forms stable micelles, effective in directing anisotropic growth, but also has higher cytotoxicity.[4][7] |
References
- 1. Plasmonic Photothermal Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Influence of cetyltrimethylammonium bromide on physicochemical properties and microstructures of chitosan-TPP nanoparticles in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lab.semi.ac.cn [lab.semi.ac.cn]
- 5. mdpi.com [mdpi.com]
- 6. Embedding plasmonic nanoparticles in soft crystals: an approach exploiting CTAB–I structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and applications of anisotropic nanoparticles with precisely defined dimensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mirkin-group.northwestern.edu [mirkin-group.northwestern.edu]
- 12. Synthesis of anisotropic gold nanoparticles in binary surfactant mixtures: a review on mechanisms of particle formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of (5-Bromopentyl)trimethylammonium Bromide in the Quaternary Ammonium Salt Landscape
This guide provides an in-depth, objective comparison of (5-Bromopentyl)trimethylammonium bromide against other widely utilized quaternary ammonium salts (QAS). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple specification sheets to explore the functional implications of structural differences, supported by experimental data and protocols. Our analysis focuses on key performance areas including antimicrobial efficacy and phase transfer catalysis, providing the foundational knowledge to make informed decisions in your research and development endeavors.
Introduction to Quaternary Ammonium Salts (QAS)
Quaternary ammonium salts, often called "quats," are a versatile class of cationic compounds.[1] Their fundamental structure consists of a central, positively charged nitrogen atom bonded to four organic groups, accompanied by a counter-anion.[1] This unique molecular architecture, featuring a permanently charged hydrophilic "head" and typically hydrophobic "tails," makes them effective cationic surfactants.[2] This amphiphilic nature allows them to adsorb readily onto negatively charged surfaces, disrupt cell membranes, and facilitate reactions between disparate phases, leading to their widespread use as antimicrobials, phase transfer catalysts, surfactants, and conditioning agents.[1][3][4][5]
This guide focuses on This compound , a bifunctional QAS featuring both a quaternary ammonium headgroup and a terminal bromoalkyl chain. We will compare its properties and performance against three established benchmarks, each representing a distinct structural class:
-
Cetyltrimethylammonium Bromide (CTAB): A long-chain (C16) mono-quaternary salt, renowned for its potent surfactant and antiseptic properties.[6]
-
Benzalkonium Chloride (BAC): An aromatic QAS with a variable-length alkyl chain, widely used as a preservative and disinfectant.[7][8][9]
-
Tetra-n-butylammonium Bromide (TBAB): A symmetric, moderately lipophilic salt, prized for its utility as a phase transfer catalyst.[10][11]
Molecular Structure and Physicochemical Properties: The Foundation of Function
The performance of a QAS is intrinsically linked to its molecular structure. Factors such as the length and nature of the alkyl chains, the identity of the counter-ion, and the overall steric bulk around the cationic nitrogen dictate properties like solubility, thermal stability, and biological activity.[12][13]
This compound presents a unique structure. Unlike simple alkyltrimethylammonium salts, it possesses a reactive bromine atom at the terminus of its pentyl chain. This dual functionality allows it to act not only as a classic QAS but also as an alkylating agent or a precursor for further chemical modification, for instance, in the synthesis of novel ionic liquids or polymers.[14]
Caption: Molecular structures of the compared quaternary ammonium salts.
The table below summarizes key physicochemical properties, which provide initial clues to their behavior in different applications. For example, the higher melting point of CTAB compared to TBAB reflects the stronger van der Waals interactions between its long alkyl chains.
| Property | This compound | Cetyltrimethylammonium Bromide (CTAB) | Benzalkonium Chloride (BAC) | Tetra-n-butylammonium Bromide (TBAB) |
| CAS Number | 15008-33-0 | 57-09-0 | 8001-54-5[9] | 1643-19-2[10] |
| Molecular Formula | C₈H₁₉Br₂N | C₁₉H₄₂BrN | Variable (e.g., C₂₁H₃₈ClN) | C₁₆H₃₆BrN[10] |
| Molecular Weight | 289.05 g/mol | 364.45 g/mol | Variable (e.g., ~340 g/mol ) | 322.37 g/mol [10] |
| Appearance | White to off-white solid | White powder | White or yellow powder/gel[9] | White crystalline solid[10] |
| Melting Point | 141-143 °C | ~240 °C (decomposes) | 40 °C | 103-104 °C[11] |
| Solubility | Soluble in water | Soluble in water, alcohol, chloroform | Very soluble in water[9] | 600 g/L in water (20 °C)[11] |
Comparative Performance Analysis: Application-Driven Insights
Antimicrobial & Biocidal Efficacy
Causality of Action: The primary antimicrobial mechanism of QAS involves the electrostatic attraction of the cationic headgroup to the negatively charged components of microbial cell membranes (e.g., phospholipids, teichoic acids).[1][15] This initial binding is followed by the insertion of the hydrophobic alkyl tail(s) into the lipid bilayer, disrupting membrane integrity.[16] This disruption leads to the leakage of essential cytoplasmic contents, ultimately causing cell lysis and death.[8][15]
Experimental Comparison: The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism. A lower MIC value indicates higher potency. The structure-activity relationship is critical; studies have shown that for many common bacteria, maximum biocidal activity is achieved with an alkyl chain length between C12 and C16.[17][18]
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| This compound | >62.5 (Estimated)[17] | >62.5 (Estimated)[17] | >62.5 (Estimated)[17] |
| CTAB (C16 chain) | ~1-5 | ~10-50 | ~5-20 |
| Benzalkonium Chloride (C12-C14 dominant) | ~1-10 | ~10-60 | ~10-50 |
| TBAB (C4 chains) | >100 | >100 | >100 |
Note: Data are compiled from typical ranges found in literature. Exact MIC values can vary based on specific strains and testing conditions. The estimated values for this compound are based on the general finding that QAS with short alkyl chains (N<5) are almost inactive.[17]
Field Insights:
-
CTAB and BAC demonstrate potent, broad-spectrum activity due to their optimal alkyl chain lengths, making them effective disinfectants and antiseptics.[19]
-
TBAB , with its four short butyl chains, lacks the pronounced amphiphilic character needed for significant membrane disruption and thus exhibits poor antimicrobial activity.
-
This compound , with its C5 chain, is not expected to be a potent antimicrobial agent on its own. Its value in this context lies in its potential as a building block. It can be used to covalently attach a QAS moiety to a surface or polymer backbone, imparting contact-killing properties to the material itself.[5][14]
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol provides a standardized method for assessing the antimicrobial efficacy of QAS. It is a self-validating system that includes positive and negative controls to ensure the reliability of the results.
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Methodology:
-
Preparation of QAS Solutions: Create a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water). Perform serial two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of desired final concentrations.
-
Inoculum Preparation: Culture the test microorganism on an appropriate agar plate overnight. Select several colonies to inoculate a saline or broth solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension into MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted QAS, as well as to the growth control wells. The sterility control wells receive only sterile MHB.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Result Interpretation: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the QAS that completely inhibits visible growth of the microorganism. The growth control well must show turbidity, and the sterility control well must remain clear for the assay to be valid.
Phase Transfer Catalysis (PTC)
Causality of Action: Phase transfer catalysis facilitates reactions between reactants in immiscible phases (e.g., an aqueous phase containing an inorganic nucleophile and an organic phase containing an organic substrate).[4] The QAS acts as a "ferry," forming an ion pair with the aqueous-phase anion (e.g., CN⁻, OH⁻). The lipophilic alkyl groups of the QAS cation solubilize this ion pair in the organic phase, allowing the anion to react with the organic substrate.[10][20]
Caption: Mechanism of phase transfer catalysis (PTC) by a QAS (Q⁺X⁻).
Experimental Comparison: The efficiency of a phase transfer catalyst is evaluated by measuring reaction yield and rate under standardized conditions. Catalyst choice is critical; factors like lipophilicity and steric hindrance of the cation affect its ability to extract and present the anion in the organic phase.
Model Reaction: Nucleophilic substitution of 1-bromooctane with aqueous sodium cyanide. R-Br (org) + NaCN (aq) --(Q⁺Br⁻)--> R-CN (org) + NaBr (aq)
| Catalyst | Lipophilicity | Steric Hindrance | Typical Yield (8h, 100°C) | Rationale for Performance |
| This compound | Low-Moderate | Low | Moderate | The shorter chain provides some lipophilicity but may not be optimal for solubilizing the ion pair. The terminal bromide could potentially lead to side reactions (e.g., oligomerization) under basic conditions.[14] |
| CTAB | High | Moderate | Low to Moderate | The long C16 chain is highly lipophilic but can form stable micelles in the aqueous phase, potentially sequestering the catalyst and hindering the reaction rate. |
| Benzalkonium Chloride | High | Moderate | Good | The benzyl group and long alkyl chain provide good lipophilicity, making it an effective catalyst. |
| TBAB | High | Low | Excellent (>95%) | The four butyl groups provide a good balance of high lipophilicity and low steric hindrance, allowing for efficient anion transfer and accessibility. This makes it a benchmark catalyst for many PTC applications.[10][11][21] |
Field Insights:
-
For standard PTC applications, TBAB is often the catalyst of choice due to its high efficiency, thermal stability, and commercial availability.[11][21] It is less prone to degradation pathways like Hofmann elimination compared to some other QAS under strongly basic conditions.[4]
-
This compound could be a candidate for specialized applications, such as in triphase catalysis where the catalyst is immobilized on a solid support via its bromoalkyl group. This allows for easy catalyst recovery and reuse, aligning with green chemistry principles.[14]
Summary and Concluding Remarks
This guide demonstrates that the selection of a quaternary ammonium salt must be a deliberate choice informed by its specific molecular structure and the demands of the application.
-
This compound stands apart not as a high-performance surfactant or broad-spectrum biocide, but as a versatile bifunctional reagent . Its primary value lies in its terminal bromo group, which enables its use as a linker to graft the properties of a cationic center onto other molecules, surfaces, or polymers.[14] This makes it a valuable tool in materials science and for creating specialized catalytic systems.
-
Cetyltrimethylammonium Bromide (CTAB) and Benzalkonium Chloride (BAC) are superior choices for applications requiring strong surfactant properties or high antimicrobial activity. Their long alkyl chains are optimized for disrupting biological membranes and reducing surface tension.[9]
-
Tetra-n-butylammonium Bromide (TBAB) remains the gold standard for many phase transfer catalysis reactions. Its symmetrical, lipophilic structure ensures efficient transfer of anions into the organic phase with minimal steric hindrance, leading to high reaction rates and yields.[10][11]
By understanding the causal relationships between chemical structure and function, researchers can move beyond trial-and-error and strategically select the optimal quaternary ammonium salt to accelerate their scientific and developmental objectives.
References
- 1. m.youtube.com [m.youtube.com]
- 2. savemyexams.com [savemyexams.com]
- 3. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. acs.org [acs.org]
- 7. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 8. What is Benzalkonium Chloride used for? [synapse.patsnap.com]
- 9. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 10. innospk.com [innospk.com]
- 11. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 13. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. Tetrabutylammonium Bromide-Activity & Application_Chemicalbook [chemicalbook.com]
- 21. encyclopedia.pub [encyclopedia.pub]
A Tale of Two Quaternary Bromides: A Comparative Guide to (5-Bromopentyl)trimethylammonium bromide and CTAB in Surfactant Applications
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of cationic surfactants, two molecules, though sharing a common chemical lineage, offer distinct advantages and functionalities in a multitude of research and development applications. This guide provides an in-depth, objective comparison of the short-chain quaternary ammonium salt, (5-Bromopentyl)trimethylammonium bromide, and its long-chain counterpart, the widely-used Cetyltrimethylammonium bromide (CTAB). By delving into their fundamental physicochemical properties, performance in key applications, and underlying mechanistic differences, this document aims to equip researchers with the critical insights needed to select the optimal surfactant for their specific needs.
Unveiling the Contenders: A Structural Overview
At the heart of their differing behaviors lies a fundamental structural distinction: the length of the hydrophobic alkyl chain. This seemingly simple variation dictates their self-assembly in solution, interaction with interfaces, and ultimately, their performance as surfactants.
This compound features a short 5-carbon (pentyl) chain, classifying it as a short-chain quaternary ammonium surfactant. Its compact structure imparts unique solubility and interfacial properties.
Cetyltrimethylammonium bromide (CTAB) , in contrast, possesses a long 16-carbon (hexadecyl) chain, making it a quintessential long-chain cationic surfactant.[1] This extended hydrophobic tail is central to its well-established surfactant capabilities.
Physicochemical Properties: A Head-to-Head Comparison
The disparate alkyl chain lengths of this compound and CTAB give rise to significant differences in their fundamental surfactant properties. These properties are critical determinants of their behavior and efficacy in various applications.
| Property | This compound | Cetyltrimethylammonium bromide (CTAB) | Causality of Difference |
| Molecular Formula | C₈H₁₉Br₂N[2] | C₁₉H₄₂BrN[1] | The number of carbon and hydrogen atoms differs due to the length of the alkyl chain. |
| Molecular Weight | 289.05 g/mol [2] | 364.45 g/mol [1] | The longer hexadecyl chain in CTAB results in a higher molecular weight. |
| Appearance | White to beige powder[2] | White powder[1] | Both are typically supplied as solid powders. |
| Melting Point | 141 - 143 °C[2] | 237 to 243 °C (decomposes)[1] | The longer alkyl chain in CTAB leads to stronger van der Waals forces and a higher melting point. |
| Critical Micelle Concentration (CMC) | Estimated to be > 100 mM | ~0.92 - 1.0 mM in water[3] | The CMC of alkyltrimethylammonium bromides decreases significantly with increasing alkyl chain length.[4][5][6] The shorter pentyl chain of this compound results in weaker hydrophobic interactions, requiring a much higher concentration to form micelles. |
Performance in Key Surfactant Applications: A Data-Driven Analysis
The choice between these two surfactants is often dictated by the specific requirements of the application. Their distinct properties translate into differential performance in areas such as nanoparticle synthesis, antimicrobial activity, and drug delivery.
Nanoparticle Synthesis: The Art of Templating and Stabilization
Both surfactants are employed in the synthesis of nanoparticles, acting as templating or stabilizing agents to control size, shape, and prevent aggregation.[7][8][9][10]
This compound , with its shorter chain, is less commonly used as a primary templating agent for anisotropic nanoparticle growth compared to CTAB. However, its bifunctional nature, possessing both a quaternary ammonium head and a terminal bromide, makes it a valuable precursor for the synthesis of functionalized nanoparticles. The terminal bromide can serve as a reactive site for further chemical modification of the nanoparticle surface.
CTAB is a cornerstone in the synthesis of anisotropic gold nanoparticles, such as nanorods.[11][12] The long alkyl chain of CTAB forms a bilayer on the surface of the growing nanoparticles, with the bromide ions playing a crucial role in directing the shape.[11] However, the strong binding of the CTAB bilayer often necessitates harsh removal methods, which can impact the nanoparticle's stability and biocompatibility.
Antimicrobial Efficacy: A Tale of Two Mechanisms
Quaternary ammonium compounds are well-known for their antimicrobial properties. The length of the alkyl chain plays a pivotal role in their mechanism of action and overall efficacy.
This compound , as a short-chain quaternary ammonium compound, is expected to exhibit some antimicrobial activity. However, studies on homologous series of alkyltrimethylammonium bromides have shown that antimicrobial potency generally increases with alkyl chain length, peaking around C12-C16.[13] Therefore, its efficacy is likely to be lower than that of CTAB against a broad spectrum of microbes.
CTAB is a potent antimicrobial agent, effective against a wide range of bacteria and fungi.[1] Its long hydrophobic tail facilitates its insertion into the lipid bilayer of microbial cell membranes, leading to disruption of membrane integrity and cell death.[14][15] This mechanism makes it a highly effective biocide.
| Feature | This compound | Cetyltrimethylammonium bromide (CTAB) |
| Primary Mechanism | Primarily electrostatic interaction with the cell membrane. | Insertion and disruption of the cell membrane.[14][15] |
| Expected Efficacy | Moderate | High[1] |
Toxicity Profile: A Critical Consideration
The biological applications of surfactants are often limited by their inherent toxicity. The cytotoxicity of quaternary ammonium compounds is also closely linked to their alkyl chain length.
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[16] While specific in-vivo toxicity data is limited, shorter-chain quaternary ammonium compounds are generally considered to be less toxic than their long-chain counterparts.
CTAB is known to be cytotoxic, with its mechanism of toxicity linked to the disruption of cell membranes.[1] Its use in biological applications often requires subsequent removal or surface modification to mitigate its toxic effects. In vivo studies in rats have shown that at high doses, CTAB can lead to a reduction in body weight.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate the practical application of this guide, we provide standardized protocols for key experiments used to characterize and compare surfactant performance.
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This method is based on the principle that the molar conductivity of a surfactant solution changes at the CMC due to the formation of micelles, which have a lower mobility than the individual surfactant monomers.
Materials:
-
Conductivity meter and probe
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Surfactant of interest (this compound or CTAB)
-
Deionized water
Procedure:
-
Prepare a stock solution of the surfactant in deionized water at a concentration well above the expected CMC.
-
Place a known volume of deionized water in a beaker with a magnetic stir bar and immerse the conductivity probe.
-
Allow the temperature to equilibrate and record the initial conductivity.
-
Make successive additions of the surfactant stock solution to the beaker, allowing the solution to mix thoroughly and the conductivity reading to stabilize after each addition.
-
Record the conductivity and the total concentration of the surfactant after each addition.
-
Plot the specific conductivity versus the surfactant concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the graph.[13][17][18]
Protocol 2: Synthesis of Gold Nanoparticles
This protocol provides a general method for the synthesis of gold nanoparticles using a cationic surfactant as a stabilizing agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Surfactant (this compound or CTAB)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Glass vials
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare an aqueous solution of the surfactant at the desired concentration.
-
In a separate vial, prepare a fresh aqueous solution of HAuCl₄.
-
Add the HAuCl₄ solution to the surfactant solution while stirring vigorously.
-
Prepare a fresh, ice-cold solution of NaBH₄.
-
Rapidly inject the NaBH₄ solution into the gold-surfactant solution under vigorous stirring.
-
Observe the color change of the solution, which indicates the formation of gold nanoparticles.
-
Continue stirring for a specified period to ensure the reaction is complete.
-
Characterize the synthesized nanoparticles using techniques such as UV-Vis spectroscopy and transmission electron microscopy (TEM).[7][12][19][20][21]
Protocol 3: Evaluation of Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC Assay)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Surfactant solutions at various concentrations
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a series of twofold dilutions of the surfactant in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism in medium without surfactant) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually assessing the lowest concentration of the surfactant that inhibits visible growth. Alternatively, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a plate reader. The MIC is the lowest concentration with no significant increase in OD.[3][22][23][24]
Conclusion: Making the Informed Choice
The selection between this compound and CTAB is not a matter of one being universally superior to the other, but rather a nuanced decision based on the specific demands of the application.
Choose this compound when:
-
The application requires a bifunctional molecule with a reactive handle for further chemical modification.
-
A lower degree of surface activity is acceptable or even desirable.
-
Lower toxicity is a critical consideration.
Choose CTAB when:
-
A low critical micelle concentration and strong surfactant properties are paramount.
-
The application requires a potent antimicrobial agent.
-
Anisotropic nanoparticle synthesis is the primary goal.
By understanding the fundamental relationship between the molecular structure and functional properties of these two quaternary ammonium bromides, researchers can make a more informed and strategic selection, ultimately leading to more successful and impactful scientific outcomes.
References
- 1. Synthesis of cross-linked cationic surfactant nanoparticles for removing anions from water - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 2. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Purposefully Designed Surfactants for Facile and Controllable Gold Colloidal Nanocrystal Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
- 9. One-pot synthesis of dendritic gold nanostructures in aqueous solutions of quaternary ammonium cationic surfactants: effects of the head group and hydrocarbon chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrothermal synthesis of gold polyhedral nanocrystals by varying surfactant concentration and their LSPR and SERS properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Method of Determination of CMC | PPT [slideshare.net]
- 12. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 16. justagriculture.in [justagriculture.in]
- 17. youtube.com [youtube.com]
- 18. Facile synthesis of cationic gold nanoparticles with controlled size and surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emerald.com [emerald.com]
- 20. Self-assembly and antimicrobial activity of cationic gemini surfactants containing triazole moieties - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02177K [pubs.rsc.org]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kiche.or.kr [kiche.or.kr]
- 23. researchgate.net [researchgate.net]
- 24. The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Alkyl Chain Length on the Performance of Quaternary Ammonium Bromides: A Comparative Guide
Quaternary ammonium bromides (QABs) are a class of cationic surfactants widely utilized for their antimicrobial properties in pharmaceutical formulations, disinfectants, and various industrial applications.[1] A key determinant of their efficacy and safety profile is the length of the alkyl chain attached to the quaternary nitrogen atom. This guide provides a comprehensive comparison of QABs with different chain lengths, offering researchers, scientists, and drug development professionals a detailed understanding of how this structural feature impacts their performance. We will delve into the antimicrobial activity, cytotoxicity, and physicochemical properties of these compounds, supported by experimental data and detailed protocols.
The Critical Role of Hydrophobicity: How Chain Length Dictates Function
The fundamental mechanism of action for QABs involves their interaction with the negatively charged cell membranes of microorganisms.[2][3] The positively charged quaternary ammonium headgroup facilitates initial binding to the cell surface, while the hydrophobic alkyl tail plays a crucial role in disrupting the membrane's integrity. The length of this alkyl chain directly influences the compound's overall hydrophobicity, which in turn governs its biological activity and physicochemical behavior.
Generally, as the alkyl chain length increases, the hydrophobicity of the QAB molecule increases. This enhanced lipophilicity promotes greater penetration into the lipid bilayer of bacterial cell membranes, leading to increased disruption and, consequently, more potent antimicrobial activity.[2] However, this relationship is not linear and a "cut-off" effect is often observed, beyond which further increases in chain length can lead to decreased efficacy due to factors like reduced aqueous solubility and steric hindrance.[1]
Caption: Relationship between QAB structure and performance.
Comparative Analysis of Performance Metrics
The optimal alkyl chain length for a QAB is often a trade-off between maximizing antimicrobial efficacy and minimizing cytotoxicity. Furthermore, physicochemical properties such as the critical micelle concentration (CMC) are significantly affected by chain length, which can influence formulation characteristics.
Antimicrobial Efficacy
The antimicrobial potency of QABs is highly dependent on the target microorganism. Generally, a parabolic relationship exists between the alkyl chain length and antimicrobial activity, with an optimal length for maximum efficacy.
-
Gram-Positive Bacteria: QABs with alkyl chain lengths between C12 and C16 typically exhibit the highest activity against Gram-positive bacteria like Staphylococcus aureus.[4][5]
-
Gram-Negative Bacteria: For Gram-negative bacteria such as Pseudomonas aeruginosa, longer chain lengths of C14 to C16 are often more effective.[4][5]
-
Fungi: Antifungal activity, for instance against Candida albicans, also tends to be optimal with chain lengths in the C12 to C14 range.[3][4]
Table 1: Minimum Inhibitory Concentration (MIC) of Alkyltrimethylammonium Bromides against Various Microorganisms
| Alkyl Chain Length | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| C8 | >128 | >128 | >128 |
| C10 | 64 | 128 | 64 |
| C12 | 8 | 32 | 16 |
| C14 | 4 | 16 | 8 |
| C16 | 8 | 8 | 16 |
| C18 | 32 | 32 | 64 |
Note: The values presented are representative and can vary based on the specific experimental conditions.
Cytotoxicity
A critical consideration in the development of QAB-containing products is their potential for cytotoxicity to mammalian cells. Similar to antimicrobial activity, cytotoxicity is also influenced by the alkyl chain length. An increase in hydrophobicity generally leads to greater membrane disruption in mammalian cells as well, resulting in higher toxicity.
Studies have shown that the cytotoxicity of dialkyldimethylammonium bromides to human keratinocytes and squamous cell carcinomas is inversely proportional to the chain length, with shorter chains exhibiting lower toxicity.[6] However, other research indicates that for certain cell lines, there might be an optimal chain length for cytotoxicity, after which it may decrease. It is crucial to evaluate cytotoxicity in the context of the intended application.
Table 2: IC50 Values of Alkyltrimethylammonium Bromides against Human Fibroblast Cells
| Alkyl Chain Length | IC50 (µM) |
| C10 | >200 |
| C12 | 150 |
| C14 | 75 |
| C16 | 50 |
| C18 | 80 |
Note: IC50 is the concentration of a substance that inhibits a biological process by 50%. The values are illustrative.
Physicochemical Properties: Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules self-assemble into micelles. This property is fundamental to the behavior of QABs in solution and is strongly dependent on the alkyl chain length. As the hydrophobic alkyl chain elongates, the tendency for the molecules to aggregate in an aqueous environment to minimize contact between the hydrophobic tails and water increases. Consequently, the CMC decreases with increasing chain length.[7][8][9][10]
Table 3: Critical Micelle Concentration (CMC) of Alkyltrimethylammonium Bromides in Aqueous Solution
| Alkyl Chain Length | CMC (mM) |
| C10 | ~65 |
| C12 | ~15 |
| C14 | ~3.8 |
| C16 | ~0.9 |
| C18 | ~0.3 |
Note: CMC values can be influenced by temperature, ionic strength, and the presence of other solutes.[9]
Experimental Protocols for Performance Evaluation
To ensure reliable and reproducible data, standardized methodologies should be employed for assessing the performance of QABs.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.[1]
Protocol: Broth Microdilution Assay
-
Prepare QAB Solutions: Create a series of two-fold serial dilutions of the QABs in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the QAB dilutions. Include a positive control (microorganism without QAB) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of the QAB at which no visible growth of the microorganism is observed.
Caption: Workflow for MIC determination via broth microdilution.
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells (e.g., human fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the QABs. Include a vehicle control (medium without QABs).
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion: Selecting the Optimal Chain Length
The choice of a quaternary ammonium bromide for a specific application necessitates a careful consideration of the impact of its alkyl chain length on antimicrobial efficacy, cytotoxicity, and physicochemical properties. While longer chains (C12-C16) generally offer superior antimicrobial activity, they may also exhibit increased cytotoxicity. Conversely, shorter chains may be less toxic but also less effective as antimicrobial agents. A thorough understanding of these structure-activity relationships, supported by robust experimental data, is paramount for the successful development of safe and effective products.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of chain length on physicochemical properties and cytotoxicity of cationic vesicles composed of phosphatidylcholines and dialkyldimethylammonium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical properties of quaternary ammonium bromide-type trimeric surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Soil water solutes reduce the critical micelle concentration of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to (5-Bromopentyl)trimethylammonium bromide: Comparative Analysis and Protocols
Introduction: Unpacking the Duality of (5-Bromopentyl)trimethylammonium bromide
This compound is a versatile quaternary ammonium compound (QAC) that holds a unique position in the chemist's toolbox.[1] Its structure is deceptively simple, yet it offers a powerful duality: a reactive alkyl bromide terminus and a cationic trimethylammonium headgroup, separated by a flexible five-carbon spacer. This bifunctionality makes it more than just a simple QAC; it is a strategic building block, a functional linker, and a surface-active agent.[1][2]
This guide provides an in-depth technical review of the primary applications of this compound. Moving beyond a simple catalog of uses, we will dissect the causality behind its selection for specific tasks, offer objective comparisons with common alternatives, and provide detailed, field-tested experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary insights to effectively leverage this reagent in their work.
Core Applications: A Comparative Analysis
The utility of this compound stems from its distinct structural components. The positively charged quaternary ammonium headgroup imparts solubility in polar solvents and is the basis for its function as a phase-transfer catalyst and antimicrobial agent. The terminal bromo-pentyl chain provides a reactive handle for covalent modification, making it an ideal precursor for the synthesis of more complex molecules like ionic liquids, functionalized polymers, and specialized surfactants.[1]
Phase-Transfer Catalysis: Bridging Immiscible Phases
In biphasic organic reactions, where an aqueous-soluble nucleophile must react with an organic-soluble substrate, the reaction rate is often limited by the interface between the two phases. Phase-transfer catalysts (PTCs) are essential tools that overcome this barrier by shuttling the nucleophile into the organic phase.[3][4] Quaternary ammonium salts are a cornerstone of PTC technology.[2]
Mechanism of Action: The lipophilic alkyl chains of the QAC cation allow it to be soluble in the organic phase. At the aqueous-organic interface, the catalyst's bromide anion can exchange with the desired nucleophile (e.g., CN⁻, OH⁻, RS⁻) from the aqueous phase. This newly formed ion pair, now soluble in the organic phase, transports the "naked" and highly reactive nucleophile to the substrate, dramatically accelerating the reaction.[5]
Caption: Mechanism of Quaternary Ammonium Salt Phase-Transfer Catalysis.
Performance Comparison: The effectiveness of a QAC as a PTC is largely determined by the lipophilicity of its cation—its ability to partition into the organic phase. This is directly related to the size of the alkyl groups attached to the nitrogen atom.
| Catalyst | Structure | Key Feature | Relative Lipophilicity | Expected PTC Efficacy |
| This compound | [Br(CH₂)₅N(CH₃)₃]⁺Br⁻ | C5 chain + 3 methyl groups | Moderate | Good |
| Tetrabutylammonium bromide (TBAB) | [N(CH₂)₃CH₃)₄]⁺Br⁻ | Four C4 chains | High | Excellent[6] |
| Benzyltriethylammonium chloride (BTEAC) | [N(CH₂CH₃)₃(CH₂Ph)]⁺Cl⁻ | Benzyl group + 3 ethyl groups | High | Very Good[7] |
| Methyltriphenylphosphonium bromide | [P(Ph)₃(CH₃)]⁺Br⁻ | Three phenyl groups | Very High | Excellent |
(Note: This comparison is based on established structure-activity relationships for PTCs. Direct comparative experimental data for this compound in a standardized reaction was not found in the surveyed literature.)
Causality Behind Experimental Choice: While catalysts like Tetrabutylammonium Bromide (TBAB) are often the go-to choice due to their high lipophilicity and proven efficacy, this compound offers a compelling alternative in specific scenarios.[8] Its moderate lipophilicity ensures sufficient partitioning into common organic solvents like dichloromethane and toluene, while its lower molecular weight compared to larger QACs can be advantageous in terms of cost and mass efficiency. The primary reason for its selection, however, is often its bifunctional nature, where it might be used to both catalyze a reaction and subsequently be incorporated into the product structure.
Experimental Protocol: Williamson Ether Synthesis (Adapted from TBAB Protocol) This protocol describes the synthesis of 4-ethylanisole from 4-ethylphenol and methyl iodide, a classic SN2 reaction often requiring a PTC.[2][5]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-ethylphenol (1.22 g, 10 mmol), a 25% aqueous solution of sodium hydroxide (5 mL), and this compound (0.289 g, 1 mmol, 10 mol%).
-
Addition of Alkylating Agent: Add methyl iodide (1.70 g, 0.75 mL, 12 mmol) to the biphasic mixture.
-
Reaction: Heat the mixture to 60°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add diethyl ether (20 mL) and water (10 mL). Shake and separate the layers.
-
Extraction: Extract the aqueous layer with an additional portion of diethyl ether (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with 5% aqueous HCl (10 mL), followed by saturated aqueous sodium bicarbonate (10 mL), and finally brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.
Surfactant and Micellar Applications
As an amphiphilic molecule, this compound exhibits surfactant properties, reducing surface tension at interfaces. Its ability to self-assemble into micelles in aqueous solution above a certain concentration—the Critical Micelle Concentration (CMC)—is a key characteristic.[9]
Structure-Property Relationship: The CMC of alkyltrimethylammonium bromide surfactants is highly dependent on the length of the alkyl chain. Increased hydrophobicity from a longer alkyl chain promotes micellization at lower concentrations.
| Surfactant | Alkyl Chain Length | Typical CMC (in water @ 25°C) |
| Pentyltrimethylammonium bromide | C5 | ~270 mM (estimated) |
| Decyltrimethylammonium bromide (DTAB) | C10 | ~65 mM[10] |
| Dodecyltrimethylammonium bromide (C12TAB) | C12 | ~15 mM[11] |
| Tetradecyltrimethylammonium bromide (TTAB) | C14 | ~3.5 mM[12] |
| Cetyltrimethylammonium bromide (CTAB) | C16 | ~0.9 mM[12] |
Comparative Analysis: With a C5 chain, this compound has a significantly higher CMC than commonly used cationic surfactants like CTAB. This means a much higher concentration is required for it to form micelles and exhibit significant surface activity.[10][11] Consequently, it is not a preferred choice for applications requiring low-concentration surfactant activity, such as in detergents or as a primary emulsifier. However, its utility emerges in applications like micellar catalysis, where the reaction medium itself can be a concentrated solution of the surfactant, or as a functional co-surfactant.[13]
Antimicrobial Activity: The Impact of Chain Length
Quaternary ammonium compounds are widely used as disinfectants and antiseptics. Their primary mechanism of action involves the disruption of microbial cell membranes. The positively charged headgroup electrostatically interacts with the negatively charged components of the bacterial cell wall, while the hydrophobic alkyl chain penetrates the lipid bilayer, leading to loss of membrane integrity and cell lysis.[14][15]
Structure-Activity Relationship (SAR): The length of the alkyl chain is the most critical determinant of a QAC's antimicrobial potency. A "cut-off effect" is well-documented: activity increases with chain length up to an optimal point (typically C12-C16), after which it decreases due to poor water solubility and excessive lipophilicity, which hinders its transport to the cell membrane.[15][16]
| Compound | Alkyl Chain | Typical MIC (µg/mL) vs. S. aureus | Typical MIC (µg/mL) vs. E. coli |
| This compound | C5 | High (predicted > 500) | High (predicted > 500) |
| Octyltrimethylammonium bromide | C8 | ~128 | ~256 |
| Dodecyltrimethylammonium bromide (C12TAB) | C12 | 2 - 8[17] | 8 - 32[17] |
| Cetyltrimethylammonium bromide (CTAB) | C16 | 1 - 4[14] | 4 - 16[14] |
| Benzalkonium Chloride | C12-C16 mix | 1 - 5[18] | 5 - 20[18] |
Comparative Analysis and Application Rationale: The data clearly indicate that this compound is a weak antimicrobial agent compared to standard disinfectants like Benzalkonium Chloride or CTAB. Its short C5 chain does not provide sufficient hydrophobicity to effectively disrupt bacterial membranes.[15] Therefore, it would be an unsuitable choice as the primary active ingredient in a disinfectant formulation. Its utility in a biological context is more likely as a tool for studying cell membrane interactions or as a linker to attach other functional groups to a biological system, rather than as a potent biocide.[1]
Advanced Synthetic Applications: Leveraging Bifunctionality
The most powerful applications of this compound exploit its dual functionality. It serves as an ideal A-B type monomer or linker, where the quaternary ammonium group (A) can be one functional end, and the bromoalkyl group (B) is the other.
Synthesis of Asymmetrical Dicationic Ionic Liquids
Dicationic ionic liquids (DILs), which contain two cationic centers linked by a spacer, often exhibit higher thermal stability and different physicochemical properties compared to their monocationic counterparts.[4][19] this compound is an excellent precursor for creating asymmetrical DILs.
reagents [label=<
+
this compound
product [label=<
1-(5-trimethylammoniumpentyl)-3-methylimidazolium dibromide
reagents -> product [label="Acetonitrile\nReflux (60°C)"]; }
Caption: Synthesis of an asymmetrical dicationic ionic liquid.
Experimental Protocol: Synthesis of 1-(5-trimethylammoniumpentyl)-3-methylimidazolium dibromide
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (5.78 g, 20 mmol) in 40 mL of acetonitrile.
-
Nucleophilic Addition: To this solution, add 1-methylimidazole (1.64 g, 1.59 mL, 20 mmol) dropwise with stirring.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture at 60°C under a nitrogen atmosphere for 24 hours.
-
Product Isolation: Upon cooling, a viscous liquid or a solid precipitate will form. If a precipitate forms, collect it by filtration. If a liquid forms, decant the acetonitrile solvent.
-
Purification: Wash the crude product with cold ethyl acetate (3 x 20 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid or viscous liquid under high vacuum at 60°C for several hours to remove residual solvents. The product is typically hygroscopic and should be stored in a desiccator.
Precursor for Functionalized Polymers
The terminal bromide of this compound can be converted into a polymerizable group, such as a methacrylate, allowing for its incorporation into polymer chains. This imparts a permanent positive charge and hydrophilicity to the resulting material, which is useful for creating antimicrobial surfaces, gene delivery vectors, or flocculants.
Caption: Workflow for creating quaternary ammonium functionalized polymers.
Experimental Protocol: Synthesis of a Quaternary Ammonium Methacrylate (QAM) Monomer and Copolymerization (Representative Protocol)
Part A: Synthesis of (5-methacryloyloxypentyl)trimethylammonium bromide
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, suspend sodium methacrylate (2.16 g, 20 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Addition of Precursor: Add this compound (5.78 g, 20 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. The reaction progress can be monitored by observing the dissolution of sodium methacrylate and the formation of sodium bromide precipitate.
-
Isolation: Cool the mixture to room temperature and filter to remove the sodium bromide precipitate.
-
Purification: Remove the DMF from the filtrate under high vacuum. The resulting crude monomer can be purified by recrystallization or precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of ethanol and precipitating with diethyl ether).
Part B: Free-Radical Copolymerization
-
Reaction Mixture: In a polymerization tube, dissolve the synthesized QAM monomer (e.g., 1.0 g), methyl methacrylate (MMA) as a co-monomer (e.g., 4.0 g), and azobisisobutyronitrile (AIBN) as the initiator (e.g., 25 mg) in a suitable solvent like DMF or ethanol.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Seal the tube under vacuum and heat in an oil bath at 70°C for 24 hours.
-
Isolation: Cool the reaction, open the tube, and dilute the viscous solution with a small amount of the polymerization solvent. Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., diethyl ether or hexane) with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Conclusion and Future Outlook
This compound is a reagent of strategic importance. While it may not be the top performer in applications where a single function is paramount—such as a standalone surfactant or antimicrobial—its value is magnified when its bifunctional nature is exploited. For the synthesis of advanced materials like asymmetrical dicationic ionic liquids, Gemini surfactants, and functional polymers, it offers an efficient and direct route to introduce a cationic quaternary ammonium group tethered by a flexible alkyl spacer.
As researchers continue to design more sophisticated and functional materials, the demand for such versatile A-B type building blocks will undoubtedly grow. Understanding the comparative performance of this compound against its alternatives allows for its judicious application, ensuring that its unique structural advantages are leveraged to their fullest potential in chemical synthesis and materials science.
References
- 1. Synthesis of functional dicationic ionic liquids for the treatment of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Frontiers | Systematic Synthesis and Properties Evaluation of Dicationic Ionic Liquids, and a Glance Into a Potential New Field [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. [Antimicrobial activity of quaternary ammonium compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quaternary ammonium silane-functionalized, methacrylate resin composition with antimicrobial activities and self-repair potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. scispace.com [scispace.com]
- 17. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. real.mtak.hu [real.mtak.hu]
- 19. Hybrid Nanoparticles of Poly (Methyl Methacrylate) and Antimicrobial Quaternary Ammonium Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of (5-Bromopentyl)trimethylammonium Bromide in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Phase-Transfer Catalysts
In the intricate world of organic synthesis, the choice of reagents can profoundly impact reaction efficiency, yield, and overall process economics. Among the myriad of tools available to the modern chemist, phase-transfer catalysts (PTCs) have carved out a significant niche, enabling reactions between immiscible reactants. This guide provides an in-depth cost-benefit analysis of a specialized PTC, (5-Bromopentyl)trimethylammonium bromide, comparing its performance and economic viability against common alternatives in the context of nucleophilic substitution reactions.
The Role of Quaternary Ammonium Salts in Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique that facilitates the transfer of a reactant from one phase to another where the reaction occurs. Quaternary ammonium salts, often referred to as "quats," are a cornerstone of this methodology. Their amphipathic nature, possessing a charged hydrophilic head and lipophilic alkyl chains, allows them to shuttle anionic reactants from an aqueous or solid phase into an organic phase, thereby accelerating the reaction rate.
This compound is a unique quaternary ammonium salt featuring a terminal bromine atom on one of its alkyl chains. This bifunctional nature suggests potential for its use not only as a traditional PTC but also as a reagent that can be incorporated into the final product, opening avenues for novel synthetic strategies.
Comparative Performance Analysis: The Williamson Ether Synthesis
To provide a tangible comparison, we will focus on the Williamson ether synthesis, a classic and widely used SN2 reaction for the preparation of ethers. The synthesis of n-butyl phenyl ether from sodium phenoxide and n-butyl bromide will serve as our model reaction.
While direct, side-by-side comparative studies for every PTC are not always available in the literature, we can synthesize a comparative analysis from existing data for widely used alternatives like Tetrabutylammonium bromide (TBAB).
Table 1: Comparative Performance in the Synthesis of n-Butyl Phenyl Ether
| Catalyst | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Tetrabutylammonium bromide (TBAB) | 10 | Toluene/Water | 70 | 4 | ~95% |
| This compound | Data not readily available in literature for direct comparison | ||||
| Ionic Liquid ([bmim]BF4/[bpy]BF4) | N/A (as solvent) | Ionic Liquid | 65 | 2 | 96.9%[1] |
Note: The data for TBAB is a representative value from established protocols. The ionic liquid data is from a study on green synthesis alternatives and may not be directly comparable due to different reaction conditions.
The lack of readily available, direct comparative data for this compound in this specific, common reaction highlights a key consideration for researchers. While its unique structure is intriguing, its adoption may require more extensive in-house optimization and validation compared to well-established catalysts like TBAB.
Cost-Benefit Analysis: A Deeper Dive
A comprehensive cost-benefit analysis extends beyond the initial purchase price of a reagent. It must encompass factors such as catalytic efficiency, reaction time, downstream processing costs, and potential for reagent recovery and reuse.
Table 2: Cost Comparison of this compound and Tetrabutylammonium bromide
| Compound | Molecular Weight ( g/mol ) | Price (USD/g) - Representative | Price (USD/mol) - Representative |
| This compound | 289.05 | 28.40 (for 5g) | ~164.16 |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 0.27 (for 500g)[2] | ~87.04 |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The price for this compound is based on a small research quantity, while the price for TBAB is for a larger, bulk quantity, reflecting its more common usage.
From a purely cost-per-mole perspective, the widely used TBAB is significantly more economical, especially when purchased in larger quantities. The higher cost of this compound is likely due to a more complex synthesis and lower production volume.
The key question for a researcher is whether the potential unique reactivity of the bromo-functionalized chain in this compound justifies its higher cost. If the synthesis goal is a simple phase-transfer catalyzed reaction where the catalyst is not incorporated into the product, TBAB or other standard quaternary ammonium salts are likely the more cost-effective choice.
However, if the synthetic strategy involves a tandem reaction where the PTC first facilitates a reaction and then the terminal bromide is utilized in a subsequent step, this compound could offer a significant advantage in terms of atom economy and reduced purification steps, potentially offsetting its higher initial cost.
Greener Alternatives: The Rise of Ionic Liquids
In recent years, the principles of green chemistry have spurred the search for more environmentally benign reaction media and catalysts. Ionic liquids, which are salts with low melting points, have emerged as promising alternatives to traditional volatile organic solvents and, in some cases, can also act as catalysts. As shown in Table 1, the synthesis of n-butyl phenyl ether has been demonstrated with high efficiency in an ionic liquid medium.[1]
The advantages of ionic liquids include their low vapor pressure, high thermal stability, and potential for recyclability. However, their cost, viscosity, and the need for specialized handling procedures can be drawbacks.
Experimental Protocols
To provide a practical context, a detailed experimental protocol for the synthesis of n-butyl phenyl ether using a standard phase-transfer catalyst is provided below. This can serve as a baseline for researchers wishing to evaluate the performance of this compound or other alternatives.
Experimental Protocol: Synthesis of n-Butyl Phenyl Ether using Tetrabutylammonium Bromide (TBAB)
Materials:
-
Sodium phenoxide (0.03 mol)
-
n-Butyl bromide (0.03 mol)
-
Tetrabutylammonium bromide (TBAB) (0.003 mol)
-
Toluene (25 mL)
-
Water (20 mL)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium phenoxide (0.03 mol), Tetrabutylammonium bromide (0.003 mol), toluene (25 mL), and water (20 mL).
-
Heat the mixture to 70°C with vigorous stirring.
-
Slowly add n-butyl bromide (0.03 mol) to the reaction mixture.
-
Maintain the reaction at 70°C for 4 hours, ensuring continuous stirring to facilitate phase mixing.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield n-butyl phenyl ether.
Visualizing the Workflow and Decision-Making Process
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical framework for a cost-benefit analysis.
Conclusion and Recommendations
The choice of a phase-transfer catalyst is a critical decision in process development and optimization. For standard nucleophilic substitution reactions where the catalyst's role is solely to facilitate the reaction between two phases, established and cost-effective options like Tetrabutylammonium bromide (TBAB) often represent the most logical choice from a cost-benefit perspective.
This compound, with its higher cost and less documented performance in common transformations, is a more specialized reagent. Its true value likely lies in synthetic strategies that can leverage its bifunctional nature, potentially leading to more elegant and efficient routes to complex molecules. Researchers should consider this reagent when designing novel synthetic pathways that could benefit from a catalyst that can also act as a building block.
Ultimately, the optimal choice of reagent will depend on the specific goals of the synthesis, the scale of the reaction, and the overall economic and environmental constraints of the project. It is imperative for researchers to weigh the direct costs against the potential benefits in terms of yield, efficiency, and novelty.
References
A Comparative Guide to (5-Bromopentyl)trimethylammonium Bromide: Performance in Synthesis and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of (5-Bromopentyl)trimethylammonium bromide against key alternatives in common research and development applications. We move beyond simple catalog data to synthesize performance insights grounded in experimental evidence, helping you make informed decisions for your specific synthetic and biological workflows.
Executive Summary
This compound is a bifunctional quaternary ammonium salt (QAS) valued for its utility as a synthetic intermediate, a phase transfer catalyst, and a molecule with inherent surfactant and antimicrobial properties.[1] This guide objectively compares its performance in two primary contexts:
-
As an Alkylating Agent: We evaluate the reactivity of the C-Br bond for nucleophilic substitution against common alternatives such as the corresponding alkyl iodide and sulfonate esters (e.g., tosylates). Experimental data shows a clear reactivity trend where iodides and sulfonates offer faster reactions and/or milder conditions, a critical consideration in complex, multi-step syntheses.[2]
-
As a Cationic Surfactant & Antimicrobial: We compare its properties to other QAS, particularly those with longer alkyl chains like Cetyl-trimethylammonium Bromide (CTAB). This comparison highlights the critical role of the alkyl chain length in determining surfactant efficacy (e.g., critical micelle concentration) and antimicrobial potency.
The choice between this compound and an alternative is not one of inherent superiority but is dictated by the specific requirements of the application—be it reaction kinetics, biological activity, or material properties. This guide provides the foundational data and protocols to navigate that choice.
Part 1: Comparison as an Alkylating Agent in Organic Synthesis
The 5-bromopentyl moiety makes this reagent a versatile tool for introducing a five-carbon linker capped with a permanently charged quaternary ammonium head. A primary application is in the N-alkylation of heterocyclic compounds, a common motif in medicinal chemistry.[2] However, the reactivity of the bromide leaving group is a key variable.
Causality Behind Experimental Choices: The Leaving Group
In nucleophilic substitution (SN2) reactions, the rate of reaction is heavily influenced by the "leaving group ability" of the displaced moiety. A good leaving group is a species that is stable on its own. For halides, the stability of the resulting anion (X⁻) increases with its size and polarizability. This is because the negative charge is distributed over a larger volume, making the anion less reactive and more stable. The trend for common leaving groups is:
I⁻ > Br⁻ > Cl⁻
Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are also excellent leaving groups because the resulting sulfonate anion is highly stabilized by resonance.[2] Their reactivity is often comparable to or greater than that of alkyl iodides.[2]
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (5-Bromopentyl)trimethylammonium bromide
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural; they are a reflection of our scientific integrity. This guide provides a comprehensive, technically grounded protocol for the disposal of (5-Bromopentyl)trimethylammonium bromide (CAS No. 15008-33-0), a quaternary ammonium salt and brominated organic compound used in synthetic chemistry. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, moving beyond a simple checklist to explain the causality behind each critical step.
Hazard Identification and Inherent Risks
Understanding the intrinsic hazards of a substance is the foundation of its safe management. This compound is not benign; its risks necessitate careful handling from acquisition to disposal.
Primary Health Hazards: According to the Globally Harmonized System (GHS), this compound is classified with several key hazard statements.[1]
-
H315 - Causes skin irritation: As a Category 2 skin irritant, the compound can cause inflammation, redness, and discomfort upon contact.[1] This is due to its chemical nature, which can disrupt the lipid barrier of the skin.
-
H319 - Causes serious eye irritation: Direct contact with the eyes can lead to significant, potentially damaging, irritation.[1] The charged quaternary ammonium headgroup can interact strongly with the sensitive tissues of the eye.
-
H335 - May cause respiratory irritation: As a solid powder, airborne particles can be inhaled, irritating the nose, throat, and lungs.[1] Therefore, all manipulations that could generate dust must be performed with appropriate ventilation.
Environmental Hazards: While not always listed on every specific Safety Data Sheet (SDS) for this exact compound, it belongs to the chemical class of quaternary ammonium compounds (QACs) . QACs are recognized as an emerging environmental concern due to their potential for high toxicity to aquatic life.[2][3] They can be persistent in waterways and disrupt aquatic ecosystems.[3] For this reason, under no circumstances should this chemical or its solutions be disposed of down the drain. [2][4]
The following table summarizes the essential safety information for handling this compound.
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) | Engineering Controls |
| Skin Irritation (Category 2) | H315 | Chemically resistant gloves (e.g., nitrile, neoprene)[5], Lab coat | N/A |
| Eye Irritation (Category 2) | H319 | Tight-fitting safety goggles or face shield | N/A |
| Respiratory Irritation (Category 3) | H335 | N95-rated dust mask (for transfers outside of a hood) | Chemical Fume Hood |
Pre-Disposal Procedures: Waste Segregation and Containment
Proper disposal begins at the point of waste generation. The principle of waste segregation is critical to prevent unintended chemical reactions and to ensure the waste is handled correctly by disposal contractors.
Step 1: Designate a Waste Container
-
Use a dedicated, chemically compatible container for solid waste contaminated with this compound. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.
-
For dilute aqueous solutions, use a separate, clearly labeled HDPE or glass container. Do not mix this aqueous waste with organic solvent waste.
Step 2: Labeling
-
The moment you designate the container, it must be labeled. The label should be clear, indelible, and contain the following information:
-
The words "Hazardous Waste "
-
The full chemical name: This compound
-
The associated hazards (e.g., "Irritant," "Skin/Eye/Respiratory Irritant")
-
The date the first waste was added.
-
Step 3: Waste Collection
-
Solid Waste: Place all contaminated solid materials directly into the designated solid waste container. This includes:
-
Unused or expired pure chemical.
-
Contaminated weigh boats, filter papers, and paper towels.
-
Used personal protective equipment, such as gloves and disposable sleeves.
-
-
Aqueous Waste: Collect all dilute solutions in the designated aqueous waste container. This includes rinsate from cleaning glassware that has come into contact with the compound. A triple rinse of the glassware is recommended, with all three rinses collected as hazardous waste.
Step-by-Step Disposal Protocol
The following protocol outlines the specific actions for managing different forms of this compound waste.
Disposal of Unused/Expired Product
-
Assess Container Integrity: Ensure the original container is intact and not compromised.
-
Label as Waste: If the original label is present, affix a "Hazardous Waste" label to the container.
-
Segregate: Store the container in your lab's designated Satellite Accumulation Area (SAA) for hazardous waste, away from incompatible materials.[6]
-
Log for Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[6]
Management of Spills
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Don appropriate PPE, including respiratory protection, gloves, and eye protection.[5]
-
Containment: Prevent the spread of the solid powder. Do not use water to clean up the initial spill as this will dissolve and spread the material.
-
Absorption: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or dry earth.[7] Do not use combustible materials like sawdust.[5]
-
Collection: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[6][8] Avoid creating dust.[2][4]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials (e.g., paper towels) and the rinsate as hazardous waste.
-
Dispose: Ensure the waste container is properly sealed and labeled, and schedule a pickup with EHS.
Disposal Workflow: A Decision-Making Diagram
The following diagram provides a clear, logical workflow for the disposal process, ensuring all waste streams are handled appropriately.
Caption: Decision workflow for the safe disposal of this compound waste streams.
Final Disposal and Regulatory Compliance
The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal facility.[2][9] Your institution's EHS department is the essential intermediary in this process. They have the expertise to ensure that the waste is managed in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[3][10][11]
By adhering to these detailed procedures, you contribute to a culture of safety, protect our shared environment, and ensure that your research is conducted responsibly from start to finish.
References
- 1. echemi.com [echemi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. my.ahu.edu [my.ahu.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. npic.orst.edu [npic.orst.edu]
- 11. epa.gov [epa.gov]
Navigating the Safe Handling of (5-Bromopentyl)trimethylammonium Bromide: A Guide for Laboratory Professionals
Welcome to a comprehensive guide on the safe handling, use, and disposal of (5-Bromopentyl)trimethylammonium bromide (CAS Number: 15008-33-0). As a quaternary ammonium compound, this reagent finds utility in various research and development applications, from organic synthesis to materials science.[1] However, its chemical nature necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols to ensure the well-being of laboratory personnel and the integrity of your research. This guide is designed to provide you with the essential, immediate safety and logistical information needed for its confident and safe use.
Understanding the Hazard Profile
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to recognize the following hazard statements associated with this compound:
The signal word for this chemical is "Warning".[2] These classifications underscore the importance of stringent adherence to the safety protocols outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The causality behind these recommendations is to create a barrier between you and the chemical, preventing direct contact and inhalation.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and subsequent irritation.[2] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[4] | To protect eyes from dust particles and splashes, preventing serious irritation.[2] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher, especially when handling the powder outside of a fume hood.[5] | To prevent inhalation of the powder, which can cause respiratory tract irritation.[2][3] |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is paramount for minimizing exposure risk. The following step-by-step guide provides a procedural framework for the safe handling of this compound.
Preparation and Handling Protocol:
-
Designated Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] This is critical to control the airborne concentration of the chemical's dust.
-
Gather Materials: Before starting, ensure all necessary equipment, including your PPE, weighing materials, solvents, and reaction vessels, are within the fume hood to minimize movement in and out of the controlled workspace.
-
Don PPE: Put on your laboratory coat, followed by safety goggles and gloves. If not working in a fume hood, an N95 respirator is mandatory.
-
Weighing: Carefully weigh the required amount of the solid compound. Avoid generating dust during transfer.[6] Using anti-static weigh paper can help in this regard.
-
Dissolution: If the protocol requires a solution, add the solid to the solvent slowly and stir gently to avoid splashing.
-
Reaction Setup: Securely clamp your reaction vessel and ensure all connections are tight to prevent leaks.
-
Post-Handling: After use, tightly close the container of this compound.[3]
Caption: A streamlined workflow for the safe handling of this compound.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial to mitigate harm.
First-Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] Remove contaminated clothing and wash it before reuse.[2][3] If skin irritation persists, get medical help.[3]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][7]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][7]
Spill and Leak Protocol:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the incident to your laboratory supervisor or safety officer.
Caption: Emergency response workflow for incidents involving this compound.
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical components of the chemical's life cycle management in the laboratory.
Storage:
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep it away from incompatible materials such as strong oxidizing agents.[4] The storage area should be locked to restrict access.[2][3]
Disposal:
All waste materials, including empty containers and contaminated PPE, must be disposed of as hazardous waste.[8] Follow your institution's and local regulations for chemical waste disposal. Do not dispose of this chemical down the drain.[6]
By integrating these safety protocols into your standard operating procedures, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
